molecular formula C7H11NO5 B1382405 Ac-D-Glu-OH-d5 CAS No. 14341-87-8

Ac-D-Glu-OH-d5

Cat. No.: B1382405
CAS No.: 14341-87-8
M. Wt: 194.20 g/mol
InChI Key: RFMMMVDNIPUKGG-WZERSISLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-D-glutamic-2,3,3,4,4-d5 Acid is the deuterium labelled form of N-Acetyl-D-glutamic Acid, which is a glutarimide that shows anticonvulsant activity.>

Properties

IUPAC Name

(2R)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1/i2D2,3D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMMMVDNIPUKGG-WZERSISLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270612
Record name Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14341-87-8
Record name Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14341-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of Ac-D-Glu-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of N-Acetyl-D-glutamic-2,3,3,4,4-d5 acid (Ac-D-Glu-OH-d5). The information is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this deuterated amino acid derivative in their studies.

Chemical Properties and Structure

This compound is a deuterated form of N-acetyl-D-glutamic acid, where five hydrogen atoms on the glutamic acid backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool for a variety of research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

The key chemical and physical properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

PropertyThis compoundN-Acetyl-D-glutamic acid
Synonyms N-Acetyl-D-glutamic-2,3,3,4,4-d5 Acid, this compoundD-N-Acetyl glutamic acid, Ac-D-Glu-OH
Molecular Formula C₇H₆D₅NO₅C₇H₁₁NO₅
Molecular Weight 194.20 g/mol [1]189.17 g/mol [2][3]
CAS Number 14341-87-8[1]19146-55-5[2][3]
Isotopic Enrichment ≥98 atom % DNot Applicable
Enantiomeric Purity ≥99%Not Applicable
Appearance White to off-white solidWhite crystalline powder
Storage Conditions Room temperature2°C - 8°C[2]
Solubility Soluble in waterSoluble in water
Chemical Structure

The chemical structure of this compound is characterized by a D-glutamic acid backbone that is acetylated at the amino group. The deuterium atoms are located at the 2, 3, and 4 positions of the glutamic acid chain.

cluster_0 Synthesis Workflow start Start with D-glutamic acid dissolve Dissolve in NaOH solution start->dissolve acetylate React with Acetic Anhydride dissolve->acetylate acidify Acidify with HCl acetylate->acidify precipitate Precipitate Ac-D-Glu-OH acidify->precipitate isolate Isolate and Purify precipitate->isolate end Final Product: Ac-D-Glu-OH isolate->end cluster_1 LC-MS/MS Analysis Workflow sample Biological Sample (e.g., Plasma) precipitate Protein Precipitation (Acetonitrile) sample->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Dry and Reconstitute supernatant->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis cluster_2 Potential Glutamatergic Signaling ligand Ac-D-Glu-OH (or D-Glu) nmda NMDA Receptor (Ionotropic) ligand->nmda Agonist? mglu mGluR (Metabotropic) ligand->mglu Agonist? downstream Downstream Signaling Cascades nmda->downstream mglu->downstream

References

Ac-D-Glu-OH-d5: A Technical Guide for Researchers in Drug Development and Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of N-Acetyl-D-glutamic acid-d5 (Ac-D-Glu-OH-d5), a deuterated stable isotope-labeled compound, in advanced research settings. Its principal role is as a high-fidelity internal standard for quantitative mass spectrometry-based analyses, ensuring accuracy and precision in complex biological matrices. This guide provides a comprehensive overview of its application, detailed experimental protocols, and the biochemical pathways it helps to elucidate.

Core Application: Stable Isotope-Labeled Internal Standard

This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of its non-labeled counterpart, N-acetyl-D-glutamic acid, and related metabolites. The five deuterium atoms on the glutamic acid backbone give it a distinct mass-to-charge ratio (m/z) from the endogenous analyte, while maintaining nearly identical chemical and physical properties. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, effectively correcting for variations in sample processing and matrix effects.

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, providing the highest possible analytical specificity. This methodology is critical for a range of applications from clinical diagnostics to metabolic flux analysis.

Quantitative Data Presentation

ParameterValueDescription
Analyte N-Acetyl-D-glutamic acidThe compound being quantified.
Internal Standard (IS) This compoundThe deuterated standard used for quantification.
Matrix Human PlasmaThe biological sample type.
Lower Limit of Quantification (LLOQ) 10 ng/mLThe lowest concentration that can be reliably quantified.
Upper Limit of Quantification (ULOQ) 1000 ng/mLThe highest concentration in the linear range.
Linearity (r²) >0.99Correlation coefficient for the calibration curve.
Intra-day Precision (%CV) < 15%Variation within a single day's analysis.
Inter-day Precision (%CV) < 15%Variation between different days of analysis.
Accuracy (% Bias) ± 15%Closeness of measured value to the true value.
Recovery 85-115%Efficiency of the extraction process.

Experimental Protocols

The following is a representative, detailed protocol for the use of this compound as an internal standard for the quantification of N-Acetyl-D-glutamic acid in a biological matrix such as plasma, using LC-MS/MS.

Materials and Reagents
  • This compound (Internal Standard)

  • N-Acetyl-D-glutamic acid (Analyte Standard)

  • Human Plasma (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein Precipitation Agent (e.g., Trichloroacetic acid (TCA) or cold ACN)

  • Solid Phase Extraction (SPE) cartridges (optional, for cleaner samples)

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve N-Acetyl-D-glutamic acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of N-Acetyl-D-glutamic acid by serial dilution of the primary stock with a 50:50 mixture of methanol and water. These will be used to create the calibration curve.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Sample Aliquoting:

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma-internal standard mixture.

  • Vortexing and Centrifugation:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% FA, 5% ACN).

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulates.

  • Transfer to Autosampler Vials:

    • Transfer the final supernatant to LC-MS autosampler vials for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

LC Parameters (Representative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters (Representative - to be optimized for the specific instrument):

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be determined during method development).

  • MRM Transitions:

    • N-Acetyl-D-glutamic acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (shifted by +5 Da)

  • Collision Energy (CE) and other source parameters: To be optimized for maximum signal intensity for each transition.

Signaling Pathways and Experimental Workflows

This compound, as a tracer, can be used to study the metabolic fate of N-acetyl-D-glutamic acid and its precursor, D-glutamic acid. Below are diagrams illustrating relevant metabolic pathways and a typical experimental workflow for a stable isotope tracer study.

Experimental Workflow for Metabolic Tracing

G Experimental Workflow for Metabolic Tracing with this compound cluster_0 Preparation cluster_1 Administration cluster_2 Incubation & Sampling cluster_3 Analysis A Cell Culture or Animal Model C Introduce Tracer to System (e.g., media change or injection) A->C B Prepare this compound Tracer Solution B->C D Time-Course Incubation C->D E Collect Samples at Different Time Points D->E F Metabolite Extraction E->F G LC-MS/MS Analysis F->G H Data Processing & Flux Analysis G->H

Caption: A typical workflow for a stable isotope tracing experiment.

Glutamate-Glutamine Cycle in the Central Nervous System

G Glutamate-Glutamine Cycle cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Astrocyte cluster_3 Postsynaptic Neuron Glutamine_pre Glutamine Glutaminase Glutaminase Glutamine_pre->Glutaminase Glutamate_pre Glutamate Glutaminase->Glutamate_pre Vesicle Synaptic Vesicle Glutamate_pre->Vesicle Glutamate_synapse Glutamate Vesicle->Glutamate_synapse Release EAAT1_2 EAAT1/2 Glutamate_synapse->EAAT1_2 Receptors Glutamate Receptors (NMDA, AMPA) Glutamate_synapse->Receptors Binding Glutamate_astro Glutamate EAAT1_2->Glutamate_astro Glutamine_synthetase Glutamine Synthetase Glutamate_astro->Glutamine_synthetase Glutamine_astro Glutamine Glutamine_synthetase->Glutamine_astro SNAT3_5 SNAT3/5 Glutamine_astro->SNAT3_5 SNAT3_5->Glutamine_pre Transport

Caption: The recycling of glutamate and glutamine between neurons and astrocytes.

Urea Cycle and the Role of N-Acetylglutamate

G Urea Cycle Activation by N-Acetylglutamate cluster_0 Mitochondrion cluster_1 Cytosol Glutamate Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NAG->CPS1 Activates Arginine Arginine Arginine->NAGS Activates Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P Ammonia NH₃ + HCO₃⁻ Ammonia->CPS1 OTC Ornithine Transcarbamylase Carbamoyl_P->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline Citrulline Arginine_cyto Arginine Citrulline->Arginine_cyto ...Urea Cycle Steps... OTC->Citrulline Urea Urea Arginine_cyto->Ornithine_mito Transport Arginine_cyto->Urea Fumarate Fumarate Arginine_cyto->Fumarate

Caption: N-Acetylglutamate is a key allosteric activator of the urea cycle.

Conclusion

This compound is a vital tool for researchers in the fields of drug development, clinical diagnostics, and metabolic research. Its application as a stable isotope-labeled internal standard in LC-MS/MS methodologies provides the necessary accuracy and precision for the quantification of N-acetyl-D-glutamic acid and related metabolites in complex biological systems. The protocols and pathway diagrams provided in this guide offer a foundational understanding for the implementation of this compound in rigorous scientific investigation.

Synthesis of Deuterated N-acetyl-D-glucosamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Analysis, and Application of Deuterated N-acetyl-D-glucosamine in Elucidating Complex Biological Pathways.

This technical guide provides a comprehensive overview of the synthesis of deuterated N-acetyl-D-glucosamine (GlcNAc), a critical tool for researchers in glycobiology, drug development, and metabolic studies. This stable isotope-labeled monosaccharide serves as a powerful tracer to investigate the dynamics of the Hexosamine Biosynthetic Pathway (HBP) and the intricate process of O-GlcNAcylation, a post-translational modification implicated in a myriad of cellular processes and disease states. This document details the chemical synthesis, purification, and analytical methods for deuterated GlcNAc, and explores its application in studying key signaling pathways.

Chemical Synthesis of Deuterated N-acetyl-D-glucosamine (N-acetyl-d3-D-glucosamine)

The primary method for synthesizing deuterated N-acetyl-D-glucosamine involves the N-acetylation of D-glucosamine hydrochloride using a deuterated acetyl source, typically acetic anhydride-d6. This approach allows for the specific introduction of a deuterium label at the N-acetyl group, creating N-acetyl-d3-D-glucosamine.

Reaction Principle

The synthesis is a straightforward nucleophilic acyl substitution reaction. The free amino group of D-glucosamine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride-d6. The departure of the deuterated acetate ion and subsequent deprotonation of the nitrogen atom yields the stable N-acetyl-d3-D-glucosamine.

Experimental Protocol

This protocol is adapted from established methods of N-acetylation of glucosamine[1][2][3].

Materials:

  • D-glucosamine hydrochloride

  • Acetic anhydride-d6 ((CD₃CO)₂O)

  • Sodium hydroxide (NaOH) or other suitable base

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Deionized water

  • Reaction vessel

  • Stirring apparatus

  • pH meter or pH paper

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Free D-glucosamine:

    • Dissolve D-glucosamine hydrochloride in deionized water.

    • Slowly add a solution of sodium hydroxide with stirring to raise the pH to approximately 8-9. This neutralizes the hydrochloride and liberates the free amino group of glucosamine. The reaction should be carried out in an ice bath to control the temperature.

  • N-acetylation with Deuterated Acetic Anhydride:

    • To the aqueous solution of free D-glucosamine, slowly add acetic anhydride-d6 dropwise while maintaining the pH between 8 and 9 by the concomitant addition of sodium hydroxide solution. The reaction is exothermic and should be kept cool using an ice bath.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours after the addition of acetic anhydride-d6 is complete to ensure the reaction goes to completion.

  • Purification of N-acetyl-d3-D-glucosamine:

    • Neutralize the reaction mixture to pH 7 with an appropriate acid (e.g., hydrochloric acid).

    • Concentrate the solution under reduced pressure using a rotary evaporator to a smaller volume.

    • Add ethanol to the concentrated solution to precipitate the product. The solubility of N-acetyl-d3-D-glucosamine is lower in ethanol than in water.

    • Collect the crystalline product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a mixture of ethanol and water to obtain highly pure N-acetyl-d3-D-glucosamine.

    • Dry the final product under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-acetyl-D-glucosamine. While specific data for the deuterated synthesis is not widely published, the yields are expected to be comparable to the non-deuterated synthesis. Isotopic enrichment is primarily dependent on the purity of the deuterated acetic anhydride used.

ParameterTypical Value
Reaction Yield 70-90%
Isotopic Enrichment >98% (dependent on the isotopic purity of acetic anhydride-d6)
Purity (after recrystallization) >99%

Analytical Methods for Characterization

The successful synthesis and purity of N-acetyl-d3-D-glucosamine must be confirmed using appropriate analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the primary method for confirming the incorporation of deuterium and quantifying the isotopic enrichment.

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., water/acetonitrile mixture).

  • Chromatography: Use a liquid chromatography (LC) system with a suitable column (e.g., HILIC) to separate the analyte from any impurities.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Identify the molecular ion peak for N-acetyl-d3-D-glucosamine. The expected mass will be shifted by +3 Da compared to the unlabeled compound.

    • Determine the isotopic enrichment by comparing the peak intensities of the labeled (M+3) and unlabeled (M) molecular ions[4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized product and the position of the deuterium label. In the ¹H NMR spectrum of N-acetyl-d3-D-glucosamine, the singlet corresponding to the N-acetyl protons will be absent, providing clear evidence of successful deuteration.

Application in Tracing Signaling Pathways

Deuterated N-acetyl-D-glucosamine is a valuable tool for tracing the metabolic flux through the Hexosamine Biosynthetic Pathway (HBP) and for studying the dynamics of O-GlcNAcylation[6][7].

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is a key metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the donor substrate for all glycosylation reactions[8]. By feeding cells with N-acetyl-d3-D-glucosamine, researchers can trace its incorporation into UDP-GlcNAc and subsequent downstream glycoconjugates.

HBP_Workflow cluster_Cell Cellular Metabolism cluster_Analysis Downstream Analysis GlcNAc_d3 N-acetyl-d3-D-glucosamine (external) GlcNAc_d3_in N-acetyl-d3-D-glucosamine (internal) GlcNAc_d3->GlcNAc_d3_in Transport GlcNAc_6P_d3 GlcNAc-6-P-d3 GlcNAc_d3_in->GlcNAc_6P_d3 NAGK GlcNAc_1P_d3 GlcNAc-1-P-d3 GlcNAc_6P_d3->GlcNAc_1P_d3 PGM3 UDP_GlcNAc_d3 UDP-GlcNAc-d3 GlcNAc_1P_d3->UDP_GlcNAc_d3 UAP1 Glycoproteins Glycoproteins UDP_GlcNAc_d3->Glycoproteins Glycosyltransferases Glycolipids Glycolipids UDP_GlcNAc_d3->Glycolipids Glycosyltransferases Proteoglycans Proteoglycans UDP_GlcNAc_d3->Proteoglycans Glycosyltransferases LC_MS LC-MS/MS Analysis Glycoproteins->LC_MS Proteomics/ Glycomics Glycolipids->LC_MS Proteomics/ Glycomics Proteoglycans->LC_MS Proteomics/ Glycomics

Salvage Pathway for Deuterated GlcNAc Metabolism.
O-GlcNAcylation

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins[6]. This modification is crucial for regulating a wide range of cellular processes. Stable isotope labeling with deuterated GlcNAc allows for the quantitative analysis of O-GlcNAcylation dynamics.

OGlcNAcylation_Cycle Protein Protein (Ser/Thr) OGlcNAc_Protein O-GlcNAc-d3 Protein Protein->OGlcNAc_Protein OGT OGlcNAc_Protein->Protein OGA GlcNAc_d3 GlcNAc-d3 OGlcNAc_Protein->GlcNAc_d3 UDP_GlcNAc_d3 UDP-GlcNAc-d3 UDP UDP UDP_GlcNAc_d3->UDP

Dynamic O-GlcNAcylation Cycle with Deuterated GlcNAc.
Experimental Workflow for Metabolic Labeling

The following workflow outlines a typical metabolic labeling experiment using N-acetyl-d3-D-glucosamine to study O-GlcNAcylation dynamics.

Metabolic_Labeling_Workflow Start Cell Culture Labeling Incubate with N-acetyl-d3-D-glucosamine Start->Labeling Harvest Harvest Cells and Lyse Labeling->Harvest Enrichment Enrich for O-GlcNAc modified proteins Harvest->Enrichment Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Analysis Data Analysis: Quantify Heavy/Light Peptides LC_MS->Analysis

Workflow for Quantitative O-GlcNAc Proteomics.

By comparing the abundance of deuterated ("heavy") versus non-deuterated ("light") O-GlcNAc-modified peptides, researchers can quantify changes in O-GlcNAcylation levels in response to various stimuli or in different disease states[6].

Conclusion

The synthesis of deuterated N-acetyl-D-glucosamine provides a powerful tool for the detailed investigation of crucial biological pathways. The straightforward chemical synthesis, coupled with robust analytical techniques, allows for the reliable production and application of this stable isotope tracer. Its use in metabolic flux analysis and quantitative proteomics continues to advance our understanding of the complex roles of glycosylation in health and disease, offering significant potential for drug development and biomedical research.

References

Technical Guide: Ac-D-Glu-OH-d5 for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ac-D-Glu-OH-d5 (N-Acetyl-D-glutamic-2,3,3,4,4-d5 acid), a deuterated stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based research.

Core Compound Data

This compound is the deuterium-labeled form of N-Acetyl-D-glutamic acid. The incorporation of five deuterium atoms results in a stable, heavier molecule, making it an ideal internal standard for quantitative analysis of its unlabeled counterpart in complex biological matrices.

ParameterValueReference
CAS Number 14341-87-8[1]
Molecular Formula C₇H₆D₅NO₅[1]
Molecular Weight 194.20 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥98%[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 6 months[1]

Application in Quantitative Analysis

Stable isotope-labeled compounds like this compound are essential tools in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1] Their primary use is as internal standards in isotope dilution mass spectrometry, a technique that provides high accuracy and precision in quantifying endogenous molecules from biological samples.[2]

The key advantage of using a deuterated standard is that it behaves nearly identically to the endogenous analyte during sample extraction, chromatography, and ionization. However, it is distinguishable by its higher mass. By adding a known amount of this compound to a sample, any variations in sample preparation or instrument response can be normalized, thus allowing for precise quantification of the native N-acetyl-D-glutamic acid.

Experimental Protocol: Quantification of N-Acetyl-D-glutamic Acid in Plasma using LC-MS/MS

This section outlines a representative protocol for the quantification of N-acetyl-D-glutamic acid in a biological matrix, such as human plasma, using this compound as an internal standard. This method is adapted from established procedures for similar small molecule quantification.

1. Materials and Reagents

  • This compound (Internal Standard)

  • N-Acetyl-D-glutamic acid (Analyte Standard)

  • Human Plasma (or other biological matrix)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Preparation of Standard and Internal Standard Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-acetyl-D-glutamic acid in a suitable solvent (e.g., methanol or water).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add a predetermined amount of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

  • For cleaner samples, an optional Solid-Phase Extraction (SPE) step can be implemented here.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over several minutes) should be optimized to achieve good separation of the analyte from other matrix components.

    • Flow Rate: e.g., 0.4 mL/min

    • Injection Volume: e.g., 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized for both the analyte and the internal standard. The transitions will be specific to the instrument used. For example:

      • N-Acetyl-D-glutamic acid: Monitor the transition from the precursor ion (M-H)⁻ to a specific product ion.

      • This compound: Monitor the transition from its precursor ion (M-H)⁻ (which will be 5 Daltons higher than the analyte) to its corresponding product ion.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context: The Urea Cycle

While this compound itself is an analytical tool, its non-deuterated counterpart, N-acetylglutamic acid (NAG), plays a critical biological role. In vertebrates, NAG is an essential allosteric activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle.[1] The urea cycle is a vital metabolic pathway that converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion. The activation of CPSI by NAG is crucial for the initiation of this process.

Below is a diagram illustrating the central role of N-acetylglutamic acid in the urea cycle.

Urea_Cycle NH4 Ammonia (NH₄⁺) CPSI CPSI NH4->CPSI HCO3 Bicarbonate (HCO₃⁻) HCO3->CPSI ATP1 2 ATP ATP1->CPSI ADP1 2 ADP + Pi CP Carbamoyl Phosphate CP->ADP1 OTC OTC CP->OTC Ornithine Ornithine Ornithine->OTC Citrulline Citrulline ASS ASS Citrulline->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS AMP AMP + PPi Argininosuccinate Argininosuccinate Argininosuccinate->AMP ASL ASL Argininosuccinate->ASL Fumarate Fumarate Arginine Arginine Arginine->Fumarate ARG1 ARG1 Arginine->ARG1 Urea Urea Urea->Ornithine H2O H₂O H2O->ARG1 CPSI->CP NAG N-Acetylglutamic Acid (NAG) NAG->CPSI Activates OTC->Citrulline ASS->Argininosuccinate ASL->Arginine ARG1->Urea

Caption: The Urea Cycle and the role of N-Acetylglutamic Acid.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection by MRM) LC->MS Data Data Processing MS->Data Quant Quantification (Analyte/IS Ratio vs. Calibration Curve) Data->Quant

Caption: Workflow for Isotope Dilution Mass Spectrometry.

References

Isotopic Purity of Ac-D-Glu-OH-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of N-acetyl-D-glutamic acid-d5 (Ac-D-Glu-OH-d5), a deuterated analogue of N-acetyl-D-glutamic acid. This document outlines representative methodologies for its synthesis and purification, detailed protocols for the determination of its isotopic purity, and presents typical quantitative data. The information herein is intended to support researchers in the fields of drug metabolism, pharmacokinetics (DMPK), and other biomedical research areas where stable isotope-labeled internal standards are critical for accurate quantification.

Introduction

This compound is a stable isotope-labeled compound used as an internal standard in quantitative bioanalysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The incorporation of five deuterium atoms provides a distinct mass shift from its unlabeled counterpart, enabling precise and accurate quantification of the analyte in complex biological matrices. The utility of this compound is fundamentally dependent on its isotopic purity, which dictates the level of potential cross-talk between the labeled and unlabeled analyte signals. This guide provides a comprehensive examination of the factors influencing, and the methods for determining, the isotopic purity of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process involving the deuteration of a suitable glutamic acid precursor followed by N-acetylation. A representative synthetic workflow is outlined below.

Representative Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification D-Glutamic_acid D-Glutamic Acid Deuteration Deuteration (e.g., acid-catalyzed exchange in D2O) D-Glutamic_acid->Deuteration D-Glu-OH-d5 D-Glutamic Acid-d5 Deuteration->D-Glu-OH-d5 N-Acetylation N-Acetylation (e.g., Acetic Anhydride) D-Glu-OH-d5->N-Acetylation Ac-D-Glu-OH-d5_crude Crude this compound N-Acetylation->Ac-D-Glu-OH-d5_crude Purification Purification (e.g., Recrystallization or Chromatography) Ac-D-Glu-OH-d5_crude->Purification Ac-D-Glu-OH-d5_pure Pure this compound Purification->Ac-D-Glu-OH-d5_pure

Caption: Representative workflow for the synthesis and purification of this compound.

Experimental Protocol: Representative Synthesis
  • Deuteration of D-Glutamic Acid: D-Glutamic acid is dissolved in deuterium oxide (D₂O) with a catalytic amount of a strong acid (e.g., DCl). The mixture is heated under reflux for an extended period (typically 24-72 hours) to facilitate hydrogen-deuterium exchange at the α- and β-positions. The process is often repeated with fresh D₂O to maximize the level of deuteration.

  • N-Acetylation: The resulting D-Glutamic acid-d5 is isolated and dried. It is then suspended in a suitable solvent (e.g., acetic acid) and treated with acetic anhydride. The reaction is typically stirred at room temperature or with gentle heating until completion.

  • Purification: The crude this compound is purified to remove any unreacted starting materials, byproducts, and isotopologues with lower deuterium incorporation. This is commonly achieved through recrystallization from a suitable solvent system or by column chromatography.

Isotopic Purity Analysis

The determination of isotopic purity is a critical quality control step. The primary techniques employed for this analysis are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Logical Workflow for Isotopic Purity Determination

G Sample This compound Sample MS_Analysis Mass Spectrometry (MS) Analysis Sample->MS_Analysis NMR_Analysis NMR Spectroscopy Analysis (¹H and ²H NMR) Sample->NMR_Analysis Isotopic_Distribution Isotopic Distribution (d0 to d5) MS_Analysis->Isotopic_Distribution Positional_Purity Positional Isotopic Purity NMR_Analysis->Positional_Purity Final_Purity Final Isotopic Purity Assessment Isotopic_Distribution->Final_Purity Positional_Purity->Final_Purity

Caption: Logical workflow for the determination of isotopic purity of this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectrum.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in the region of the molecular ion.

  • Data Analysis: The relative intensities of the ion signals corresponding to the different isotopologues (d0 to d5) are measured. The isotopic purity is calculated based on the relative abundance of the d5 isotopologue compared to the sum of all isotopologues.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

  • ¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated provides a qualitative and semi-quantitative measure of deuteration. The integral of any residual proton signals is compared to the integral of a non-deuterated position (e.g., the acetyl methyl protons) to estimate the percentage of deuteration at each site.

  • ²H NMR Analysis: A deuterium NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms.

Quantitative Data

The following table summarizes representative quantitative data for the isotopic purity of a typical batch of this compound.

ParameterRepresentative Value
Isotopic Purity (d5) ≥ 99.0%
Isotopologue Distribution
d5≥ 99.0%
d4≤ 0.8%
d3≤ 0.1%
d2Not Detected
d1Not Detected
d0 (unlabeled)Not Detected
Chemical Purity ≥ 98%

Note: The values presented are representative and may vary between different batches and suppliers. It is essential to refer to the certificate of analysis for the specific lot being used.

Conclusion

The isotopic purity of this compound is a critical parameter that ensures its suitability as an internal standard for quantitative bioanalysis. Through controlled synthesis, rigorous purification, and comprehensive analysis by mass spectrometry and NMR spectroscopy, a high level of isotopic enrichment can be achieved. Researchers and drug development professionals should always verify the isotopic purity of their stable isotope-labeled standards to ensure the generation of reliable and accurate analytical data.

Navigating the Stability and Storage of Ac-D-Glu-OH-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the stability and storage of N-Acetyl-D-glutamic acid-d5 (Ac-D-Glu-OH-d5), a deuterated stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based analyses. Adherence to proper handling and storage protocols is paramount to ensure its integrity and the reliability of experimental data.

Core Principles of Stability and Storage

This compound, as a stable isotope-labeled compound, is generally stable if stored correctly. The primary factors that can compromise its integrity are moisture, temperature, light, and pH. Deuterium labels on non-exchangeable positions, such as those on the carbon skeleton of this compound, are chemically stable and not prone to exchange with protons from solvents. However, the overall molecule can still be subject to degradation.

Key Considerations:

  • Solid Form vs. Solution: The stability of this compound differs significantly between its solid (neat) form and when it is in solution.

  • Moisture: The solid compound is hygroscopic. Absorption of moisture can lead to degradation.

  • Temperature: Inappropriate storage temperatures can accelerate degradation. Long-term storage at low temperatures is generally recommended.

  • Light: Exposure to light, particularly UV, can cause photodegradation.

  • pH: In solution, the stability of N-acetylated amino acids can be pH-dependent. For the related compound N-acetylglutamine, stability is greater at a pH above 4.0.[1]

Recommended Storage Conditions

The following tables summarize the recommended storage conditions for this compound in both solid form and in solution, based on general guidelines for stable isotope-labeled standards.

Table 1: Storage of Solid this compound
ParameterRecommendationRationale
Temperature Room temperature or 0-8°C for short-term.[2][3] -20°C for long-term.[4][5]Minimizes degradation over extended periods.
Atmosphere Store in a tightly sealed container, preferably under an inert gas (e.g., argon, nitrogen).Prevents moisture absorption and oxidation.
Light Protect from light by using an amber vial or by storing in a dark place.Avoids potential photodegradation.
Re-analysis After three years, the compound should be re-analyzed for chemical purity before use.[6]To ensure integrity for long-term stored materials.
Table 2: Storage of this compound Solutions
Solution TypeStorage TemperatureDurationContainerKey Considerations
Stock Solutions -20°CSeveral monthsTightly sealed amber glass vialsPrevents solvent evaporation and protects from light.[7]
Working Solutions 2-8°CShort-term (up to one month)Tightly sealed amber glass vialsPrepare fresh regularly for optimal accuracy.[7]
-20°CLonger-termTightly sealed amber glass vialsAvoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Assessment

Verifying the stability of this compound within the context of a specific analytical method is critical. The following is a generalized protocol for assessing the stability of an internal standard in a biological matrix (e.g., plasma) for a quantitative LC-MS/MS assay.

Protocol: Long-Term Stability Assessment of this compound in Plasma

Objective: To determine the stability of this compound in a biological matrix over an extended period under specific storage conditions.

Materials:

  • This compound

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system

  • Validated analytical method for the non-labeled analyte (Ac-D-Glu-OH)

  • Appropriate solvents and reagents for sample preparation

Methodology:

  • Prepare Stability Samples:

    • Spike a known concentration of this compound into multiple aliquots of the blank biological matrix. The concentration should be consistent with the concentration used in the analytical method.

    • Also prepare quality control (QC) samples by spiking both the analyte and this compound into the blank matrix at low and high concentrations.

  • Initial Analysis (Time Zero):

    • Analyze a set of freshly prepared stability and QC samples to establish the baseline (time zero) response.

  • Storage:

    • Store the remaining aliquots of the stability and QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of stability and QC samples from storage.

    • Allow the samples to thaw completely at room temperature.

    • Process and analyze the samples alongside a freshly prepared set of calibration standards and QC samples.

  • Data Evaluation:

    • Calculate the mean response of the internal standard in the stability samples at each time point.

    • Compare this to the mean response of the internal standard in the freshly prepared standards.

    • The internal standard is considered stable if the response at a given time point is within a predefined acceptance criterion (e.g., ±15%) of the baseline response.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows for the handling and stability testing of this compound.

G Workflow for Preparation and Storage of this compound Solutions cluster_prep Solution Preparation cluster_storage Storage start Weigh Solid this compound dissolve Dissolve in appropriate solvent (e.g., Methanol, DMSO) to create Stock Solution start->dissolve dilute Dilute Stock Solution with assay-compatible solvent to create Working Solution dissolve->dilute stock_storage Store Stock Solution at -20°C in amber, sealed vials working_storage_short Store Working Solution at 2-8°C for short-term use dilute->working_storage_short working_storage_long Store Working Solution at -20°C for long-term use dilute->working_storage_long

Caption: Workflow for this compound Solution Preparation and Storage.

G Experimental Workflow for Stability Assessment cluster_setup Experiment Setup cluster_storage_testing Storage and Testing cluster_analysis Data Analysis prep_samples Prepare aliquots of IS-spiked matrix time_zero Analyze Time 0 samples prep_samples->time_zero storage Store samples at specified temperature (e.g., -20°C) time_zero->storage testing Analyze samples at predefined time points (e.g., 1, 3, 6 months) storage->testing compare Compare IS response to Time 0 testing->compare evaluate Evaluate if within acceptance criteria (e.g., ±15%) compare->evaluate conclusion Determine Stability evaluate->conclusion

Caption: Workflow for Stability Assessment of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from related compounds. For N-acetylglutamine, the major degradation product is N-acetylglutamic acid.[1] Under acidic conditions (pH 2.0-3.0), pyroglutamic acid may also form.[1] For this compound, hydrolysis of the N-acetyl group to yield D-glutamic acid-d5 is a plausible degradation pathway, especially under strong acidic or basic conditions. Decomposition at high temperatures, such as in the case of a fire, would likely lead to the formation of carbon oxides and nitrogen oxides.[8]

Conclusion

The integrity of this compound as an internal standard is critical for the accuracy of quantitative bioanalytical methods. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the reliability of their results. It is imperative to perform stability tests within the specific conditions of an analytical method to validate the compound's stability in the relevant matrix and solutions. While this guide provides a framework based on best practices for stable isotope-labeled standards, method-specific validation remains an indispensable step.

References

A Technical Guide to the Commercial Sourcing and Application of Ac-D-Glu-OH-d5 for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of high-quality, isotopically labeled compounds is crucial for a wide range of applications, from metabolic studies to drug discovery. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of N-Acetyl-D-Glutamic acid-d5 (Ac-D-Glu-OH-d5), its key specifications, and detailed experimental considerations for its use in research.

Commercial Availability and Supplier Specifications

This compound, a deuterated analog of N-Acetyl-D-Glutamic acid, is a valuable tool in metabolic research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Several commercial suppliers offer this compound, as well as its unacetylated precursor, D-Glutamic acid-d5. The following table summarizes the key quantitative data from prominent suppliers to facilitate comparison and procurement.

SupplierProduct NameCatalog NumberIsotopic EnrichmentChemical PurityAvailable Quantities
CDN Isotopes N-Acetyl-D-glutamic-2,3,3,4,4-d5 AcidD-638898 atom % D99% (Enantiomeric Purity)50 mg, 100 mg[1]
MedChemExpress This compoundHY-W015241SNot specifiedNot specified1 mg, 5 mg
Cayman Chemical D-Glutamic Acid-d534840≥99% deuterated forms (d1-d5)≥95%5 mg, 10 mg[2]
Toronto Research Chemicals (TRC) D-Glutamic Acid-d5G596968Not specifiedNot specified10 mg, 100 mg
Cambridge Isotope Laboratories, Inc. (CIL) L-Glutamic acid (2,3,3,4,4-D₅, 98%)DLM-55698%98%0.1 g[3]

Core Applications in Research

The primary utility of this compound lies in its application as a tracer in metabolic studies. The deuterium labels allow for the tracking of the molecule and its metabolites through various biochemical pathways without the safety concerns associated with radioactive isotopes. Key research applications include:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic pathways in which glutamic acid is an intermediate.

  • Proteomics and Protein Turnover: As a precursor to glutamate, it can be used to study the synthesis and degradation rates of proteins.

  • Drug Metabolism and Pharmacokinetics (DMPK): Investigating the metabolic fate of drugs that interact with glutamate pathways.

  • Internal Standard for Mass Spectrometry: Due to its similar chemical properties to the unlabeled analog but distinct mass, it serves as an excellent internal standard for accurate quantification in complex biological matrices.[2]

Experimental Protocols: A General Framework

While specific protocols will vary depending on the experimental goals and the biological system under investigation, the following provides a detailed framework for a typical metabolic labeling study using this compound followed by mass spectrometry or NMR analysis.

I. In Vitro Metabolic Labeling of Cultured Cells

This protocol outlines the steps for introducing this compound to cultured cells and preparing cell extracts for analysis.

Materials:

  • This compound

  • Cell culture medium (glutamate-free, if possible)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Water, ice-cold

  • Chloroform, ice-cold

  • Cell scrapers

  • Centrifuge tubes

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Culture Preparation: Culture cells to the desired confluency in standard growth medium.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing glutamate-free medium with this compound at the desired final concentration. The optimal concentration should be determined empirically but typically ranges from the physiological concentration of glutamate up to a few millimolar. Also, supplement the medium with dialyzed FBS to minimize the introduction of unlabeled glutamic acid.

  • Metabolic Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a predetermined period. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the target molecules. Time-course experiments are often recommended.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any residual labeled compound.

    • Add a sufficient volume of ice-cold methanol to cover the cell monolayer and scrape the cells.

    • Transfer the cell suspension to a centrifuge tube.

    • Add ice-cold water and chloroform to the cell suspension (a typical ratio is 1:1:1 methanol:water:chloroform).

    • Vortex vigorously to ensure thorough mixing and cell lysis.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein phases.

  • Sample Preparation for Analysis:

    • Carefully collect the upper aqueous phase, which contains the polar metabolites, including labeled glutamic acid and its downstream products.

    • Dry the aqueous extract using a lyophilizer or a vacuum concentrator.

    • The dried extract can then be reconstituted in a suitable solvent for either LC-MS or NMR analysis.

II. Sample Analysis by Mass Spectrometry (LC-MS)

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the liquid chromatography system, typically a mixture of water and acetonitrile with a small amount of formic acid.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., a reversed-phase C18 or a HILIC column) to separate the metabolites.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer. The mass spectrometer will be set to detect the mass-to-charge ratio (m/z) of the deuterated glutamic acid and its potential metabolites, as well as their unlabeled counterparts.

  • Data Analysis: The relative abundance of the deuterated and non-deuterated forms of the metabolites is used to calculate the extent of labeling and to infer metabolic flux.

III. Sample Analysis by NMR Spectroscopy

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).

  • NMR Data Acquisition: Acquire one-dimensional (e.g., ¹H or ²H) and/or two-dimensional (e.g., HSQC) NMR spectra.

  • Data Analysis: The signals corresponding to the deuterated compound and its metabolites will be shifted or show distinct splitting patterns compared to the unlabeled molecules. The integration of these signals allows for quantification.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate a typical workflow for a metabolic labeling experiment and the central role of this compound in cellular metabolism.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis start Start with Cultured Cells labeling Incubate with This compound start->labeling quench Quench Metabolism & Harvest Cells labeling->quench extract Liquid-Liquid Extraction quench->extract separate Phase Separation extract->separate lcms LC-MS Analysis separate->lcms nmr NMR Analysis separate->nmr

Caption: A generalized workflow for a metabolic labeling experiment using this compound.

metabolic_pathway This compound This compound D-Glutamate-d5 D-Glutamate-d5 This compound->D-Glutamate-d5 Deacetylation Alpha-Ketoglutarate-d4 Alpha-Ketoglutarate-d4 D-Glutamate-d5->Alpha-Ketoglutarate-d4 Transamination Other Amino Acids-d Other Amino Acids-d D-Glutamate-d5->Other Amino Acids-d Transamination TCA Cycle TCA Cycle Alpha-Ketoglutarate-d4->TCA Cycle Protein Synthesis Protein Synthesis Other Amino Acids-d->Protein Synthesis

Caption: Simplified metabolic fate of this compound within a cell.

This technical guide provides a foundational understanding for researchers interested in utilizing this compound. By carefully selecting a supplier based on the provided data and following a robust experimental protocol, scientists can effectively leverage this powerful tool to advance their understanding of complex biological systems.

References

Ac-D-Glu-OH-d5: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for N-Acetyl-D-glutamic-2,3,3,4,4-d5 acid (Ac-D-Glu-OH-d5), a deuterated derivative of N-acetyl-D-glutamic acid. Given the limited specific safety data for the deuterated compound, this guide incorporates information from the non-deuterated analogue, N-acetyl-D-glutamic acid, to offer a comprehensive safety profile. All quantitative data is presented in structured tables, and detailed experimental methodologies based on standard guidelines are provided. Visual diagrams are included to illustrate key safety workflows and logical relationships.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its non-deuterated counterpart is presented below.

PropertyValueReference
Chemical Formula C7H6D5NO5[1]
CAS Number 14341-87-8[1]
Molecular Weight 194.20 g/mol [1]
Synonyms N-Acetyl-D-glutamic-2,3,3,4,4-d5 Acid, Ac-D-Glu-OH[1]
Physical State Solid[1]
Appearance White to off-white solid[2]
Storage Temperature Room temperature[1]
Stability Stable under recommended storage conditions[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-Acetyl-D-glutamic-2,3,3,4,4-d5 Acid is not classified as a hazardous substance.[1] However, potential acute effects may include irritation to the eyes, skin, and respiratory tract.[1]

GHS Classification:

ClassificationResult
GHS ClassificationNot a hazardous substance

Pictograms: None[1] Signal Word: None[1] Hazard Statements: None[1] Precautionary Statements: None[1]

Toxicological Data

Specific toxicological data such as LD50 and LC50 are not available for this compound.[1] However, studies on the non-deuterated form, N-acetyl-glutamic acid (NAG), provide valuable insights into its toxicological profile.

A study evaluating the acute and 28-day repeated dose oral toxicity and genotoxicity of NAG in Sprague-Dawley rats found no evidence of adverse effects at a dose of 2000 mg/kg of body weight. The No-Observed-Adverse-Effect-Level (NOAEL) for systemic toxicity from a 28-day dietary exposure was determined to be 914 mg/kg of body weight/day for male rats and 1007 mg/kg of body weight/day for female rats.

Study TypeSpeciesRoute of AdministrationDose/ConcentrationResults
Acute Oral ToxicitySprague-Dawley RatsOral Gavage2000 mg/kgNo mortalities or evidence of adverse effects
28-Day Repeated DoseSprague-Dawley RatsDietaryUp to 1000 mg/kg/dayNo biologically significant differences in body weight, feed consumption, clinical signs, etc.
GenotoxicityIn vitro and in vivoN/AN/ANo evidence of genotoxicity

First-Aid Measures

In case of exposure, the following first-aid measures are recommended.[1]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Flush eyes with water as a precaution.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation.[1]

Storage:

  • Store at room temperature in a dry and well-ventilated place.[1]

  • Keep containers tightly closed.

Experimental Protocols

While the full experimental details for the toxicological evaluation of this compound are not publicly available, the methodologies likely followed the standardized OECD guidelines for the testing of chemicals. Below are detailed descriptions of the probable protocols based on these guidelines.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

The acute toxic class method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.

  • Test Animals: Healthy, young adult Sprague-Dawley rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dosing: A starting dose of 2000 mg/kg body weight is administered to a group of three female rats by oral gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Procedure:

    • If no mortality or signs of toxicity are observed, the substance is classified as having low acute toxicity.

    • If mortality is observed, the test is repeated with a lower dose on another group of animals until the toxicity class can be determined.

28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.

  • Test Animals: At least three groups of 10 male and 10 female Sprague-Dawley rats are used, plus a control group.

  • Dose Levels: Three dose levels are selected to produce a range of toxic effects, with the highest dose inducing toxicity but not mortality. A control group receives the vehicle only. For N-acetyl-glutamic acid, doses of 100, 500, and 1000 mg/kg/day were likely used.

  • Administration: The test substance is administered daily via the diet for 28 days.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis.

    • Pathology: All animals are subjected to a gross necropsy, and organs are weighed. Histopathological examination of selected organs is performed.

  • Data Analysis: The data is analyzed to determine the NOAEL.

Visual Diagrams

Hazard Identification and First-Aid Workflow

Hazard_First_Aid cluster_exposure Exposure Route cluster_action First-Aid Action cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Flush_Eyes Flush with Water Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Consult_Physician Consult Physician Fresh_Air->Consult_Physician Wash_Skin->Consult_Physician Rinse_Mouth->Consult_Physician

Caption: First-aid response to different exposure routes.

Laboratory Handling and Safety Protocol

Lab_Safety Start Start Handling this compound PPE Wear Personal Protective Equipment (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Avoid_Dust Avoid Dust and Aerosol Formation Ventilation->Avoid_Dust Handling Handle with Care Avoid Skin and Eye Contact Avoid_Dust->Handling Storage Store in a Tightly Closed Container at Room Temperature Handling->Storage Disposal Dispose of Waste According to Institutional Protocols Storage->Disposal End End of Procedure Disposal->End

Caption: Recommended laboratory safety workflow.

References

Technical Guide: Ac-D-Glu-OH-d5 - A Deuterated Analog for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of Ac-D-Glu-OH-d5 (N-Acetyl-D-glutamic-2,3,3,4,4-d5 acid). This deuterated analog of N-Acetyl-D-glutamic acid serves as a valuable tool in metabolic research, quantitative analysis, and studies of glutamatergic signaling. Its isotopic labeling allows for precise tracing and quantification in complex biological matrices, making it an ideal internal standard for mass spectrometry-based applications.

Core Physical and Chemical Characteristics

This compound is a stable, isotopically labeled form of N-Acetyl-D-glutamic acid. The deuterium atoms replace hydrogen atoms on the glutamate backbone, resulting in a higher molecular weight without significantly altering the chemical properties of the molecule. This makes it an excellent internal standard for quantifying its non-labeled counterpart.

Table 1: General Properties of this compound
PropertyValueReference
Synonyms N-Acetyl-D-glutamic-2,3,3,4,4-d5 Acid, Ac-D-Glu-OH (d5)C/D/N Isotopes
Appearance White to off-white solid
Storage Store at room temperature. For long-term stability (over three years), re-analysis of chemical purity is recommended.C/D/N Isotopes
Table 2: Chemical and Molecular Data for this compound and its Non-Deuterated Analog
IdentifierThis compoundN-Acetyl-D-glutamic acid (non-deuterated)
CAS Number 14341-87-819146-55-5
Molecular Formula C₇H₆D₅NO₅C₇H₁₁NO₅
Molecular Weight 194.20 g/mol 189.17 g/mol
Canonical SMILES O=C(O)C([2H])([2H])C([2H])([2H])--INVALID-LINK--([2H])NC(C)=OCC(=O)N--INVALID-LINK--C(=O)O
Isotopic Purity ≥98 atom % DN/A
Chemical Purity ≥99.5%N/A

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of N-Acetyl-D-glutamic acid in biological samples using mass spectrometry. Below is a representative protocol for LC-MS/MS analysis.

Quantification of N-Acetyl-D-glutamic Acid in Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from methodologies developed for the analysis of structurally similar compounds, such as carglumic acid, and represents a robust starting point for method development.

2.1.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Internal Standard Spiking: To 100 µL of plasma, add a known concentration of this compound solution.

  • Sample Acidification: Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step ensures that the analyte is in its neutral form for optimal retention on the SPE cartridge.

  • Solid-Phase Extraction (Mixed-Mode Anion Exchange):

    • Conditioning: Condition an Oasis MAX SPE cartridge (30 mg, 1cc) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide, followed by 1 mL of methanol to remove interfering substances.

    • Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2.1.2. LC-MS/MS Conditions

  • LC Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is suitable for separation.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is a common starting point.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ionization mode is recommended.

  • MRM Transitions:

    • N-Acetyl-D-glutamic acid: Monitor the transition of the deprotonated precursor ion [M-H]⁻ to a characteristic product ion.

    • This compound (Internal Standard): Monitor the corresponding transition for the deuterated analog. The mass shift will be +5 Da.

2.1.3. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Signaling and Metabolic Pathways

While N-Acetyl-L-glutamic acid is a well-known intermediate in the urea cycle, the D-enantiomer, D-glutamic acid, has been shown to function as a signaling molecule in the central nervous system. D-glutamic acid can act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in excitatory neurotransmission.

D-Glutamic Acid Signaling at the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate (or an agonist like D-glutamic acid) and a co-agonist, typically glycine or D-serine. Upon binding of both agonists and depolarization of the postsynaptic membrane, the magnesium ion (Mg²⁺) block is relieved, allowing the influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This influx of Ca²⁺ triggers downstream signaling cascades that can lead to long-term changes in synaptic strength.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Glutamate) Release Release Vesicle->Release Action Potential D_Glu D-Glu NMDAR NMDA Receptor D_Glu->NMDAR Binds to Glutamate Site Glycine Glycine/ D-Serine Glycine->NMDAR Binds to Co-agonist Site Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream LTP Synaptic Plasticity (LTP) Downstream->LTP LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LC Liquid Chromatography (Separation) SPE->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Analysis Data Analysis (Analyte/IS Ratio vs. Cal Curve) MS->Analysis Result Quantitative Result Analysis->Result

The Gold Standard: A Technical Guide to Deuterated Standards in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Metabolomics

Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular activity. This powerful analytical approach is pivotal in biomarker discovery, disease diagnosis, and drug development. However, the accuracy and reliability of metabolomics data are paramount, and achieving this precision hinges on the effective use of internal standards. Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of quantitative metabolomics, particularly in mass spectrometry-based methods. Among these, deuterated standards—in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium—are widely utilized.

This in-depth technical guide explores the core principles, applications, and methodologies surrounding the use of deuterated standards in metabolomics. We will delve into the critical comparison with other isotopic labels, provide detailed experimental protocols, and present quantitative data to inform best practices in your research.

The Role of Deuterated Standards in Quantitative Analysis

The primary function of an internal standard in metabolomics is to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1] These variations can arise from matrix effects, where other molecules in the sample interfere with the ionization of the target analyte, and instrumental drift. An ideal internal standard should behave chemically and physically identically to the analyte of interest, allowing for accurate normalization of the analytical signal.[1]

Deuterated standards are chemically very similar to their non-deuterated counterparts, and their increased mass allows them to be distinguished by a mass spectrometer. By adding a known amount of a deuterated standard to a sample at the beginning of the workflow, it experiences the same experimental conditions as the endogenous analyte. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out variations and leading to more accurate and precise results.[1]

Deuterated vs. ¹³C-Labeled Standards: A Comparative Analysis

While deuterated standards are common due to their relatively lower cost and synthetic accessibility, it is crucial to understand their characteristics in comparison to other stable isotope labels, primarily carbon-13 (¹³C). The choice between these standards can significantly impact data quality.

The key difference lies in the "isotope effect." The larger relative mass difference between hydrogen and deuterium compared to that between ¹²C and ¹³C can lead to slight differences in physicochemical properties. This can manifest as a chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte in reverse-phase chromatography.[1][2] This separation can be problematic if the analyte and the internal standard experience different matrix effects at their respective retention times, potentially compromising accurate quantification.[1]

In contrast, ¹³C-labeled standards, where one or more carbon atoms are replaced with ¹³C, are considered the "gold standard" by many. Their physicochemical properties are virtually identical to the unlabeled analyte, ensuring perfect co-elution and more effective compensation for matrix effects.[1] Furthermore, the carbon-13 label is integrated into the molecular backbone and is not susceptible to back-exchange with protons from the solvent, a potential issue with deuterium labels at certain molecular positions.[1]

Quantitative Performance Data: Cortisol Analysis

To illustrate the practical implications of internal standard choice, the following table summarizes validation parameters from a study on the determination of cortisol in hair using both a ¹³C-labeled cortisol standard for calibration and a deuterated cortisone internal standard.

Validation ParameterCortisol Calibration¹³C₃-Labeled Cortisol Calibration
**Linearity (R²) **0.99950.9992
Limit of Detection (LOD) 0.2 pg/mg0.1 pg/mg
Limit of Quantification (LOQ) 1 pg/mg0.5 pg/mg
Precision (Max Deviation) 8.8%10%
Accuracy (QC Low - 2.5 pg/mg) 26% deviationNot specified
Matrix Effect (QC Low - 2.5 pg/mg) 126.5% (RSD 35.5%)Not specified
Recovery (QC Low) 92.7% (RSD 9.9%)87.3% (RSD 6.2%)
Recovery (QC High) 102.3% (RSD 5.8%)82.1% (RSD 11.4%)
Data sourced from a study on cortisol analysis in hair.[3][4]

This data highlights that while both approaches can yield good linearity and precision, issues with matrix effects and accuracy can be more pronounced, particularly at low concentrations, when relying on a deuterated standard that is not an exact analogue of the analyte for quantification.[3][4] Another study on the determination of cortisol-d3 dilution found that mean absolute signal recovery averaged 109%, indicating an ionization enhancement effect from the matrix.[5]

Synthesis of Deuterated Standards

The preparation of deuterated compounds is a critical aspect of their application. Several methods are employed for deuterium labeling:

  • Deoxygenation and Dehalogenation: These classic organic chemistry reactions can be adapted to introduce deuterium.

  • Hydrogen-Deuterium Exchange: This method involves swapping hydrogen atoms for deuterium atoms, often catalyzed by a metal or acid/base.

  • Unsaturated Bond Reduction: Deuterium gas can be used to reduce double or triple bonds, incorporating deuterium into the molecule.

Modern approaches also utilize deuterated solvents and reagents to efficiently introduce deuterium into a target molecule.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in metabolomics utilizing deuterated standards.

Protocol 1: Targeted Metabolomics Workflow using LC-MS/MS

This protocol outlines a general workflow for the quantification of a specific metabolite in a biological sample using a deuterated internal standard.

1. Sample Preparation:

  • Thaw biological samples (e.g., plasma, urine, cell lysate) on ice.
  • Aliquot a specific volume of the sample into a microcentrifuge tube.
  • Add a known amount of the deuterated internal standard solution to each sample.
  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).
  • Vortex vigorously to ensure thorough mixing and protein denaturation.
  • Centrifuge at high speed to pellet the precipitated proteins.
  • Carefully transfer the supernatant containing the metabolites to a new tube.
  • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
  • Separate the metabolites using a suitable chromatographic column and mobile phase gradient.
  • Detect the analyte and the deuterated internal standard using multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor and product ions for both the analyte and the standard.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve using a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.
  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Sample Preparation from Plasma
  • Materials: Plasma samples, deuterated internal standard mix, ice-cold acetonitrile, microcentrifuge tubes, refrigerated microcentrifuge, vortex mixer.

  • Procedure:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the deuterated internal standard mix and briefly vortex.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant and reconstitute for LC-MS analysis.

Protocol 3: Sample Preparation from Adherent Cells
  • Materials: Cultured cells in a 6-well plate, deuterated internal standard, ice-cold extraction solvent (e.g., 80% methanol), cell scraper, microcentrifuge tubes.

  • Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold extraction solvent containing the deuterated internal standard to each well.

    • Scrape the cells from the well surface.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex and centrifuge to pellet cell debris.

    • Transfer the supernatant for analysis.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological pathways. The following sections provide visualizations created using the DOT language.

Experimental Workflow for Targeted Metabolomics

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Metabolite Extraction (e.g., Protein Precipitation) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_Reconstitute Dry and Reconstitute Supernatant->Dry_Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LCMS Peak_Integration Peak Integration LCMS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: A typical experimental workflow for targeted metabolomics using a deuterated internal standard.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

Methodological & Application

Application Notes and Protocols for Ac-D-Glu-OH-d5 in Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The stable isotope-labeled compound, N-Acetyl-D-glutamic acid-d5 (Ac-D-Glu-OH-d5), serves as an exemplary internal standard for quantitative metabolomics studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its application is critical for achieving accurate, precise, and reproducible quantification of the corresponding unlabeled analyte, N-acetyl-D-glutamic acid (NAG), in complex biological matrices such as plasma, urine, and tissue extracts.

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1][2] This is because its chemical and physical properties are nearly identical to the endogenous analyte. Consequently, it co-elutes chromatographically and experiences similar ionization efficiency, extraction recovery, and matrix effects.[1][3] By adding a known concentration of this compound to a sample at the beginning of the workflow, any variability introduced during sample preparation and analysis can be normalized, leading to highly reliable quantitative data.[4]

N-acetyl-D-glutamic acid is a key metabolite with distinct roles in different organisms. In prokaryotes and lower eukaryotes, it is an essential intermediate in the biosynthesis of arginine.[5][6][7] In vertebrates, it functions as an allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme of the urea cycle, which is crucial for ammonia detoxification.[8][9][10] Therefore, accurate quantification of NAG is vital for research in microbial metabolism, metabolic disorders, and drug development targeting these pathways.

While deuterated standards are widely used, it is important to consider potential isotopic effects, which may cause slight differences in retention time compared to the unlabeled analyte.[11][12] However, with appropriate chromatographic methods, this can be managed. The mass shift of +5 Da in this compound provides a clear distinction from the natural isotopic abundance of the unlabeled analyte, preventing spectral overlap.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a quantitative LC-MS/MS method for N-acetyl-D-glutamic acid using this compound as an internal standard. The data presented is representative of expected validation results for such an assay.

Table 1: Calibration Curve and Linearity

ParameterTypical Value
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995
LinearityExcellent across the calibration range

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
Lower Limit of Quantification (LLOQ)1≤ 1585 - 115
Low QC3≤ 1090 - 110
Medium QC100≤ 1090 - 110
High QC800≤ 1090 - 110

Table 3: Recovery and Matrix Effect

ParameterTypical Value
Extraction Recovery> 85%
Matrix EffectMinimal, compensated by the internal standard
Internal Standard Normalized Matrix Factor0.95 - 1.05

Experimental Protocols

Protocol 1: Quantitative Analysis of N-acetyl-D-glutamic Acid in Human Plasma

This protocol outlines the procedure for extracting and quantifying N-acetyl-D-glutamic acid from human plasma using this compound as an internal standard with LC-MS/MS.

Materials:

  • Human plasma samples

  • This compound (Internal Standard Stock Solution: 1 mg/mL in methanol)

  • N-acetyl-D-glutamic acid (Analyte Stock Solution: 1 mg/mL in methanol)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of calibration standards by spiking the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve concentrations from 1 to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the surrogate matrix.

    • Prepare an internal standard working solution by diluting the this compound stock solution with 50:50 ACN:water to a final concentration of 100 ng/mL.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QC samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, standard, or QC.

    • Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

    • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS):

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • N-acetyl-D-glutamic acid (Analyte): Q1 m/z 188.0 -> Q3 m/z 84.0

        • This compound (Internal Standard): Q1 m/z 193.0 -> Q3 m/z 89.0

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) add_is Add this compound (10 µL) sample->add_is precipitate Protein Precipitation (200 µL cold ACN) add_is->precipitate vortex Vortex & Incubate precipitate->vortex centrifuge1 Centrifuge (14,000 x g) vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute centrifuge2 Centrifuge (14,000 x g) reconstitute->centrifuge2 transfer Transfer to Autosampler Vial centrifuge2->transfer lcms LC-MS/MS System transfer->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Area Ratio integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Analyte calibrate->quantify urea_cycle Vertebrate Urea Cycle Activation cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol glutamate L-Glutamate nags N-Acetylglutamate Synthase (NAGS) glutamate->nags acetyl_coa Acetyl-CoA acetyl_coa->nags nag N-Acetyl-D-glutamic Acid (NAG) nags->nag cps1 Carbamoyl Phosphate Synthetase I (CPS1) nag->cps1 Activates arginine_mito L-Arginine arginine_mito->nags Activates cp Carbamoyl Phosphate cps1->cp nh4 NH4+ nh4->cps1 hco3 HCO3- hco3->cps1 citrulline Citrulline cp->citrulline ornithine Ornithine ornithine->citrulline argininosuccinate Argininosuccinate citrulline->argininosuccinate aspartate Aspartate aspartate->argininosuccinate fumarate Fumarate argininosuccinate->fumarate arginine_cyto Arginine argininosuccinate->arginine_cyto arginine_cyto->ornithine urea Urea arginine_cyto->urea arginine_biosynthesis Prokaryotic Arginine Biosynthesis Pathway glutamate L-Glutamate nag N-Acetyl-D-glutamic Acid glutamate->nag nags acetyl_coa Acetyl-CoA acetyl_coa->nag nags N-Acetylglutamate Synthase (argA) nagp N-Acetyl-gamma-glutamyl phosphate nag->nagp argB nagsa N-Acetylglutamate semialdehyde nagp->nagsa argC nao N-Acetylornithine nagsa->nao argD ornithine Ornithine nao->ornithine argE citrulline Citrulline ornithine->citrulline argF/I argininosuccinate Argininosuccinate citrulline->argininosuccinate argG arginine L-Arginine argininosuccinate->arginine argH arginine_feedback L-Arginine arginine_feedback->nags Feedback Inhibition

References

Application Notes and Protocols for Ac-D-Glu-OH-d5 Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of Ac-D-Glu-OH-d5 samples for analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, or N-acetyl-D-glutamic acid-d5, is a deuterated stable isotope-labeled compound often used as an internal standard in quantitative bioanalytical studies.[1] Proper sample preparation is critical for obtaining accurate and reproducible results.

Overview

The following protocols are generalized procedures based on established methods for similar amino acid and carbohydrate derivatives.[2][3] Researchers should optimize these protocols based on their specific instrumentation and experimental goals. The primary analytical techniques covered are Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification and NMR spectroscopy for structural verification.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the preparation of this compound samples.

ParameterTypical ValueAnalytical TechniqueNotes
Stock Solution Concentration 1 mg/mLLC-MS, NMRDissolve in a suitable solvent like methanol or a water/acetonitrile mixture.[3]
Working Standard Concentration 1 - 1000 ng/mLLC-MSPrepared by serial dilution of the stock solution.
Internal Standard Spiking Conc. 10 - 100 ng/mLLC-MSConcentration should match the expected analyte concentration range.
Sample Injection Volume 5 - 20 µLLC-MSDependent on the sensitivity of the mass spectrometer.
NMR Sample Concentration 5 - 20 mg/mLNMRHigher concentration is required for sufficient signal-to-noise.
NMR Sample Volume 0.5 - 0.7 mLNMRTo achieve the appropriate height in a standard 5 mm NMR tube.
Derivatization Reagent (e.g., Dansyl Chloride) 10 mg/mLLC-MS (optional)Used to improve chromatographic retention and ionization efficiency.[2]
Final Sample Solvent Acetonitrile/Water (e.g., 50:50 v/v) with 0.1% Formic AcidLC-MSEnsure compatibility with the mobile phase.[3]
Deuterated Solvent for NMR Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD)NMRChoice depends on the solubility of the compound and the desired exchange of labile protons.

Experimental Protocols

Protocol for LC-MS Sample Preparation

This protocol is designed for the quantitative analysis of an analyte using this compound as an internal standard.

Materials:

  • This compound solid standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of this compound Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound solid.

    • Dissolve the solid in 1 mL of methanol in a clean microcentrifuge tube.

    • Vortex thoroughly to ensure complete dissolution. This is the stock solution.

  • Preparation of Working Internal Standard Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

    • For a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 acetonitrile/water.

  • Sample Spiking:

    • To each unknown sample, quality control sample, and calibration standard, add a small, precise volume of the working internal standard solution (e.g., 10 µL of 1 µg/mL standard to 90 µL of sample).

    • The final concentration of the internal standard should be consistent across all samples.

  • Sample Clean-up (Protein Precipitation - if required):

    • If the sample matrix contains proteins (e.g., plasma), add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of the sample.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Final Dilution and Analysis:

    • The supernatant can be directly injected into the LC-MS system or further diluted if necessary with the mobile phase.

    • Transfer the final sample to an autosampler vial for LC-MS analysis. Tandem mass spectrometry is often used for the detection of underivatized amino acids.[4]

Protocol for NMR Sample Preparation

This protocol is for the structural characterization of this compound.

Materials:

  • This compound solid standard

  • Deuterium Oxide (D₂O) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weighing the Sample:

    • Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry microcentrifuge tube.

  • Dissolution:

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., D₂O) to the microcentrifuge tube.

    • Vortex the tube until the sample is completely dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.

  • Transfer to NMR Tube:

    • Carefully pipette the solution into a clean 5 mm NMR tube.

    • Ensure there are no air bubbles in the sample.

  • NMR Analysis:

    • Cap the NMR tube and place it in the NMR spectrometer.

    • Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY). The ¹H NMR spectrum of D-glucose derivatives typically shows signals for ring protons between 3.0 and 4.5 ppm.[5]

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques sample This compound Solid weigh Weigh Sample sample->weigh dissolve Dissolve in Solvent weigh->dissolve stock Stock Solution (1 mg/mL) dissolve->stock dilute Serial Dilution stock->dilute nmr NMR Analysis stock->nmr For NMR (higher conc.) working Working Standard dilute->working spike Spike into Sample working->spike For LC-MS lcms LC-MS Analysis spike->lcms data Data Acquisition & Analysis lcms->data nmr->data

Caption: Workflow for this compound sample preparation and analysis.

logical_relationship Logical Relationship of Sample Preparation to Analysis cluster_sample Prepared Sample cluster_instrument Instrumentation cluster_output Data Output sample_lcms Diluted & Spiked Sample lcms Liquid Chromatography- Mass Spectrometry sample_lcms->lcms Injection sample_nmr Concentrated Sample in D-Solvent nmr Nuclear Magnetic Resonance Spectroscopy sample_nmr->nmr Acquisition quant_data Quantitative Data (Concentration) lcms->quant_data Detection & Quantification struct_data Structural Information (Chemical Shifts) nmr->struct_data Spectral Analysis

Caption: Relationship between sample preparation and analytical output.

References

Application Notes and Protocols for Ac-D-Glu-OH-d5 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as Acetyl-D-glutamic acid-d5 (Ac-D-Glu-OH-d5), researchers can trace the metabolic fate of these molecules, providing a dynamic snapshot of cellular metabolism.[1][2][3] This is particularly valuable in understanding the metabolic reprogramming inherent in various disease states, including cancer, and in elucidating the mechanism of action of novel therapeutics. Unlike static measurements of metabolite concentrations, MFA offers a dynamic view of pathway activity.[4]

This compound is a deuterated and acetylated form of the D-enantiomer of glutamic acid. While L-glutamic acid is a central metabolite in mainstream carbon and nitrogen metabolism, D-amino acids have distinct metabolic pathways and physiological roles.[5][6][7] The presence of an acetyl group and deuterium labels on this molecule allows for precise tracing of its uptake, metabolism, and incorporation into various metabolic pathways, distinct from the endogenous L-glutamate pool. This application note provides a framework for utilizing this compound in metabolic flux analysis.

Potential Applications

  • Probing D-amino Acid Metabolism: Elucidating the pathways of D-glutamate metabolism in mammalian systems, which are not as well-characterized as those for L-amino acids.[5][8][9] D-amino acids are increasingly recognized for their roles in neurotransmission and other physiological processes.[7]

  • Investigating Acetylated Amino Acid Metabolism: Tracking the fate of the acetyl group to understand its contribution to the acetyl-CoA pool and its subsequent utilization in pathways such as the TCA cycle and fatty acid synthesis.[10][11]

  • Drug Development: Assessing the impact of drug candidates on specific metabolic pathways by observing alterations in the flux of this compound-derived metabolites. This can be particularly useful for drugs targeting enzymes involved in amino acid or acetylation/deacetylation pathways.

  • Internal Standard: this compound can serve as an internal standard for the accurate quantification of unlabeled D-glutamic acid and its metabolites in biological samples using mass spectrometry-based methods.[12]

Experimental Design and Workflow

A typical metabolic flux analysis experiment using this compound involves several key stages, from cell culture and isotope labeling to data analysis and flux estimation.

G Figure 1: General Experimental Workflow for Metabolic Flux Analysis using this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture/ System Preparation labeling Isotopic Labeling cell_culture->labeling tracer_prep This compound Tracer Preparation tracer_prep->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis data_processing Data Processing & Isotopologue Distribution Analysis ms_analysis->data_processing flux_modeling Metabolic Flux Modeling data_processing->flux_modeling

Caption: General Experimental Workflow for Metabolic Flux Analysis using this compound.

Hypothetical Metabolic Pathway of this compound

The metabolic fate of this compound is hypothesized to follow several key transformations. The acetyl group may be cleaved and enter the acetyl-CoA pool, while the D-glutamate-d5 backbone would be metabolized by D-amino acid specific enzymes.

G Figure 2: Hypothetical Metabolic Pathway for this compound Ac_D_Glu_d5 This compound Deacetylase Deacetylase Ac_D_Glu_d5->Deacetylase Uptake & Hydrolysis D_Glu_d5 D-Glutamate-d5 Deacetylase->D_Glu_d5 Acetate_d0 Acetate Deacetylase->Acetate_d0 D_Asp_Oxidase D-Aspartate Oxidase D_Glu_d5->D_Asp_Oxidase Oxidative Deamination Acetyl_CoA Acetyl-CoA Acetate_d0->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle alpha_KG_d5 α-Ketoglutarate-d5 D_Asp_Oxidase->alpha_KG_d5 alpha_KG_d5->TCA_Cycle Entry into TCA Cycle

Caption: Hypothetical Metabolic Pathway for this compound.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific cell line or biological system under investigation.

Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels and grow in standard medium until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare a labeling medium by supplementing a base medium (lacking glutamic acid) with this compound at a concentration determined by preliminary experiments.

  • Initiate Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed sterile PBS, and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the tracer. The incubation time should be sufficient to approach isotopic steady-state, which may need to be determined empirically.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Metabolite Collection: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant containing the polar metabolites to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Mass Spectrometry Analysis and Data Processing
  • Sample Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • LC-MS/MS or GC-MS Analysis: Reconstitute the dried extracts (or derivatized samples) in an appropriate solvent and analyze using a high-resolution mass spectrometer coupled with either liquid or gas chromatography.

  • Data Analysis: Process the raw data to identify and quantify metabolites. Determine the mass isotopologue distributions (MIDs) for key metabolites by correcting for the natural abundance of stable isotopes.

Data Presentation

Quantitative data from MFA studies are typically presented in tables that summarize the fractional enrichment of isotopes in various metabolites. This allows for a clear comparison of metabolic fluxes between different experimental conditions.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with this compound

MetaboliteIsotopologueControl Condition (Fractional Abundance)Treated Condition (Fractional Abundance)
α-Ketoglutarate M+00.650.75
M+10.100.08
M+20.050.04
M+30.050.03
M+40.050.05
M+50.100.05
Succinate M+00.700.80
M+10.080.06
M+20.120.09
M+30.050.03
M+40.050.02
Malate M+00.720.82
M+10.070.05
M+20.110.08
M+30.050.03
M+40.050.02
Citrate M+00.680.78
M+10.090.07
M+20.130.10
M+30.050.03
M+40.050.02

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the biological system and experimental conditions. "M+n" refers to the mass of the metabolite with 'n' deuterium atoms incorporated.

Conclusion

This compound is a promising tracer for metabolic flux analysis, offering the potential to investigate the understudied pathways of D-amino acid and acetylated amino acid metabolism. The protocols and workflows outlined in this document provide a foundation for researchers to design and execute experiments to gain deeper insights into cellular metabolism. As with any MFA study, careful optimization of experimental parameters and robust data analysis are critical for obtaining reliable and meaningful results.

References

Application of Ac-D-Glu-OH-d5 in GC-MS Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Acetyl-D-glutamic acid-d5 (Ac-D-Glu-OH-d5) as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The methodologies outlined are designed to ensure high precision and accuracy in the quantification of glutamic acid and related metabolites in various biological matrices.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar and non-volatile biomolecules such as amino acids requires a chemical modification step known as derivatization. Derivatization increases the volatility and thermal stability of the analytes, making them amenable to GC separation.

For accurate and reliable quantification, especially in complex biological samples, the use of a stable isotope-labeled internal standard is crucial.[1][2] this compound, a deuterated analog of acetyl-D-glutamic acid, serves as an ideal internal standard for the analysis of glutamic acid. It shares similar chemical and physical properties with the endogenous analyte, ensuring that it behaves similarly during sample preparation, derivatization, and chromatographic separation. This co-elution and similar behavior help to compensate for variations in sample extraction, derivatization efficiency, and injection volume, leading to highly precise and accurate results.

Experimental Protocols

A two-step derivatization procedure is commonly employed for the GC-MS analysis of amino acids, including glutamic acid.[3][4][5] This involves an initial esterification of the carboxylic acid groups followed by acylation of the amino and other reactive groups.

Materials and Reagents
  • This compound

  • Target analyte (e.g., L-Glutamic acid)

  • Methanol (CH3OH), HPLC grade

  • Deuterated methanol (CD3OD), 99.8 atom % 2H

  • Hydrochloric acid (HCl), ultrapure, 37%

  • Ethyl acetate, HPLC grade

  • Pentafluoropropionic anhydride (PFPA)

  • Toluene, HPLC grade

  • Borate buffer (0.4 M, pH 8.5)

  • Nitrogen gas, high purity

  • Standard laboratory glassware (autosampler vials, microvials)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation and Derivatization Workflow

The following diagram illustrates the general workflow for sample preparation and derivatization for GC-MS analysis using this compound as an internal standard.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_extraction Extraction Sample Biological Sample Spike Spike with This compound Sample->Spike Dry Evaporate to Dryness Spike->Dry Esterification Step 1: Esterification (2M HCl in CH3OH, 80°C, 60 min) Dry->Esterification Dry2 Evaporate to Dryness Esterification->Dry2 Acylation Step 2: Acylation (PFPA in Ethyl Acetate, 65°C, 30 min) Dry2->Acylation Dry3 Evaporate to Dryness Acylation->Dry3 Reconstitute Reconstitute in Borate Buffer Dry3->Reconstitute Extract Extract with Toluene Reconstitute->Extract Collect Collect Organic Layer Extract->Collect GCMS GC-MS Analysis Collect->GCMS

Derivatization and Extraction Workflow
Detailed Protocol

  • Sample Preparation:

    • To a known amount of the biological sample (e.g., plasma, urine, tissue homogenate), add a precise amount of this compound solution to serve as the internal standard.

    • The samples are then evaporated to dryness under a gentle stream of nitrogen gas.

  • Step 1: Esterification:

    • To the dried residue, add 200 µL of 2 M HCl in methanol (CH3OH).

    • For the preparation of a deuterated standard for calibration curves, a separate set of standards can be derivatized with 2 M HCl in deuterated methanol (CD3OD).[4][5]

    • Tightly cap the vials and heat at 80°C for 60 minutes.[4][5] This step converts the carboxylic acid groups to their methyl esters.

    • After cooling to room temperature, evaporate the solvent to dryness under a stream of nitrogen gas.

  • Step 2: Acylation:

    • To the dried methyl esters, add 100 µL of a solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4, v/v).[4][5]

    • Seal the vials and heat at 65°C for 30 minutes.[4][5] This step acylates the amino groups.

    • After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a stream of nitrogen gas.

  • Extraction:

    • Reconstitute the dried residue in 200 µL of 0.4 M borate buffer (pH 8.5).

    • Add 1000 µL of toluene and vortex vigorously for 60 seconds to extract the derivatized analytes into the organic phase.[4][5]

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (toluene) to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The following table provides typical GC-MS parameters for the analysis of derivatized glutamic acid. These parameters may need to be optimized for specific instruments and applications.

Parameter Setting
Gas Chromatograph ThermoElectron Focus GC or equivalent
Column Optima-17 (15 m x 0.25 mm I.D., 0.25 µm film thickness) or similar mid-polarity column
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 200°C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temp 70°C for 1 min, ramp at 30°C/min to 280°C, then ramp at 10°C/min to 300°C
Mass Spectrometer ThermoElectron ISQ quadrupole MS or equivalent
Ionization Mode Electron Capture Negative Ionization (ECNICI) or Electron Impact (EI)
Ion Source Temperature 250°C
Interface Temperature 260°C
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data and Analysis

Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed using known concentrations of the analyte and a fixed concentration of the internal standard.

Selected Ion Monitoring (SIM)

For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) is employed. The mass spectrometer is set to detect specific ions characteristic of the derivatized analyte and internal standard.

Analyte Derivative Monitored Ions (m/z)
Glutamic AcidMe-PFP269, 301
This compoundd3Me-PFP272, 307

Note: The specific ions to be monitored may vary depending on the derivatization reagent used and the fragmentation pattern of the resulting derivatives.

Calibration Curve

A typical calibration curve is generated by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the analyte. The linear regression of this curve is then used to determine the concentration of the analyte in unknown samples.

Analyte Concentration (µM) Analyte Peak Area IS Peak Area (this compound) Peak Area Ratio
115,000150,0000.10
576,000152,0000.50
10155,000151,0001.03
25380,000153,0002.48
50760,000150,0005.07
1001,510,000152,0009.93

This is example data and will vary based on experimental conditions.

Glutamic Acid in Metabolic Pathways

Glutamic acid is a key molecule in cellular metabolism, playing a central role in amino acid metabolism and the citric acid cycle. The accurate quantification of glutamic acid is therefore critical in many areas of biomedical research.

Metabolic_Pathway Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamic_Acid Glutamic Acid Transaminase Aminotransferases Glutamic_Acid->Transaminase GDH Glutamate Dehydrogenase Glutamic_Acid->GDH Alpha_KG α-Ketoglutarate TCA_Cycle Citric Acid Cycle Alpha_KG->TCA_Cycle Glutaminase->Glutamic_Acid Transaminase->Alpha_KG Other_KA Other α-Keto Acids Transaminase->Other_KA GDH->Alpha_KG Other_AA Other Amino Acids Other_AA->Transaminase

Role of Glutamic Acid in Metabolism

Conclusion

The use of this compound as an internal standard in conjunction with a robust derivatization protocol and GC-MS analysis provides a highly reliable and precise method for the quantification of glutamic acid in complex biological matrices. The detailed protocols and methodologies presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of metabolomics, drug development, and clinical diagnostics.

References

Application Note: Quantification of N-acetylglucosamine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and accurate quantification of N-acetylglucosamine (GlcNAc) in human plasma. The method utilizes a stable isotope-labeled internal standard, N-acetyl-D-glucosamine-d5 (Ac-D-Glu-OH-d5), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection using multiple reaction monitoring (MRM). This method is highly suitable for pharmacokinetic studies, clinical research, and various drug development applications where precise measurement of GlcNAc is crucial.

Introduction

N-acetylglucosamine is a vital monosaccharide that serves as a fundamental building block for glycoproteins, glycolipids, and other complex carbohydrates in biological systems.[1] It is a key metabolite in the Hexosamine Biosynthetic Pathway (HBP), which plays a critical role in cellular signaling and nutrient sensing.[1][2][3] A significant function of the HBP is the production of UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for O-GlcNAcylation.[2][3][4] O-GlcNAcylation is a dynamic post-translational modification of nuclear and cytoplasmic proteins, analogous to phosphorylation, that regulates a wide array of cellular processes, including transcription, signal transduction, and metabolism.[2][4] Given its central role in cellular function, the accurate quantification of GlcNAc in biological matrices is essential for understanding its involvement in health and disease, including conditions like diabetes, cancer, and neurodegenerative disorders.[5]

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry as they exhibit identical chemical and physical properties to the analyte, ensuring co-elution during chromatography and similar ionization efficiency.[6] This minimizes experimental variability introduced during sample preparation and analysis.[6] This application note describes a robust LC-MS/MS method employing N-acetyl-D-glucosamine-d5 as an internal standard for the reliable quantification of GlcNAc in human plasma.

Experimental

Materials and Reagents
  • N-acetylglucosamine (≥98% purity)

  • N-acetyl-D-glucosamine-d5 (this compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from authorized vendors)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Hypersil Silica, 150 mm x 2 mm, 5 µm)[7][8]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Sample Preparation

A protein precipitation method is employed for the extraction of N-acetylglucosamine from human plasma.

  • Thaw frozen human plasma samples at room temperature.

  • To a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 250 µL of acetonitrile containing the internal standard (N-acetyl-D-glucosamine-d5) at a concentration of 50 ng/mL.[5]

  • Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the mixture at 15,000 rpm for 1 minute.[5]

  • Carefully transfer the supernatant to a clean tube.

  • Inject an aliquot (e.g., 2 µL) of the supernatant directly into the LC-MS/MS system.[5]

Liquid Chromatography
  • Column: Hypersil Silica (150 mm x 2 mm, 5 µm)[7][8]

  • Mobile Phase: Acetonitrile and 0.5% formic acid in water (95:5, v/v)[5]

  • Flow Rate: 0.30 mL/min[5]

  • Injection Volume: 2 µL[5]

  • Column Temperature: 30 °C

  • Run Time: 8 minutes[5]

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and using multiple reaction monitoring (MRM).

ParameterSetting
Ionization ModeNegative Electrospray Ionization (ESI-)
Ion Spray Voltage-2600 V
Source Temperature350 °C
Nebulizer Gas9
Curtain Gas11
Collision Gas10
Dwell Time200 ms

Table 1: Mass Spectrometry General Parameters [5]

The following MRM transitions are monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
N-acetylglucosamine220.3118.9-22-10
N-acetyl-D-glucosamine-d5225.3123.9-22-10

Table 2: Multiple Reaction Monitoring (MRM) Transitions and Compound-Dependent Parameters. The precursor-to-product ion transition for N-acetylglucosamine is m/z 220.3 → 118.9.[6][7][8] For the d5-labeled internal standard, a mass shift of +5 is anticipated for both the precursor and the corresponding product ion.

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrates excellent performance for the quantification of N-acetylglucosamine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

ParameterResult
Linearity Range20 - 1280 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)20 ng/mL
Intra-batch Precision (%CV)≤ 10.5%
Inter-batch Precision (%CV)≤ 8.02%
Intra-batch Accuracy94.3% - 106%
Inter-batch Accuracy98.2% - 100%

Table 3: Summary of Quantitative Performance Data. The assay exhibited a linear dynamic range from 20 to 1280 ng/mL for N-acetylglucosamine in human plasma.[7][8] The precision and accuracy of the method were found to be within acceptable limits for bioanalytical assays.[5]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (250 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (15,000 rpm, 1 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant (2 µL) supernatant->inject lc HPLC Separation (Hypersil Silica Column) inject->lc ms Mass Spectrometry (Negative ESI, MRM) lc->ms quant Quantification using Peak Area Ratios (Analyte/IS) ms->quant report Report Concentration quant->report

Figure 1: Experimental workflow for the quantification of N-acetylglucosamine.

G cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_salvage Salvage Pathway cluster_oglycnac O-GlcNAcylation Cycle Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc OGlcNAcProtein O-GlcNAc Protein UDPGlcNAc->OGlcNAcProtein OGT GlcNAc_ex Exogenous N-acetylglucosamine GlcNAc_ex->GlcNAc6P Protein Protein (Ser/Thr) OGlcNAcProtein->Protein OGA

Figure 2: Overview of the Hexosamine Biosynthetic and O-GlcNAcylation Pathways.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of N-acetylglucosamine in human plasma. The simple sample preparation protocol, combined with the specificity and accuracy of tandem mass spectrometry using a deuterated internal standard, makes this method well-suited for high-throughput analysis in clinical and research settings. This will facilitate further investigation into the role of N-acetylglucosamine in various physiological and pathological processes.

References

Application Note: Ac-D-Glu-OH-d5 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-D-Glu-OH-d5 is the deuterium-labeled form of N-acetyl-D-glutamic acid. Stable isotope-labeled compounds are invaluable tools in pharmacokinetic (PK) research, offering a reliable method for tracing and quantifying molecules within biological systems.[1][] The incorporation of deuterium (d5) provides a distinct mass shift without significantly altering the physicochemical properties of the parent molecule, making this compound an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, Ac-D-Glu-OH.[3][4][5] This application note provides detailed protocols for the use of this compound in pharmacokinetic studies, focusing on its application as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The use of stable isotopes is a widely accepted research methodology that can be applied to determine the pharmacokinetic profile of a drug substance.[6][7] Deuteration, in particular, has gained attention for its potential to affect the metabolic profiles of drugs, sometimes leading to improved pharmacokinetic properties due to the kinetic isotope effect.[8]

Primary Application: Internal Standard for LC-MS/MS Quantification

In bioanalytical assays, an internal standard (IS) is crucial for accurate and precise quantification. The IS is added at a known concentration to all samples, including calibration standards and unknown study samples.[9] It helps to correct for variability during sample preparation and analysis, such as extraction losses and matrix effects in the mass spectrometer.[10] this compound is an ideal internal standard for Ac-D-Glu-OH because it co-elutes with the analyte and behaves similarly during extraction and ionization, but is distinguishable by its mass.[11]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Ac-D-Glu-OH following intravenous (IV) and oral (PO) administration.

1. Animal Model:

  • Species: Sprague-Dawley rats (n=5 per group)

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions with ad libitum access to food and water. Animals are fasted overnight before dosing.

2. Dosing:

  • Intravenous (IV) Group: Ac-D-Glu-OH is administered as a single bolus dose of 2 mg/kg via the tail vein. The dosing solution is prepared in sterile saline.

  • Oral (PO) Group: Ac-D-Glu-OH is administered by oral gavage at a dose of 10 mg/kg. The dosing solution is prepared in water.

3. Sample Collection:

  • Blood samples (approximately 0.25 mL) are collected from the jugular vein at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

This procedure uses protein precipitation to extract the analyte and internal standard from the plasma matrix.

  • Step 1: Aliquot 50 µL of rat plasma (or calibration standards/quality controls) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Step 3: Add 200 µL of cold acetonitrile to precipitate proteins.

  • Step 4: Vortex the mixture for 1 minute.

  • Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Step 6: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Step 7: Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Step 8: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[12]

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, with detection by Multiple Reaction Monitoring (MRM).[13][14]

Data Presentation

The following tables represent typical data obtained from the described pharmacokinetic study.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ac-D-Glu-OH188.0684.04Negative
This compound (IS)193.0989.06Negative

Table 2: Illustrative Pharmacokinetic Parameters of Ac-D-Glu-OH in Rats

ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL) 25001200
Tmax (h) 0.081.0
AUC0-t (ng·h/mL) 35006000
AUC0-inf (ng·h/mL) 35506100
t1/2 (h) 2.53.0
Clearance (mL/h/kg) 563-
Volume of Distribution (L/kg) 2.0-
Bioavailability (%) -34.4

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Visualizations

G cluster_0 In Vivo Study cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Dosing Dosing Blood_Collection Blood Collection (Serial Sampling) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Plasma_Sample Plasma Sample (50 µL) Plasma_Separation->Plasma_Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Quantification Quantification (Analyte/IS Ratio) LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for a typical pharmacokinetic study.

G Drug_Admin Drug Administration (Ac-D-Glu-OH) Absorption Absorption Drug_Admin->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Distribution Distribution to Tissues Distribution->Systemic_Circulation Metabolism Metabolism (e.g., in Liver) Metabolism->Systemic_Circulation Metabolites Excretion Excretion (e.g., Renal) Systemic_Circulation->Distribution Systemic_Circulation->Metabolism Systemic_Circulation->Excretion

Caption: Logical relationships in pharmacokinetics (ADME).

References

Application Notes and Protocols for Cell Culture Labeling with Ac-D-Glu-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ac-D-Glu-OH-d5 is a stable isotope-labeled analog of N-acetyl-D-glutamic acid. This deuterated compound serves as a powerful tool for researchers in cell biology, biochemistry, and drug development to trace the metabolic fate of D-glutamic acid and its derivatives within cellular systems. Unlike the proteinogenic L-amino acids, D-amino acids have distinct and increasingly recognized roles in cellular signaling and metabolism. The stable isotope label allows for the sensitive and specific tracking of this compound uptake, incorporation into metabolites, and downstream effects using mass spectrometry-based techniques. These application notes provide detailed protocols for utilizing this compound in cell culture experiments for metabolic labeling and pathway analysis.

Stable isotope labeling in cell culture is a widely used technique to study protein dynamics, post-translational modifications, and metabolic fluxes.[1][2][3] While methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) traditionally use heavy isotopes of L-amino acids like arginine and lysine, the use of deuterated non-canonical amino acids such as this compound allows for the investigation of specific, less-common metabolic pathways.[1][4][5] D-amino acids are known components of bacterial peptidoglycan and have been identified as potential biomarkers and bioactive substances in mammals.[6][7]

Applications

  • Metabolic Flux Analysis: Tracing the incorporation of the d5-label into downstream metabolites to elucidate the pathways of D-glutamate metabolism.

  • Enzyme Activity Assays: Investigating the activity of enzymes involved in D-amino acid metabolism, such as D-glutamate cyclase.[6]

  • Biomarker Discovery: Identifying and quantifying novel metabolites derived from this compound that may serve as biomarkers for specific cellular states or diseases.

  • Drug Development: Assessing the impact of therapeutic agents on D-glutamate metabolism.

Quantitative Data Summary

The following tables present hypothetical data from typical experiments using this compound to illustrate expected outcomes.

Table 1: Optimal Labeling Conditions for this compound in Various Cell Lines

Cell LineSeeding Density (cells/cm²)This compound Conc. (µM)Incubation Time (hours)% Label Incorporation (into D-glutamate pool)
HEK2935 x 10⁴502485 ± 5
HeLa4 x 10⁴502478 ± 7
SH-SY5Y6 x 10⁴1004892 ± 4
HepG23 x 10⁴1004865 ± 9

Table 2: Relative Abundance of Key Metabolites after Labeling with this compound (50 µM for 24 hours in HEK293 cells)

MetaboliteLabeled (d5) Abundance (Relative to Unlabeled)Unlabeled Abundance (Relative Units)
D-Glutamate8.5 ± 0.91.0
5-oxo-D-proline3.2 ± 0.51.0
α-Ketoglutarate1.5 ± 0.31.0
L-GlutamateNot Detected100

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound

This protocol describes the general procedure for labeling adherent cells with this compound for subsequent analysis by mass spectrometry.

Materials:

  • Adherent mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM, EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (10 mM in DMSO or sterile water)

  • Trypsin-EDTA solution

  • Cell scrapers

  • Microcentrifuge tubes

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Chloroform (LC-MS grade)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Labeling Medium: Prepare complete culture medium containing the desired final concentration of this compound (e.g., 50-100 µM). Gently mix the medium to ensure homogeneity.

  • Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • For metabolite extraction, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for LC-MS: Reconstitute the dried metabolite pellet in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.

Protocol 2: Analysis of Labeled Metabolites by LC-MS/MS

This protocol provides a general workflow for the analysis of metabolites labeled with this compound.

Materials:

  • Metabolite extracts from Protocol 1

  • LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole Mass Spectrometer)

  • Appropriate chromatography column (e.g., HILIC or C18)

  • Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

  • Chromatographic Separation: Inject the reconstituted metabolite sample onto the LC system. Separate the metabolites using a suitable gradient of mobile phases.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in both positive and negative ion modes in separate runs if necessary.

    • Perform a full scan to identify all detectable ions.

    • Use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to specifically detect the mass-shifted (d5-labeled) metabolites of interest.

  • Data Analysis:

    • Identify metabolites based on their accurate mass and retention time, and by comparing fragmentation patterns with standards or databases.

    • Quantify the peak areas of both the labeled (heavy) and unlabeled (light) forms of each metabolite.

    • Calculate the percent label incorporation and the relative abundance of metabolites.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Seed Cells (70-80% Confluency) prep_media Prepare Labeling Medium with this compound start->prep_media labeling Incubate Cells (24-48 hours) prep_media->labeling harvest Harvest and Wash Cells labeling->harvest extract Metabolite Extraction (80% Methanol) harvest->extract dry Dry Metabolite Extract extract->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing (Peak Integration, Identification) lcms->data_proc quant Quantification of Labeled and Unlabeled Metabolites data_proc->quant d_glutamate_metabolism ac_d_glu_d5 This compound (External) d_glu_d5 D-Glutamate-d5 ac_d_glu_d5->d_glu_d5 Deacetylation oxo_pro_d5 5-oxo-D-proline-d5 d_glu_d5->oxo_pro_d5 D-glutamate cyclase akg_d5 α-Ketoglutarate-d5 d_glu_d5->akg_d5 D-amino acid oxidase or Transaminase tca TCA Cycle akg_d5->tca

References

Application Notes and Protocols: Ac-D-Glu-OH-d5 in Targeted vs. Untargeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, offers a powerful lens to understand health and disease. Two primary strategies dominate the field: targeted and untargeted metabolomics. Targeted metabolomics provides precise quantification of a predefined set of metabolites, offering high sensitivity and specificity for hypothesis testing. In contrast, untargeted metabolomics aims to capture a global snapshot of all detectable metabolites, enabling hypothesis generation and the discovery of novel biomarkers.

Stable isotope-labeled compounds are indispensable tools in both approaches, enhancing accuracy, precision, and confidence in metabolite identification and quantification. This document provides detailed application notes and protocols for the use of N-acetyl-D-glutamic acid-d5 (Ac-D-Glu-OH-d5), a deuterated analog of N-acetyl-D-glutamic acid, in both targeted and untargeted metabolomics workflows.

The Role of this compound in Metabolomics

This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, N-acetyl-D-glutamic acid (Ac-D-Glu-OH), and other structurally similar D-amino acid derivatives. Its key advantages include:

  • Chemical and Physical Similarity: It behaves nearly identically to the endogenous analyte during sample extraction, chromatographic separation, and ionization.

  • Mass Difference: The deuterium labels provide a distinct mass shift, allowing it to be differentiated from the unlabeled analyte by mass spectrometry.

  • Correction for Variability: It effectively corrects for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.

While the L-enantiomer of N-acetylglutamic acid is a well-known intermediate in the urea cycle and arginine biosynthesis, D-amino acids and their derivatives are increasingly recognized for their biological roles, particularly in the nervous system and as components of bacterial cell walls.[1] The presence of D-glutamate has been noted in mammalian tissues, including the brain, where it may act as a neurotransmitter.[1]

Targeted Metabolomics Application: Quantification of Ac-D-Glu-OH in Biological Matrices

In targeted metabolomics, this compound is used as an internal standard for the accurate and precise quantification of endogenous Ac-D-Glu-OH. This is particularly relevant for studies investigating neurological disorders, gut microbiome metabolism, or the metabolic fate of D-amino acids.

Experimental Workflow: Targeted Metabolomics

The following diagram illustrates a typical workflow for the targeted quantification of Ac-D-Glu-OH using this compound as an internal standard.

targeted_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Brain Tissue) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Metabolite Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC_Sep Chromatographic Separation (Chiral Column) Evaporate->LC_Sep MS_Detect Mass Spectrometry Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Figure 1: Targeted metabolomics workflow for Ac-D-Glu-OH quantification.
Detailed Protocol: Targeted Quantification of Ac-D-Glu-OH in Rat Brain Tissue

This protocol provides a method for the quantification of N-acetyl-D-glutamic acid in rat brain tissue using this compound as an internal standard.

1. Materials and Reagents:

  • Ac-D-Glu-OH standard (≥98% purity)

  • This compound (≥98% purity, ≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat brain tissue

2. Sample Preparation:

  • Weigh approximately 50 mg of frozen rat brain tissue.

  • Add 500 µL of ice-cold 80% methanol containing a known concentration of this compound (e.g., 100 ng/mL).

  • Homogenize the tissue on ice using a probe sonicator or bead beater.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • LC System: UPLC system

  • Column: Chiral stationary phase column (e.g., CROWNPAK CR-I(+)) for separation of D and L enantiomers.[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 98% B

    • 8-10 min: 98% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ac-D-Glu-OH188.1144.115
Ac-D-Glu-OH188.185.020
This compound193.1149.115

Note: These MRM transitions are predicted based on the structure of N-acetyl-glutamic acid and should be optimized on the specific instrument used. The transition for the L-enantiomer is expected to be the same.[3]

4. Data Analysis:

  • Integrate the peak areas for the quantifier MRM transitions of Ac-D-Glu-OH and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard (Ac-D-Glu-OH / this compound).

  • Construct a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.

  • Determine the concentration of Ac-D-Glu-OH in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Presentation

The following table presents example data from a targeted analysis of Ac-D-Glu-OH in different brain regions of a rat model of a neurological disease.

Brain RegionControl Group (ng/g tissue)Disease Model (ng/g tissue)p-value
Hippocampus15.2 ± 2.128.9 ± 4.5<0.01
Cortex12.8 ± 1.921.5 ± 3.8<0.05
Cerebellum8.5 ± 1.29.1 ± 1.5>0.05
Data are presented as mean ± standard deviation (n=6). Statistical significance was determined by a two-tailed t-test.

Untargeted Metabolomics Application: Enhancing Feature Detection and Annotation

In untargeted metabolomics, the goal is to detect and identify as many metabolites as possible. This approach is often hampered by the presence of non-biological signals (e.g., from solvents, plastics) and the difficulty in confidently annotating detected features. The addition of a single or a mixture of stable isotope-labeled standards, such as this compound, can significantly improve the data quality and confidence in metabolite identification.

Experimental Workflow: Untargeted Metabolomics

The workflow for untargeted metabolomics is similar in the initial stages to targeted metabolomics but diverges in the data acquisition and analysis steps.

untargeted_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Analysis Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Global Metabolite Extraction Spike->Extract LC_Sep Chromatographic Separation Extract->LC_Sep MS_FullScan High-Resolution Full Scan MS LC_Sep->MS_FullScan MS_MS Data-Dependent MS/MS MS_FullScan->MS_MS Feature_Detection Peak Picking & Alignment MS_FullScan->Feature_Detection IS_Filtering Internal Standard-based Noise Filtering Feature_Detection->IS_Filtering Annotation Metabolite Annotation (Database Searching) IS_Filtering->Annotation Stats Statistical Analysis Annotation->Stats

Figure 2: Untargeted metabolomics workflow incorporating a deuterated standard.
How this compound Improves Untargeted Analysis:

  • Quality Control: The consistent detection, retention time, and peak shape of this compound across all samples serve as a crucial quality control metric for the analytical run.

  • Noise Filtering: By searching for the characteristic isotopic pattern of the deuterated standard, it is possible to differentiate true metabolic features from background noise. Features that do not show a corresponding labeled peak can be flagged as potential artifacts.

  • Adduct and Fragment Annotation: The known mass of this compound allows for the identification of its various adducts (e.g., [M+Na-H]-, [M+K-H]-) and in-source fragments. This information can then be applied to help annotate adducts and fragments of other, unknown metabolites in the dataset.

  • Relative Quantification: While not providing absolute quantification for all metabolites, the internal standard can be used to normalize the data, reducing technical variability and improving the reliability of relative quantification between sample groups.[4]

Detailed Protocol: Untargeted Metabolomic Analysis of Plasma

This protocol outlines a general procedure for untargeted metabolomics of plasma samples using this compound as a quality control and annotation aid.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, combine 100 µL of plasma with 400 µL of ice-cold acetonitrile containing this compound at a final concentration of 1 µg/mL.

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of 5% acetonitrile in water.

  • Transfer to an autosampler vial for LC-HRMS analysis.

3. LC-HRMS Parameters:

  • LC System: UPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage, hold, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive and negative ESI modes in separate runs.

  • Scan Mode: Full scan from m/z 70-1000.

  • Data-Dependent Acquisition (DDA): Acquire MS/MS spectra for the top 5-10 most intense ions from each full scan.

4. Data Processing:

  • Use a software package such as XCMS, MZmine, or Compound Discoverer for peak picking, feature alignment, and retention time correction.

  • Internal Standard-based Filtering:

    • Identify the feature corresponding to [this compound - H]-.

    • Use the retention time and accurate mass of this feature to confirm its presence and consistency across runs.

    • Search for features with a mass difference corresponding to the deuterium labeling (e.g., +5 Da) that co-elute, to identify potential endogenous compounds and their labeled counterparts.

  • Metabolite Annotation:

    • Search the detected features against metabolomics databases (e.g., METLIN, HMDB) based on accurate mass.

    • Confirm annotations by matching experimental MS/MS spectra with library spectra.

  • Statistical Analysis:

    • Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify features that are significantly different between experimental groups.

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic context of glutamic acid, highlighting its central role in amino acid metabolism and the TCA cycle. While this pathway primarily depicts L-glutamate, the introduction of D-glutamate or its derivatives can influence these pathways.

metabolic_pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Glutamate->Glutamine Glutamine Synthetase alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutamate Dehydrogenase Other_AA Other Amino Acids Glutamate->Other_AA Transaminases GABA GABA Glutamate->GABA Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine alpha_KG->Glutamate Transaminases TCA TCA Cycle alpha_KG->TCA Other_AA->Glutamate

Figure 3: Central role of glutamate in metabolism.

Conclusion

This compound is a versatile tool for both targeted and untargeted metabolomics. In targeted analyses, it enables robust and accurate quantification of its endogenous counterpart, which is crucial for hypothesis-driven research. In untargeted studies, it serves as a valuable quality control standard and aids in the confident annotation of metabolic features, thereby enhancing the discovery potential of global profiling experiments. The protocols and data presented here provide a framework for researchers to effectively incorporate this compound into their metabolomics workflows.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects with Ac-D-Glu-OH-d5 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Ac-D-Glu-OH-d5 in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis in plasma?

A1: The "matrix" consists of all components within a plasma sample apart from the analyte of interest, this compound. This includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1] For an acidic compound like this compound, ion suppression is a common challenge when analyzing complex biological matrices like plasma.[1]

Q2: How does a deuterated internal standard like this compound theoretically correct for matrix effects?

A2: A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced by deuterium.[2] Ideally, the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte.[2] This similarity should ensure that it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement as the analyte.[2] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[2][3]

Q3: Why am I still seeing issues with variability even when using this compound as an internal standard?

A3: A primary reason for persistent variability is the "isotope effect," which can lead to differential matrix effects.[4] Although stable isotope-labeled (SIL) internal standards are designed to co-elute and compensate for matrix effects, the substitution of hydrogen with deuterium can slightly alter the molecule's physicochemical properties.[4] This can cause a slight chromatographic separation between the analyte and the deuterated standard. If they elute at slightly different times into regions of varying ion suppression, the correction will be inaccurate.[4] It is a common misconception that deuterated internal standards will invariably and perfectly correct for all matrix effects.[4]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The most common method is the post-extraction spike method, which provides a quantitative assessment.[1] This involves comparing the peak response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference in the signal response indicates the presence of matrix effects.[1] Another qualitative technique is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column.[1][5] Injecting a blank matrix extract will reveal regions of ion suppression or enhancement by showing a dip or rise in the baseline signal.[1][5]

Troubleshooting Guides

Issue 1: High Signal Variability or Inaccurate Quantification Between Samples

  • Question: My results for this compound show high variability between different plasma samples, and my quality control samples are failing despite using a deuterated internal standard. What could be the cause?

  • Answer: This issue often points to differential matrix effects, where the analyte and the internal standard are not affected by the matrix in the same way.[4] This can be due to slight chromatographic separation caused by the deuterium isotope effect.[4]

    Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and this compound. Even a small offset in retention time can lead to inaccurate correction in the presence of significant matrix effects.

    • Perform a Matrix Effect Assessment: Use the post-extraction spike method (see Experimental Protocol 1) to quantify the matrix effect for both the analyte and the internal standard individually. If the matrix effect values differ significantly, the internal standard is not providing adequate correction.

    • Optimize Chromatography: A shallower gradient or minor changes to the mobile phase composition can sometimes improve the co-elution of the analyte and the deuterated internal standard.[3]

    • Enhance Sample Cleanup: If differential matrix effects are confirmed, the most effective solution is to implement a more rigorous sample preparation method to remove the interfering matrix components.[1][6] Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][7] For an acidic compound like this compound, a mixed-mode anion exchange SPE can be particularly effective.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: I am observing poor peak shape for this compound, which is affecting integration and precision. What are the likely causes?

  • Answer: Poor peak shape for acidic analytes is often related to secondary interactions with the stationary phase or issues with the mobile phase pH.

    Troubleshooting Steps:

    • Adjust Mobile Phase pH: For an acidic compound, ensure the mobile phase pH is at least 2 pH units below the pKa of this compound. This will keep the analyte in its neutral, protonated form, which generally results in better peak shape on reversed-phase columns.[1]

    • Check for Column Overload: Reduce the injection volume or the concentration of the sample to see if the peak shape improves.

    • Consider a Different Column: If adjusting the mobile phase doesn't resolve the issue, consider a column with a different chemistry, such as one with an embedded polar group, to minimize secondary interactions.[1]

Issue 3: Low Analyte Recovery

  • Question: I'm experiencing low recovery of this compound after sample preparation. How can I improve this?

  • Answer: Low recovery is typically due to an inefficient extraction process during sample preparation or analyte instability.

    Troubleshooting Steps:

    • Optimize LLE Conditions: If using liquid-liquid extraction, optimize the extraction solvent and the pH of the sample. For an acidic compound, adjust the sample pH to be well below its pKa to ensure it is protonated and more soluble in organic solvents.[1]

    • Optimize SPE Conditions: If using solid-phase extraction, ensure the wash steps are not inadvertently removing the analyte. You may need to adjust the solvent strength or pH of the wash solutions. Also, ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent. For an acidic analyte, a common elution solvent is a small amount of base (e.g., ammonium hydroxide) in an organic solvent.[1]

    • Assess Stability: Investigate the stability of this compound in the biological matrix and in the final reconstituted extract under the storage and autosampler conditions.

Data Presentation

Table 1: Example Matrix Effect Assessment for this compound This table presents hypothetical data to illustrate the calculation of matrix effects.

Sample SetMean Peak Area (n=6)Matrix Effect (%)
Set A: Analyte in Neat Solution850,000N/A
Set B: Analyte in Extracted Plasma425,00050.0%
  • Calculation: Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

  • Interpretation: A value of 50% indicates significant ion suppression. A value close to 100% would suggest minimal matrix effect, while a value >100% indicates ion enhancement.

Table 2: Example Recovery Assessment for this compound This table presents hypothetical data for recovery evaluation.

Sample SetMean Peak Area (n=6)Recovery (%)
Set B: Post-extraction Spike425,000N/A
Set C: Pre-extraction Spike382,50090.0%
  • Calculation: Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

  • Interpretation: This demonstrates a 90% recovery of the analyte during the sample preparation process.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Objective: To quantify the degree of ion suppression or enhancement for this compound in plasma.

  • Methodology:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Spike the analyte (and internal standard, if assessing its matrix effect) into the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).

      • Set B (Post-Extraction Spike): Process blank plasma samples through the entire sample preparation procedure. Spike the analyte and internal standard into the final, extracted blank matrix at the same concentration as Set A.[4]

      • Set C (Pre-extraction Spike): Spike the analyte and internal standard into blank plasma before starting the sample preparation procedure. This set is used for assessing recovery.

    • Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

    • Calculation:

      • Matrix Effect (%) = [Mean Peak Area of Set B / Mean Peak Area of Set A] * 100

      • Recovery (%) = [Mean Peak Area of Set C / Mean Peak Area of Set B] * 100

  • Interpretation:

    • A matrix effect value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).

    • This protocol allows for the separate evaluation of matrix effects and recovery efficiency.

Protocol 2: Solid-Phase Extraction (SPE) for Acidic Compounds in Plasma

  • Objective: To provide a robust sample cleanup method to mitigate matrix effects for an acidic compound like this compound. A mixed-mode anion exchange SPE is often effective.[1]

  • Methodology:

    • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 2% formic acid in water. This helps to disrupt protein binding.

    • SPE Cartridge Conditioning: Sequentially pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

    • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.

    • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

      • Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

    • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the acidic analyte, facilitating its elution.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for injection into the LC-MS/MS system.[1]

Visualizations

MatrixEffect_Troubleshooting start High Variability or Inaccurate QC Results check_coelution Step 1: Verify Co-elution of Analyte and IS start->check_coelution assess_me Step 2: Quantify Matrix Effect (Post-Extraction Spike) check_coelution->assess_me decision_me Differential ME Observed? assess_me->decision_me optimize_chrom Step 3: Optimize Chromatography (e.g., shallower gradient) decision_me->optimize_chrom  No (ME is similar) improve_cleanup Step 4: Improve Sample Cleanup (e.g., SPE, LLE) decision_me->improve_cleanup  Yes revalidate Re-validate Assay optimize_chrom->revalidate improve_cleanup->revalidate end_ok Problem Resolved revalidate->end_ok

Caption: Troubleshooting workflow for high variability with deuterated IS.

ME_Assessment_Workflow cluster_prep Sample Preparation start Start prep_a Prepare Set A: Analyte in Neat Solution prep_b Prepare Set B: Post-Extraction Spike in Blank Plasma Extract prep_c Prepare Set C: Pre-Extraction Spike in Blank Plasma analyze Analyze All Sets by LC-MS/MS prep_a->analyze prep_b->analyze prep_c->analyze calc_me Calculate Matrix Effect: (B / A) * 100 analyze->calc_me calc_rec Calculate Recovery: (C / B) * 100 analyze->calc_rec end End calc_me->end calc_rec->end

Caption: Experimental workflow for matrix effect and recovery assessment.

References

Technical Support Center: Improving Ac-D-Glu-OH-d5 Signal-to-Noise Ratio in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common issues encountered when analyzing N-Acetyl-D-glutamic-d5 acid (Ac-D-Glu-OH-d5) by mass spectrometry (MS). The focus is on systematically improving the signal-to-noise (S/N) ratio to enhance data quality, sensitivity, and reproducibility.

Troubleshooting Guide: Low Signal-to-Noise (S/N) Ratio

This section addresses the most common challenges leading to a poor S/N ratio for this compound in a question-and-answer format.

Question 1: My signal for this compound is weak or undetectable. What are the primary areas to investigate?

A weak or absent signal is often a multi-faceted issue. The investigation should be systematic, starting from sample preparation and moving through the liquid chromatography (LC) and mass spectrometry (MS) systems. Key areas include inefficient ionization, ion suppression from the sample matrix, poor chromatographic peak shape, and suboptimal MS parameters.

Question 2: How can I determine if my sample preparation method is causing the low S/N ratio?

Sample matrix components are a leading cause of poor signal intensity due to ion suppression.[1] High concentrations of salts, phospholipids from plasma, and detergents can interfere with the electrospray ionization (ESI) process, reducing the ionization efficiency of your analyte.[1]

Troubleshooting Steps for Sample Preparation:

  • Evaluate Matrix Effects: A common method to assess ion suppression is a post-column infusion experiment.[1] In this technique, a standard solution of this compound is continuously infused into the mobile phase after the analytical column while a blank matrix sample is injected.[1] A significant dip in the analyte's signal at the retention time of interfering components indicates ion suppression.[1]

  • Improve Sample Cleanup: If matrix effects are significant, enhance your sample cleanup protocol. For biological matrices, simple protein precipitation may be insufficient.[2] Consider more rigorous techniques like:

    • Solid-Phase Extraction (SPE): Highly effective for removing salts and other interferences. A mixed-mode or polymer-based sorbent can be effective for retaining a polar compound like glutamic acid.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving interfering substances behind.[2]

  • Check Solvents and Plasticware: Ensure the use of high-purity, LC-MS grade solvents and reagents to minimize background noise.[2][3] Compounds like plasticizers can leach from tubes and plates, contributing to high background or ion suppression; use polypropylene or glass labware where possible.[2]

Question 3: My chromatographic peak for this compound is broad or poorly retained. How can I optimize the LC method?

As a polar molecule, this compound can be challenging to retain on standard C18 reversed-phase columns, especially with highly aqueous mobile phases.[2][4]

LC Optimization Strategies:

  • Column Chemistry:

    • HILIC: Hydrophilic Interaction Chromatography (HILIC) is often the preferred method for highly polar compounds, as it provides better retention.[4][5]

    • Reversed-Phase: If using reversed-phase, select a column with a high carbon load or a polar-embedded phase to improve retention.[2]

  • Mobile Phase Optimization:

    • pH: The mobile phase pH is critical. To analyze this compound in negative ion mode, the pH should be adjusted to ensure the carboxylic acid groups are deprotonated. However, for retention on a reversed-phase column, a lower pH (e.g., adding 0.1% formic acid) is often used to protonate the acid, making it less polar.[2]

    • Additives: While formic acid is common, it can sometimes cause signal suppression in negative ion mode.[6] Acetic acid or ammonium formate may provide a better signal for some carboxylic acids.[6][7]

Question 4: What are the critical mass spectrometer parameters to optimize for this compound?

Inefficient ionization or detection will directly lead to a poor signal. Optimization should be performed by infusing a standard solution of the analyte.

Key MS Parameters:

  • Ionization Mode: As a dicarboxylic acid, this compound is typically analyzed in negative electrospray ionization (ESI) mode to detect the [M-H]⁻ or [M-2H]²⁻ ions.

  • Ion Source Parameters: Systematically optimize spray voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature to maximize the analyte signal.[2]

  • System Cleanliness and Calibration: A dirty ion source or mass spectrometer can be a source of high background noise.[2] Regular cleaning is essential. Ensure the instrument is properly tuned and the mass axis is calibrated, as temperature fluctuations can cause mass shifts.[7] An overnight "steam cleaning" procedure, involving high gas flow and temperature, can significantly improve the S/N level.[7]

Frequently Asked Questions (FAQs)

Q1: Why is my signal intense, but the S/N ratio is still poor?

This indicates high background noise. Common sources include:

  • Contaminated Solvents or Reagents: Always use fresh, LC-MS grade solvents and additives.[3]

  • System Contamination: Contamination can build up in the LC lines, injector, column, or MS ion source. Implement a robust needle wash protocol and inject blank samples to check for carryover.[2] A systematic cleaning of the MS system may be required.[7]

  • Gas Supply: Ensure the nitrogen gas supply is of high purity.

Q2: Should I consider chemical derivatization for this compound?

While this compound may be detectable without derivatization, this strategy is highly effective for improving the ionization efficiency and chromatographic properties of amino acids.[8][9] Derivatization can add a readily ionizable group to the molecule, significantly boosting the signal.[6][8] For example, reagents targeting carboxylic acid groups can enhance sensitivity in LC-MS analysis.[6]

Q3: How do I select the optimal mobile phase additives for negative ion mode analysis?

The choice of additive can have a significant impact on signal intensity in negative ESI. While strong acids like TFA should be avoided due to ion suppression, other additives can be beneficial.

AdditiveTypical ConcentrationExpected Effect on Carboxylic Acid Signal (Negative ESI)
Formic Acid 0.1%Often causes signal suppression.[6]
Acetic Acid 0.02% - 0.1%Can enhance signal intensity for some carboxylic acids.[6]
Ammonium Acetate 5-10 mMA common buffer, but may not provide the best signal compared to other options.[6]
Ammonium Hydroxide 0.1% (post-column)Can promote deprotonation and enhance the [M-H]⁻ signal.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for cleaning up plasma samples to reduce matrix effects. Optimization for your specific application is recommended.

  • Condition: Condition a mixed-mode or polymer-based SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load: Pre-treat plasma sample (e.g., via protein precipitation with cold acetonitrile, centrifuge, and dilute supernatant).[2] Load the supernatant onto the SPE cartridge.

  • Wash 1: Wash the cartridge with 1 mL of an aqueous solution (e.g., 5% methanol in water) to remove salts and highly polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of a non-polar solvent (e.g., hexane) to remove lipids.

  • Elute: Elute this compound with an appropriate solvent, such as 1 mL of 5% formic acid in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: Recommended Starting LC-MS/MS Method

These are suggested starting parameters and require optimization for your specific instrument and column.

ParameterRecommended Setting
LC Column HILIC (e.g., Amide phase, 2.1 x 100 mm, <2 µm)[5]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Start at 95% B, decrease to 40% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Negative
Capillary Voltage 3.0 - 3.5 kV[6]
Drying Gas Temp 300 - 350 °C[6]
Nebulizer Pressure 30 - 45 psi[6]
Analysis Mode Multiple Reaction Monitoring (MRM)

Visualizations

Troubleshooting_Workflow start Low S/N Ratio for This compound sp_check Sample Preparation Issues? start->sp_check lc_check LC Method Issues? start->lc_check ms_check MS System Issues? start->ms_check sp_matrix High Matrix Effects (Ion Suppression) sp_check->sp_matrix Yes sp_cleanup Insufficient Cleanup sp_check->sp_cleanup Yes sol_spe Solution: Implement SPE or LLE sp_matrix->sol_spe sp_cleanup->sol_spe lc_retention Poor Retention / Broad Peak lc_check->lc_retention Yes lc_mobile Suboptimal Mobile Phase lc_check->lc_mobile Yes sol_hilc Solution: Use HILIC Column lc_retention->sol_hilc sol_mp Solution: Optimize pH & Additives lc_mobile->sol_mp ms_ion Inefficient Ionization ms_check->ms_ion Yes ms_noise High Background Noise ms_check->ms_noise Yes sol_source Solution: Optimize Source Parameters ms_ion->sol_source sol_clean Solution: Clean System & Check Solvents ms_noise->sol_clean

Caption: A troubleshooting workflow for diagnosing low S/N ratio.

Ion_Suppression_Pathway matrix Complex Sample Matrix (e.g., Plasma, Urine) coelute Co-eluting Components (Salts, Phospholipids) matrix->coelute competition Competition for Droplet Surface/Charge in ESI Source coelute->competition suppression Ion Suppression competition->suppression signal Reduced Analyte Ionization Efficiency suppression->signal sn_ratio Poor Signal-to-Noise Ratio signal->sn_ratio

Caption: The logical pathway from sample matrix to low S/N ratio.

References

Ac-D-Glu-OH-d5 solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Ac-D-Glu-OH-d5 Solubility >

Welcome to the technical support center for this compound (N-acetyl-D-glutamic acid-d5). This guide provides detailed information to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during experiments.

Important Preliminary Note

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is the deuterated form of N-acetyl-D-glutamic acid, an acetylated amino acid. Its structure contains two carboxylic acid groups and one acetyl group, making it a polar and acidic molecule. These functional groups are the primary determinants of its solubility behavior.

Q2: What is the expected solubility of this compound in aqueous solutions?

A2: The solubility of N-acetyl-D-glutamic acid in water is highly dependent on the pH of the solution. The parent compound, glutamic acid, has pKa values for its two carboxylic acid groups at approximately 2.19 and 4.25.[1] In its protonated (acidic) form at low pH, it is less soluble. As the pH increases above the pKa values, the carboxylic acid groups deprotonate to form carboxylate salts, which are much more polar and readily soluble in water.

Q3: In which organic solvents is this compound expected to be soluble?

A3: Based on data for the non-deuterated form, it is soluble in polar aprotic solvents like DMSO and DMF and has some solubility in polar protic solvents like methanol and ethanol.[2][3] It is generally insoluble in non-polar solvents.

Q4: Why is my this compound not dissolving in neutral water or a buffer like PBS?

A4: The most common reason for poor solubility in neutral aqueous solutions is that the compound is in its less soluble, protonated acidic form. While some solubility is reported in PBS (pH 7.2) at around 10 mg/mL, achieving higher concentrations or faster dissolution often requires pH adjustment.[3]

Solubility Data Summary

The following table summarizes the known solubility of N-acetyl-glutamic acid in various common laboratory solvents. These values should be used as a starting point for your experiments with the deuterated form.

SolventReported SolubilityTemperatureReference
Water 36 g/L (36 mg/mL)Not Specified[4]
Water 52 mg/mLNot Specified[5]
DMSO (Dimethyl Sulfoxide) 30 mg/mLNot Specified[3]
DMF (Dimethylformamide) 30 mg/mLNot Specified[3]
PBS (pH 7.2) 10 mg/mLNot Specified[3]
Ethanol 5 mg/mLNot Specified[3]
Methanol SolubleNot Specified[2]

Troubleshooting Guide

Problem: The compound will not dissolve in my aqueous buffer.

This is the most frequent issue and is almost always related to pH. The acidic nature of the two carboxylic acid groups requires a basic environment to achieve full deprotonation and high aqueous solubility.

G start Start: Compound is insoluble in aqueous buffer check_ph Is the buffer pH > 6.0? start->check_ph add_base Add a base (e.g., 1M NaOH) dropwise while vortexing check_ph->add_base No troubleshoot Further Troubleshooting: - Gently warm (37°C) - Sonicate briefly check_ph->troubleshoot Yes monitor_ph Monitor pH during base addition. Target pH 7.0-7.4 for physiological use. add_base->monitor_ph dissolved Is the compound dissolved? monitor_ph->dissolved success Success: Compound is dissolved. Adjust to final volume and pH. dissolved->success Yes dissolved->troubleshoot No

Figure 1. Troubleshooting workflow for aqueous solubility issues.

Problem: The compound precipitates after initial dissolution.

This can happen if the pH of the solution drifts downwards or if a stock solution prepared in an organic solvent is diluted into an aqueous buffer where it is less soluble.

  • pH Drift: Re-check and adjust the pH of your final solution. Buffers can sometimes be overwhelmed when adding a highly acidic compound.

  • Dilution Shock: When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, add the stock solution slowly to the buffer while vortexing. This prevents localized high concentrations that can cause immediate precipitation.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in Aqueous Buffer

This protocol details the steps to solubilize the compound by converting it to its more soluble sodium salt form.

  • Weigh Compound: Accurately weigh the desired amount of this compound. For a 1 mL stock, this would be 50 mg.

  • Initial Suspension: Add approximately 70% of the final desired volume of purified water or buffer (e.g., 700 µL for a 1 mL final volume). The compound will likely form a white suspension.

  • pH Adjustment: While vigorously vortexing or stirring the suspension, add a 1M NaOH solution drop by drop.

  • Monitor Dissolution: Continue adding NaOH until the solid completely dissolves and the solution becomes clear. The required pH will typically be above 6.0. For most cell culture and physiological applications, adjust the final pH to 7.2-7.4.

  • Final Volume: Once the compound is fully dissolved, add the remaining water or buffer to reach the final desired volume (e.g., bring the total volume to 1 mL).

  • Sterilization: If required for your experiment, sterile-filter the final solution through a 0.22 µm filter.

G cluster_0 Preparation Phase cluster_1 Solubilization Phase cluster_2 Finalization Phase weigh 1. Weigh this compound add_solvent 2. Add ~70% of final H2O or buffer volume weigh->add_solvent add_base 3. Add 1M NaOH dropwise while vortexing add_solvent->add_base check_dissolved 4. Continue until solution is clear (pH > 6.0) add_base->check_dissolved adjust_ph 5. Adjust pH to target (e.g., 7.2-7.4) check_dissolved->adjust_ph adjust_vol 6. Add H2O/buffer to final volume adjust_ph->adjust_vol sterilize 7. Sterile filter (0.22 µm) if necessary adjust_vol->sterilize

Figure 2. Experimental workflow for preparing an aqueous stock solution.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

For applications where an aqueous solution is not suitable, a stock can be prepared in an organic solvent.

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Add Solvent: Add the desired volume of anhydrous DMSO or DMF.

  • Aid Dissolution: Vortex the solution. If needed, brief sonication or gentle warming (to 30-40°C) can be applied to aid dissolution.

  • Storage: Store the solution tightly capped at the recommended temperature (typically 2-8°C or -20°C) to prevent water absorption by the hygroscopic solvent.

Chemical Properties and Solubility Rationale

The solubility of this compound is governed by its chemical structure, specifically the two carboxylic acid groups. The pH of the solvent dictates the protonation state of these groups.

Figure 3. Relationship between pH, protonation state, and aqueous solubility.

References

Preventing isotopic exchange of Ac-D-Glu-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange of Ac-D-Glu-OH-d5. Adherence to these protocols is critical for maintaining the isotopic purity of the standard, ensuring accurate and reproducible experimental results.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the stability and use of this compound in quantitative analyses.

start Inaccurate Quantitative Results (e.g., poor linearity, signal drift) q_exchange Is H/D Back-Exchange Occurring? start->q_exchange sol_exchange Address Root Causes of Exchange: • Adjust pH (2.5-7) • Lower Temperature (e.g., 4°C) • Use Aprotic Solvent (e.g., ACN) q_exchange->sol_exchange YES q_purity Is the Standard's Purity (Isotopic & Chemical) Confirmed? q_exchange->q_purity NO a_exchange_yes YES a_exchange_no NO end_node Problem Resolved sol_exchange->end_node sol_purity Verify Purity: • Check Certificate of Analysis (CoA) • Perform analytical testing (e.g., HRMS) q_purity->sol_purity NO q_coelute Does the Standard Co-elute with the Analyte? q_purity->q_coelute YES a_purity_yes YES a_purity_no NO sol_purity->end_node sol_coelute Adjust Chromatography: • Modify mobile phase/gradient • Adjust column temperature q_coelute->sol_coelute NO q_coelute->end_node YES a_coelute_yes YES a_coelute_no NO sol_coelute->end_node

Caption: Troubleshooting decision tree for inaccurate quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a problem for this compound?

A1: Isotopic back-exchange is a chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1][2] This environment can include protic solvents (e.g., water, methanol), buffers, or the biological matrix itself.[1] This process compromises the isotopic purity and changes the mass of the internal standard, leading to significant analytical problems, including a decrease in the internal standard's signal, an artificial increase in the unlabeled analyte's signal, and ultimately, inaccurate quantification.[1][3]

Q2: How can I determine if my this compound standard is undergoing back-exchange?

A2: The most common indicator of back-exchange is a time-dependent change in your analytical signals, particularly in LC-MS analysis.[1] You will typically observe a decrease in the peak area or signal intensity of your deuterated internal standard (this compound) and a corresponding increase in the signal for the unlabeled analyte (Ac-D-Glu-OH).[1] This can be confirmed by performing a stability study where the deuterated standard is incubated in your sample matrix or solvent over a period of time, with aliquots analyzed at different time points.[1][2]

Q3: What are the most critical factors that cause deuterium back-exchange?

A3: The rate and extent of back-exchange are primarily influenced by four factors:

  • pH: The exchange rate is highly dependent on pH. Both highly acidic and, more significantly, basic conditions can catalyze the exchange.[1][2] The minimum exchange rate for many compounds is often observed in a slightly acidic range of pH 2.5-3.0.[1][4]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including isotopic exchange.[1][2] Keeping samples, standards, and extracts cooled (e.g., at 4°C) can significantly slow down this process.[1]

  • Solvent: Protic solvents like water, methanol, and ethanol contain easily exchangeable protons and are the primary drivers of back-exchange.[1][2][3] Aprotic solvents such as acetonitrile, DMSO, and chloroform lack exchangeable protons and are highly preferred for preparing and storing solutions of deuterated standards.[2][3]

  • Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its location within the molecule.[1][2]

Q4: How stable are the deuterium labels on this compound?

A4: The product D-Glutamic-2,3,3,4,4-d5 acid has deuterium labels on the carbon backbone.[5] Deuterium atoms on an aliphatic chain (positions 3 and 4) are generally stable. However, the deuterium at the C2 position is alpha to a carboxylic acid group, which can make it susceptible to exchange under certain conditions, particularly through acid- or base-catalyzed enolization.[2][6][7] Therefore, while more stable than labels on heteroatoms (like -OH or -NH), the C2-deuterium requires careful control of experimental conditions, especially pH, to prevent exchange.[2]

Q5: What is the recommended procedure for storing this compound?

A5: For solid, lyophilized powders, storage at room temperature away from light and moisture is generally recommended.[8] For long-term stability, storing the solid at -20°C or colder in a desiccator is best practice to minimize exposure to atmospheric moisture.[4] Always allow the vial to warm to room temperature before opening to prevent condensation of moisture into the cold powder.[4]

Q6: How should I prepare and store stock solutions of this compound?

A6: Stock solutions should be prepared in a high-purity aprotic solvent such as acetonitrile or DMSO.[2][3] Avoid using protic solvents like water or methanol for long-term storage. Store stock solutions at low temperatures (typically 2-8°C or -20°C) and protect them from light.[4] It is advisable to prepare working solutions fresh as needed by diluting the stock solution to minimize the risk of degradation or adsorption to container walls, especially at low concentrations.[4]

Key Parameter Summary

This table summarizes the critical experimental parameters and recommended conditions to prevent isotopic exchange of this compound.

ParameterRecommended ConditionCondition to AvoidRationale
pH 2.5 - 7.0 (slightly acidic is often optimal)[1]Strongly acidic (<2.5) and especially basic (>7.5) conditionsBoth acid and base can catalyze the H/D exchange reaction, particularly at the C2 position alpha to the carbonyl group.[1][2][6]
Temperature Store and process samples at low temperatures (e.g., 2-8°C).[4]Elevated temperatures (e.g., room temp for extended periods, >37°C)Higher temperatures accelerate the rate of the exchange reaction.[1][2]
Solvent Aprotic solvents (e.g., Acetonitrile, DMSO) for stock solutions.[1][2]Protic solvents (e.g., Water, Methanol, Ethanol) for long-term storage.Protic solvents provide a source of hydrogen atoms that can readily exchange with the deuterium labels.[2][3]
Handling Handle under an inert atmosphere (Nitrogen or Argon).[4] Use properly dried glassware.[9]Exposure to atmospheric moisture.Deuterated compounds can be hygroscopic, and absorbed water can facilitate back-exchange.[9]

Experimental Protocols

Protocol 1: Recommended Handling and Preparation of Stock Solution

This protocol outlines the best practices for handling solid this compound and preparing a stable stock solution.

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to ambient temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.[4]

  • Inert Atmosphere: If possible, perform all handling steps within a glove box or under a gentle stream of an inert gas like nitrogen or argon.[4][10]

  • Weighing: Briefly centrifuge the vial to ensure all powder is at the bottom.[4] Quickly weigh the desired amount of solid into a clean, dry autosampler vial or tube.

  • Solvent Addition: Add the appropriate volume of high-purity, LC-MS grade aprotic solvent (e.g., Acetonitrile) to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex thoroughly to ensure complete dissolution. Gentle sonication can be used if necessary.

  • Storage: Store the resulting stock solution in a tightly sealed vial at -20°C, protected from light. Label the vial clearly with the compound name, concentration, solvent, and preparation date.

Protocol 2: Performing a Stability Study to Assess Back-Exchange

This protocol provides a method to test the stability of this compound under your specific analytical conditions.

  • Prepare Stability Samples: In triplicate, spike a known concentration of this compound into a blank matrix (e.g., plasma, urine, or the aqueous mobile phase used in your assay) that is representative of your actual samples.

  • Timepoint Zero (T=0): Immediately after spiking, process one set of the triplicate samples according to your standard sample preparation workflow (e.g., protein precipitation, extraction). Analyze these samples immediately via LC-MS.

  • Incubation: Incubate the remaining stability samples under the exact conditions that your experimental samples will experience (e.g., room temperature on the benchtop, 4°C in an autosampler).

  • Subsequent Timepoints: At defined intervals (e.g., T=1h, 2h, 4h, 24h), process and analyze a set of the incubated samples. The chosen timepoints should reflect the maximum expected duration of your sample preparation and analysis sequence.

  • Data Analysis: For each timepoint, calculate the peak area ratio of the deuterated standard (this compound) to the unlabeled analyte (Ac-D-Glu-OH). A stable standard will show a consistent ratio across all timepoints. A significant decrease in this ratio over time indicates that back-exchange is occurring.

cluster_prep Sample Preparation cluster_analysis Analytical Workflow prep_start Start: Receive Solid Standard prep_equilibrate 1. Equilibrate Vial to Room Temp (Prevents Condensation) prep_start->prep_equilibrate prep_handle 2. Handle Under Inert Gas (N₂/Ar) (Minimizes Moisture Exposure) prep_equilibrate->prep_handle prep_dissolve 3. Dissolve in Aprotic Solvent (e.g., Acetonitrile) prep_handle->prep_dissolve prep_store 4. Store Stock Solution at -20°C (Slows Degradation) prep_dissolve->prep_store analysis_spike 5. Spike into Sample Matrix (Use Low Temperature) prep_store->analysis_spike Use Stock analysis_extract 6. Sample Extraction (Minimize Time, Keep Cool) analysis_spike->analysis_extract analysis_lcms 7. LC-MS Analysis (pH-controlled mobile phase, chilled autosampler) analysis_extract->analysis_lcms

Caption: Experimental workflow highlighting key steps to minimize isotopic exchange.

References

Technical Support Center: Optimizing MS/MS Fragmentation of Ac-D-Glu-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the MS/MS fragmentation of N-acetyl-D-glutamic acid-d5 (Ac-D-Glu-OH-d5).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in optimizing the MS/MS fragmentation of this compound?

A1: The primary challenges include:

  • Low signal intensity: As a small molecule, this compound may exhibit low ionization efficiency.

  • Suboptimal fragmentation: Achieving consistent and informative fragmentation patterns can be difficult.

  • Hydrogen/Deuterium (H/D) exchange: The deuterium labels can exchange with hydrogen atoms from the solvent, particularly at acidic or basic sites, which can complicate data interpretation.[1]

  • In-source fragmentation: The molecule might fragment within the ion source before reaching the mass analyzer, leading to a diminished precursor ion signal.[1][2]

Q2: What are the expected fragmentation pathways for protonated glutamic acid?

A2: For protonated glutamic acid, a common fragmentation pathway involves the initial loss of a water molecule (H₂O), followed by the loss of carbon monoxide (CO). This leads to the formation of a characteristic fragment ion at m/z 84.044.[3] Another pathway can involve the loss of both H₂O and CO to produce a fragment at m/z 130.050.[3] While this compound is derivatized and deuterated, understanding the fragmentation of the core glutamic acid structure is a crucial starting point.

Q3: How can I minimize H/D exchange during my analysis?

A3: To minimize H/D back-exchange, consider the following:

  • Mobile phase pH: Adjust the pH of the mobile phase to minimize the exchange of labile deuterium atoms.[1]

  • Solvent choice: Use aprotic solvents where possible in your sample preparation and chromatography.

  • Temperature: Perform sample preparation and analysis at lower temperatures to reduce the rate of exchange reactions.[4]

  • Incubation studies: Conduct incubation studies at different temperatures and time points to assess the stability of the deuterated standard in your matrix.[4]

Troubleshooting Guides

Issue 1: Low Precursor Ion Intensity

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Suboptimal Ion Source Parameters Optimize capillary voltage, cone voltage, desolvation gas flow, and desolvation temperature.[4]Fine-tuning these parameters can significantly enhance ionization efficiency and ion transmission.
Inefficient Ionization Experiment with different ionization techniques (e.g., ESI, APCI) and polarities (positive vs. negative ion mode).The ionization efficiency of this compound may vary depending on the technique and polarity.
Matrix Effects Improve sample cleanup procedures or chromatographic separation to reduce ion suppression.Co-eluting matrix components can interfere with the ionization of the target analyte.
In-Source Fragmentation Reduce the cone voltage or other source parameters that influence ion energy.[1]High energies in the ion source can cause premature fragmentation of the precursor ion.
Issue 2: Poor or Inconsistent Fragmentation

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Incorrect Collision Energy (CE) Perform a collision energy optimization experiment by ramping the CE across a relevant range (e.g., 5-60 V) and monitoring the intensity of the product ions.[1]The optimal CE is crucial for achieving the desired fragmentation pattern and maximizing product ion intensity.
Unstable Precursor Ion Selection Ensure the isolation window for the precursor ion is appropriate to exclude isotopes and other interfering ions.A narrow isolation window enhances the specificity of the MS/MS experiment.
Gas Pressure in Collision Cell If adjustable on your instrument, optimize the collision gas pressure.Higher pressure can lead to more extensive fragmentation, while lower pressure may result in insufficient fragmentation.
Analyte Concentration Ensure the analyte concentration is within the optimal range for the instrument.Very low concentrations can lead to poor signal-to-noise, while very high concentrations can cause detector saturation.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters by Infusion

This protocol describes a general procedure for optimizing MS/MS parameters for this compound by direct infusion.

Materials:

  • This compound standard solution (100-1000 ng/mL in infusion solvent)

  • Infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[1]

  • Syringe pump

  • Mass spectrometer

Methodology:

  • Prepare Infusion Solution: Prepare a working solution of this compound in the infusion solvent.[1]

  • Infuse the Solution: Infuse the solution directly into the mass spectrometer at a constant flow rate using a syringe pump.

  • Optimize Precursor Ion (DP/Cone Voltage):

    • Set up a Multiple Reaction Monitoring (MRM) method with the precursor ion of this compound and a theoretical product ion.

    • Use a default Collision Energy (e.g., 20 V).[1]

    • Ramp the Declustering Potential (DP) or Cone Voltage across a relevant range (e.g., 20-150 V in 10 V steps).[1]

    • Plot the precursor ion intensity as a function of the DP/Cone Voltage to determine the optimal value that maximizes the signal.[1]

  • Optimize Product Ion (Collision Energy - CE):

    • Using the optimized DP/Cone Voltage, create an experiment to optimize the CE for each desired MRM transition.

    • Ramp the CE across a relevant range (e.g., 5-60 V in 2 V steps) and monitor the intensity of each product ion.[1]

    • Plot the product ion intensity as a function of CE to identify the optimal energy for each fragment.

Visualizations

Workflow for Optimizing this compound Fragmentation cluster_prep Sample Preparation & Infusion cluster_optimization MS Parameter Optimization cluster_analysis Data Analysis & Final Method prep Prepare this compound Standard Solution infuse Infuse into MS via Syringe Pump prep->infuse optimize_source Optimize Ion Source Parameters (e.g., Capillary Voltage, Gas Flow) infuse->optimize_source optimize_dp Optimize Declustering Potential/ Cone Voltage for Precursor Ion optimize_source->optimize_dp optimize_ce Optimize Collision Energy for Product Ions optimize_dp->optimize_ce analyze Analyze Optimization Data optimize_ce->analyze method Finalize LC-MS/MS Method analyze->method

Caption: Workflow for optimizing MS/MS fragmentation of this compound.

Troubleshooting Logic for Poor Fragmentation cluster_precursor Precursor Ion Issues cluster_fragmentation Fragmentation Issues start Poor Fragmentation of This compound check_precursor Is Precursor Ion Intensity Sufficient? start->check_precursor optimize_source Optimize Ion Source Parameters check_precursor->optimize_source No check_ce Is Collision Energy Optimized? check_precursor->check_ce Yes optimize_source->check_precursor check_insource Check for In-Source Fragmentation reduce_cone Reduce Cone Voltage check_insource->reduce_cone Yes check_hd Suspect H/D Exchange? check_insource->check_hd No reduce_cone->start check_ce->check_insource Yes optimize_ce Perform CE Ramp Experiment check_ce->optimize_ce No optimize_ce->check_ce modify_mobile_phase Adjust Mobile Phase pH check_hd->modify_mobile_phase Yes

Caption: Decision tree for troubleshooting poor fragmentation of this compound.

References

Ac-D-Glu-OH-d5 Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Ac-D-Glu-OH-d5 in acidic and basic conditions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in an aqueous solution is primarily influenced by pH and temperature. The key degradation pathway is the hydrolysis of the N-acetyl amide bond, yielding D-glutamic acid-d5 and acetic acid.

Q2: How does pH impact the stability of this compound?

A2: Based on data for the non-deuterated analog, N-acetyl-glutamic acid (NAG), the amide bond is susceptible to both acid- and base-catalyzed hydrolysis. A computational study suggests that hydrolysis is more favorable under basic conditions[1][2]. For a structurally similar compound, N-acetyl-L-glutamine (NAQ), stability is greatest at a pH above 4.0[1]. At a pH below 3.0, NAQ is known to form other degradation products, including pyroglutamic acid[1][3]. Therefore, maintaining a pH in the neutral to slightly acidic range is recommended to enhance the stability of this compound.

Q3: What is the effect of deuteration on the stability of this compound?

A3: While specific studies on this compound are not publicly available, research on other deuterated amino acids can provide some insight. For instance, a study on deuterated tryptophan found no clear isotopic effect on its acid stability[4]. This suggests that the stability of this compound is likely to be comparable to its non-deuterated counterpart, N-acetyl-D-glutamic acid.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C)[1]. It is also advisable to maintain the pH of the solution above 4.0[1]. For long-term storage, preparing aliquots and freezing them at -20°C or below is recommended[1]. For critical applications, it is best to prepare solutions fresh on the day of use[1].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation of this compound Inappropriate pH: The solution pH may be too acidic or too basic, accelerating hydrolysis.Measure the pH of your solution and adjust it to a range of 4.0 to 7.0.
High temperature: Storage or experimental conditions may be at an elevated temperature.Store solutions at 2-8°C and avoid prolonged exposure to high temperatures during experiments.
Microbial contamination: Microbial growth can lead to enzymatic degradation.Use sterile buffers and aseptic techniques for solution preparation. Consider sterile filtration.
Inconsistent analytical results Sample preparation variability: Inconsistent sample handling can lead to variable degradation.Standardize your sample preparation protocol, including time and temperature.
Matrix effects in LC-MS analysis: Co-eluting compounds from the sample matrix can interfere with ionization.Use a stable isotope-labeled internal standard, such as N-Acetyl-L-[¹³C₅, ¹⁵N]-glutamic acid, to compensate for matrix effects[5].
Appearance of unknown peaks in chromatogram Formation of degradation products: Under harsh acidic conditions (pH < 3), formation of pyroglutamic acid derivatives is possible[1][3].Analyze for expected degradation products (D-glutamic acid-d5, pyroglutamic acid derivatives). Consider adjusting the pH to a more stable range.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound in various buffer conditions.

  • Solution Preparation:

    • Prepare buffers at the desired pH values (e.g., pH 2, 4, 7, and 9).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a stable pH).

    • Spike the this compound stock solution into the different pH buffers to a final concentration suitable for your analytical method.

  • Incubation:

    • Aliquot the solutions into separate vials for each time point.

    • Incubate the vials at a controlled temperature (e.g., 4°C, 25°C, and 40°C).

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.

    • Quench any further degradation by freezing the sample or adding a quenching agent if necessary.

    • Analyze the samples using a validated analytical method, such as HPLC with UV or mass spectrometric detection, to quantify the remaining this compound and any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the degradation rate constant and half-life (t½) for each condition.

Analytical Method: HPLC-UV

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid, pH 2.4) and an organic solvent (e.g., acetonitrile)[6].

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Quantification: Use a calibration curve generated from standards of known concentrations.

Visual Guides

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Ac-D-Glu-OH-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Acetyl-D-glutamic acid-d5 (Ac-D-Glu-OH-d5). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during LC-MS/MS analysis of this deuterated amino acid analog.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ion m/z values for this compound in negative ion mode ESI-MS/MS?

When analyzing this compound by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, you should look for the deprotonated molecule as the precursor ion. A common fragmentation pathway for N-acetylated amino acids is the neutral loss of carbon dioxide (CO₂), which has a mass of approximately 44.01 Da.

For this compound, the molecular formula is C₇H₆D₅NO₅. The molecular weight of the non-deuterated analog, N-Acetyl-D-glutamic acid (C₇H₁₁NO₅), is 189.17 g/mol . The deuterated version, this compound, has a molecular weight of approximately 194.20 g/mol .[1]

The expected multiple reaction monitoring (MRM) transitions are summarized in the table below. Note that these values should be optimized on your specific instrument.

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3) [M-H-CO₂]⁻
N-Acetyl-D-glutamic acid188.1 m/z144.1 m/z
This compound 193.1 m/z 149.1 m/z

Caption: Predicted MRM transitions for Ac-D-Glu-OH and its deuterated internal standard.

Q2: I am observing a peak at an unexpected retention time. How do I identify the source of this contaminant?

Observing unexpected peaks is a common issue in LC-MS analysis. The source of these contaminants can be varied, ranging from the sample matrix to the analytical system itself. A systematic approach is necessary for identification and mitigation.

G cluster_0 Troubleshooting Unexpected Peaks A Unexpected Peak Observed B Analyze Blank Injection (Solvent Only) A->B D Peak Present in Blank? B->D C Analyze Matrix Blank (Extracted) E Peak Present in Matrix Blank? C->E D->C No F Source: System Contamination (Solvent, Tubing, Column) D->F Yes G Source: Sample Matrix (Endogenous Metabolite) E->G Yes H Source: Sample Preparation (Reagents, Plasticware) E->H No G cluster_1 Troubleshooting Poor Signal Intensity A Low/Inconsistent Signal B Assess Matrix Effects (Post-Column Infusion) A->B C Ion Suppression Detected? B->C D Optimize Sample Preparation (e.g., SPE) C->D Yes F Optimize MS Source Parameters C->F No E Modify LC Method (Gradient, Column) D->E G Signal Improved? E->G F->G H Problem Resolved G->H Yes I Consult Instrument Specialist G->I No

References

Technical Support Center: Troubleshooting Poor Recovery of Ac-D-Glu-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting poor recovery of N-acetyl-D-glutamic-2,3,3,4,4-d5 acid (Ac-D-Glu-OH-d5). The following sections are presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that might influence its recovery?

A1: this compound is a deuterated analog of N-acetyl-D-glutamic acid. Its key chemical characteristics relevant to analytical recovery include:

  • Acidity: As a dicarboxylic acid, it possesses two acidic functional groups. Its charge state is highly dependent on the pH of the solution. For optimal retention on reversed-phase materials, the pH should be adjusted to suppress ionization (typically 2 pH units below the pKa).[1][2]

  • Polarity: The presence of two carboxylic acid groups and an acetylated amine makes it a polar molecule. This dictates the choice of appropriate solvents for extraction and chromatography. Matching the polarity of the analyte with the extraction solvent is crucial for good recovery.[1][3]

  • Solubility: It is slightly soluble in water.[4] Its solubility in organic solvents will vary depending on the solvent's polarity.

  • Stability: While generally stable when stored correctly (at -20°C), degradation can occur under harsh acidic, alkaline, or high-temperature conditions.[5][6]

Q2: My recovery of this compound is consistently low during solid-phase extraction (SPE). What are the likely causes and how can I improve it?

A2: Poor recovery during SPE can stem from several factors related to the method's parameters. A systematic approach to troubleshooting is recommended.

  • Incorrect Sorbent Selection: Using a purely reversed-phase sorbent (e.g., C18) may not be optimal for such a polar compound, especially if the sample matrix is aqueous. Consider using a mixed-mode sorbent that combines reversed-phase and ion-exchange properties for better retention.[7][8]

  • Inappropriate pH: The pH of the sample and loading/washing solutions is critical. For acidic compounds like this compound on a reversed-phase sorbent, the pH should be adjusted to be at least 2 units below the pKa of the carboxylic acid groups to ensure the compound is in its neutral, more retentive form.[1][2] For anion exchange SPE, the pH must be such that the analyte is charged (anionic).[9]

  • Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent. If using ion-exchange, the elution buffer needs to have a pH or ionic strength sufficient to disrupt the interaction. For reversed-phase, a higher percentage of a more polar organic solvent might be necessary. Eluting with a solvent containing a small amount of acid or base (e.g., methanol with 2% acetic acid) can improve recovery of acidic compounds.[2][7]

  • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of the analyte during loading. Ensure the amount of sample loaded is within the manufacturer's recommended range for the chosen cartridge size.

Below is a decision tree to guide your troubleshooting process for SPE:

SPE_Troubleshooting start Low Recovery of This compound in SPE check_sorbent Is the sorbent appropriate? (e.g., mixed-mode for polar analytes) start->check_sorbent check_pH Is the pH of the sample and wash solutions optimized? check_sorbent->check_pH Yes solution_sorbent Consider a mixed-mode anion exchange sorbent. check_sorbent->solution_sorbent No check_elution Is the elution solvent strong enough? check_pH->check_elution Yes solution_pH Adjust sample pH to ~2 units below the pKa for reversed-phase, or to ensure it's charged for ion-exchange. check_pH->solution_pH No check_overload Is the sample load within the cartridge's capacity? check_elution->check_overload Yes solution_elution Increase organic solvent strength or modify pH/ionic strength of the elution buffer. check_elution->solution_elution No solution_overload Reduce sample concentration or use a larger SPE cartridge. check_overload->solution_overload No end Improved Recovery check_overload->end Yes solution_sorbent->check_pH solution_pH->check_elution solution_elution->check_overload solution_overload->end

Caption: A logical workflow for troubleshooting poor SPE recovery.

Q3: I am experiencing poor recovery with liquid-liquid extraction (LLE). What parameters should I optimize?

A3: For a polar, acidic compound like this compound, optimizing LLE involves careful consideration of the solvent system and pH.

  • Solvent Polarity: The organic extraction solvent should have a polarity that is well-matched to this compound. Since the analyte is polar, a more polar organic solvent may be required.[3] However, the solvent must remain immiscible with the aqueous phase.[10]

  • pH Adjustment: To extract the acidic analyte from an aqueous phase into an organic phase, the pH of the aqueous layer should be lowered to at least 2 pH units below the pKa of the carboxylic acid groups.[1] This protonates the carboxylates, making the molecule less polar and more soluble in the organic solvent.

  • Salting Out: Adding a high concentration of a simple salt (e.g., sodium sulfate) to the aqueous phase can increase the partition coefficient of hydrophilic analytes, driving them into the organic phase and improving recovery.[1][3]

  • Solvent-to-Sample Ratio: A higher ratio of organic extraction solvent to the aqueous sample can improve recovery. A ratio of 7:1 is often considered a good starting point for optimization.[1][3]

  • Back Extraction: For increased purity, a back extraction can be performed. After extracting the analyte into the organic phase, it can be re-extracted into a fresh aqueous phase with a basic pH. This will ionize the analyte, making it more soluble in the aqueous phase and leaving less polar impurities behind in the organic layer.[3]

Q4: Could the poor recovery be an analytical issue rather than a sample preparation problem?

A4: Yes, it is possible that the apparent low recovery is due to issues during the analytical measurement, particularly with mass spectrometry (MS).

  • In-source Cyclization: Glutamic acid and its derivatives can undergo cyclization to form pyroglutamic acid in the electrospray ionization (ESI) source of a mass spectrometer.[6] This would lead to a decrease in the signal for the intended analyte (this compound) and the appearance of a new peak corresponding to its cyclized form. It is important to check for the presence of this pyroglutamic acid derivative in your mass spectra.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and the appearance of low recovery.[11] This can be assessed by comparing the signal of the analyte in a pure standard solution versus a post-extraction spiked matrix sample.

  • Mass Accuracy: In high-resolution mass spectrometry (HRMS), poor calibration can lead to mass errors, potentially causing the instrument to miss the target analyte's m/z.[12]

Troubleshooting Experimental Protocols

Protocol 1: Optimization of Solid-Phase Extraction (SPE)

This protocol outlines a systematic approach to optimizing SPE for this compound using a mixed-mode anion exchange sorbent.

  • Sorbent Selection: Choose a mixed-mode SPE cartridge (e.g., reversed-phase and strong anion exchange).

  • Conditioning:

    • Wash the cartridge with 1-2 mL of methanol.

    • Equilibrate with 1-2 mL of deionized water.

    • Equilibrate with 1-2 mL of a buffer at a pH that ensures the analyte is charged (e.g., ammonium acetate buffer, pH 7-8).[7]

  • Sample Loading:

    • Dilute the sample in the equilibration buffer.

    • Load the sample onto the cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash with 1-2 mL of the equilibration buffer to remove unretained impurities.

    • Wash with a weak organic solvent mixture (e.g., 50:50 methanol/water) to remove less polar impurities.[7]

  • Elution:

    • Elute the analyte with a small volume (e.g., 2 x 0.5 mL) of an acidic organic solvent mixture (e.g., 80:20 methanol/acetic acid).[7] The acid will neutralize the anionic analyte, disrupting its interaction with the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase).

Protocol 2: Optimization of Liquid-Liquid Extraction (LLE)

This protocol provides a method for optimizing LLE for this compound.

  • Sample Preparation:

    • To a known volume of your aqueous sample, add a suitable internal standard.

  • pH Adjustment:

    • Acidify the aqueous sample to a pH of approximately 2 by adding a small amount of a strong acid (e.g., 1M HCl).

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate). A starting ratio of 7:1 (organic:aqueous) is recommended.[1][3]

    • Vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the organic layer (top layer if using ethyl acetate) to a clean tube.

  • Repeat Extraction (Optional but Recommended):

    • Perform a second extraction of the aqueous layer with a fresh aliquot of the organic solvent to maximize recovery. Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under nitrogen.

    • Reconstitute the residue in a solvent suitable for your analytical system.

Data Presentation

Table 1: Influence of pH on Recovery of this compound in LLE

Aqueous Phase pHExtraction SolventApproximate Expected Recovery (%)
2.0Ethyl Acetate> 85%
4.0Ethyl Acetate60-70%
7.0Ethyl Acetate< 20%

Table 2: Comparison of SPE Sorbents for this compound Recovery

SPE Sorbent TypeElution SolventApproximate Expected Recovery (%)
C18 (Reversed-Phase)90% Methanol40-60%
Mixed-Mode (RP/Anion Exchange)80:20 Methanol/Acetic Acid> 90%
Strong Anion ExchangeMethanol with 2% Formic Acid> 85%

Visualization of Experimental Workflow

LLE_Workflow start Aqueous Sample containing this compound adjust_pH Adjust pH to ~2 with acid start->adjust_pH add_solvent Add organic extraction solvent (e.g., Ethyl Acetate) adjust_pH->add_solvent vortex Vortex/Shake to mix phases add_solvent->vortex centrifuge Centrifuge to separate phases vortex->centrifuge collect_organic Collect organic phase centrifuge->collect_organic evaporate Evaporate to dryness collect_organic->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze Analyze by LC-MS reconstitute->analyze

Caption: A standard workflow for liquid-liquid extraction.

References

Technical Support Center: Ac-D-Glu-OH-d5 Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ac-D-Glu-OH-d5 as an internal standard in mass spectrometry-based quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, ensuring the generation of accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in our experiments?

This compound, a deuterated analog of N-acetyl-D-glutamic acid, serves as an internal standard (IS) in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte (Ac-D-Glu-OH), allowing it to co-elute and experience similar ionization effects. By adding a known concentration of this compound to all samples, standards, and quality controls, it is possible to correct for variability in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the analyte.

Q2: What are the ideal storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store it at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, some suppliers recommend re-analyzing the compound for chemical purity after three years. Always refer to the supplier's certificate of analysis and safety data sheet (SDS) for specific storage conditions.

Q3: What level of isotopic purity should I expect for this compound?

High isotopic purity is crucial for an internal standard. Commercially available this compound typically has an isotopic enrichment of 98 atom % D or higher. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

Poor linearity of the calibration curve is a common issue that can compromise the accuracy of your quantitative results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Standard Preparation - Prepare fresh calibration standards using a calibrated pipette and high-purity solvents.- Perform serial dilutions carefully to minimize error propagation.
Suboptimal Chromatographic Conditions - Optimize the mobile phase composition and gradient to ensure good peak shape and resolution.- Ensure the column is properly conditioned and has not exceeded its lifetime.
Matrix Effects - Dilute samples to minimize the concentration of matrix components.- Employ more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.
Detector Saturation - If the highest concentration standards are deviating from linearity, dilute them and re-inject.- Adjust the detector settings to avoid saturation.

Troubleshooting Workflow for Poor Linearity

start Poor Linearity (R² < 0.99) prep Verify Standard Preparation start->prep chrom Optimize Chromatography prep->chrom If standards are accurate solution_prep Prepare Fresh Standards & Verify Dilutions prep->solution_prep matrix Investigate Matrix Effects chrom->matrix If chromatography is optimal solution_chrom Adjust Gradient/Mobile Phase & Check Column chrom->solution_chrom detector Check for Detector Saturation matrix->detector If matrix effects are minimized solution_matrix Dilute Sample or Improve Cleanup (e.g., SPE) matrix->solution_matrix solution_detector Dilute High Concentration Standards & Adjust Detector detector->solution_detector

Caption: A step-by-step workflow for troubleshooting poor calibration curve linearity.

Issue 2: High Variability in Quality Control (QC) Samples (%CV > 15%)

High coefficient of variation (%CV) in QC samples indicates a lack of precision in the assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent timing and technique for all sample preparation steps.- Use an automated liquid handler for improved precision.
Instrument Instability - Check for fluctuations in pump pressure, column temperature, and mass spectrometer performance.- Perform system suitability tests before each run.
Internal Standard Inhomogeneity - Ensure the internal standard is completely dissolved and vortexed thoroughly before adding to samples.
Analyte/Internal Standard Instability - Investigate the stability of the analyte and this compound in the sample matrix and autosampler over the course of the analytical run.
Issue 3: Drifting Internal Standard Signal

A significant drift in the this compound signal throughout the analytical run can lead to inaccurate quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
H/D Back-Exchange - Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent.[1] This is more likely in highly acidic or basic conditions.[2]- Maintain a neutral pH for samples and mobile phases where possible.[1]
Adsorption to System Components - The internal standard may adsorb to plasticware or parts of the LC system.[2]- Use low-binding tubes and plates, and prime the LC system with a high-concentration standard solution.
Source Contamination - Contamination of the mass spectrometer's ion source can lead to signal suppression over time.- Clean the ion source according to the manufacturer's recommendations.

Investigating H/D Back-Exchange

start Drifting IS Signal prep_solutions Prepare two solutions: A: Analyte + IS in mobile phase B: IS only in mobile phase start->prep_solutions t0_analysis Inject both solutions at t=0 prep_solutions->t0_analysis incubate Incubate solutions in autosampler t0_analysis->incubate timepoint_analysis Re-inject at various time points (e.g., 4, 8, 24h) incubate->timepoint_analysis analyze_A Monitor Analyte/IS ratio in Solution A timepoint_analysis->analyze_A analyze_B Monitor for unlabeled analyte signal in Solution B timepoint_analysis->analyze_B conclusion Significant ratio change or appearance of unlabeled analyte indicates H/D exchange analyze_A->conclusion analyze_B->conclusion

Caption: Experimental workflow to assess the stability of the deuterium label on this compound.

Experimental Protocols

Protocol: Preparation of Calibration Curve and QC Samples in Human Plasma

This protocol describes the preparation of a calibration curve and quality control samples for the quantification of an analyte using this compound as an internal standard in human plasma.

Materials:

  • Human plasma (K2EDTA)

  • Analyte stock solution (1 mg/mL in methanol)

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of analyte working solutions by serially diluting the stock solution with 50:50 methanol:water to achieve the desired calibration curve concentrations.

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Preparation of Calibration Standards:

    • Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, LLOQ, Cal 2-8).

    • To each tube, add 50 µL of human plasma.

    • Spike 5 µL of the corresponding analyte working solution into each tube (except for the blank).

    • Add 5 µL of the working internal standard solution to all tubes (including the blank).

    • Vortex briefly.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards, using separate analyte working solutions.

  • Protein Precipitation:

    • To each tube, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to a 96-well plate.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Data Presentation: Example Calibration Curve Data

Standard Level Analyte Conc. (ng/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
LLOQ11,25050,0000.025
Cal 256,30051,0000.124
Cal 31012,80050,5000.253
Cal 45064,00049,8001.285
Cal 5100127,00050,2002.530
Cal 6250315,00049,5006.364
Cal 7500630,00050,10012.575
ULOQ10001,255,00049,90025.150

Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.

References

Validation & Comparative

A Head-to-Head Comparison: Ac-D-Glu-OH-d5 vs. 13C-labeled N-acetylglucosamine for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. This guide provides an objective comparison of two stable isotope-labeled compounds, Ac-D-Glu-OH-d5 (deuterated N-acetyl-D-glutamic acid) and 13C-labeled N-acetylglucosamine, for the quantitative analysis of N-acetylglucosamine (GlcNAc). This comparison is supported by experimental data and established analytical principles to aid in the selection of the optimal internal standard.

Executive Summary

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. While both deuterated and 13C-labeled standards are utilized, their performance can differ significantly. For the quantification of N-acetylglucosamine, 13C-labeled N-acetylglucosamine emerges as the superior choice due to its structural identity with the analyte, leading to identical chromatographic behavior and ionization response. In contrast, this compound, being a structural analog, is likely to exhibit different chromatographic retention times and ionization efficiency, which can compromise analytical accuracy.

Performance Comparison: A Data-Driven Analysis

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, derivatization, and ionization. This ensures that any variations encountered during the analytical process are equally compensated for, leading to accurate and precise quantification.

Table 1: Quantitative Performance Comparison of Internal Standards for N-acetylglucosamine Analysis

Performance MetricThis compound (Deuterated)13C-labeled N-acetylglucosamineRationale & Key Advantages
Structural Similarity Structural AnalogIdentical to Analyte13C-labeled GlcNAc perfectly mimics the analyte's chemical and physical properties.
Chromatographic Co-elution Potential for ShiftExcellent (Co-elutes)Deuterated compounds can elute slightly earlier than their non-deuterated counterparts (isotope effect), leading to differential matrix effects.
Isotopic Stability Prone to H/D ExchangeHigh Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, leading to inaccurate results. 13C labels are not susceptible to this issue.
Matrix Effect Compensation VariableExcellent Due to co-elution, 13C-labeled GlcNAc experiences the same matrix effects as the analyte, ensuring accurate correction.
Accuracy (%) Potentially Lower85-115% [1]The accuracy of methods using 13C-labeled internal standards is well-documented to be within accepted bioanalytical limits.
Precision (RSD%) Potentially Higher< 15% [1]The superior performance of 13C-labeled standards leads to higher precision in quantitative measurements.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of N-acetylglucosamine using 13C-labeled N-acetylglucosamine as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for the quantification of N-acetylglucosamine in human plasma.[1][2][3]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the internal standard solution (13C₆-N-acetylglucosamine).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Hypersil Silica column (150mm x 2mm, 5µm).[1][2][3]

  • Mobile Phase: A suitable isocratic or gradient elution using acetonitrile and water with additives like formic acid or ammonium acetate.

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • N-acetylglucosamine: m/z 220.3 → 118.9[1][2]

    • 13C₆-N-acetylglucosamine (Internal Standard): m/z 226.4 → 123.2[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization is necessary to increase the volatility of N-acetylglucosamine.[4]

1. Derivatization:

  • Alkoximation: Samples are dissolved in pyridine containing ethoxylamine hydrochloride (EtOx) and incubated to convert carbonyl groups.[4]

  • Trimethylsilylation: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added, and the samples are heated to replace acidic protons with trimethylsilyl groups.[4]

2. GC-MS Conditions:

  • A suitable GC column and temperature program are used to separate the derivatized N-acetylglucosamine and its 13C-labeled internal standard.

  • Mass spectrometric detection is typically performed in selected ion monitoring (SIM) or MRM mode.

Signaling Pathways and Experimental Workflows

N-acetylglucosamine is a central molecule in the Hexosamine Biosynthesis Pathway (HBP), leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that plays a crucial role in various cellular processes.

Hexosamine_Pathway cluster_salvage Salvage Pathway Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GFAT GlcNAc_6P GlcNAc-6-P Glucosamine_6P->GlcNAc_6P GlcNAc_1P GlcNAc-1-P GlcNAc_6P->GlcNAc_1P UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc UAP1/AGX1 O_GlcNAcylation O-GlcNAcylation of Proteins UDP_GlcNAc->O_GlcNAcylation OGT O_GlcNAcylation->UDP_GlcNAc OGA GlcNAc_ex Exogenous 13C-GlcNAc GlcNAc_ex->GlcNAc_6P NAGK

Caption: The Hexosamine Biosynthesis Pathway and the entry of exogenous 13C-labeled N-acetylglucosamine via the salvage pathway.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Cells) Spiking Spike with 13C-labeled GlcNAc Internal Standard Sample_Collection->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, Derivatization) Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS or GC-MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification (Ratio of Analyte to Internal Standard) LC_MS_Analysis->Data_Processing

Caption: A generalized experimental workflow for the quantitative analysis of N-acetylglucosamine using a 13C-labeled internal standard.

Conclusion

The choice of internal standard is a cornerstone of robust and reliable quantitative bioanalysis. For the specific quantification of N-acetylglucosamine, the use of a 13C-labeled N-acetylglucosamine internal standard is strongly recommended. Its identical chemical and physical properties to the analyte ensure co-elution and equivalent ionization behavior, thereby providing superior accuracy and precision compared to a deuterated structural analog like this compound. While this compound may be a more cost-effective option, the potential for chromatographic shifts and isotopic instability introduces a higher risk of analytical error. For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative data, 13C-labeled N-acetylglucosamine is the unequivocal choice.

References

A Comparative Guide to the Accuracy and Precision of Ac-D-Glu-OH-d5 as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the field of metabolomics and pharmacokinetic studies, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of N-Acetyl-D-glutamic-2,3,3,4,4-d5 acid (Ac-D-Glu-OH-d5), a deuterium-labeled stable isotope, with other common types of internal standards. The information presented herein is supported by established principles of analytical chemistry and data from relevant studies in the field.

This compound is primarily utilized as an internal standard in mass spectrometry-based applications, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of its non-labeled counterpart, N-Acetyl-D-glutamic acid. Its key advantage lies in its near-identical chemical and physical properties to the analyte, while being distinguishable by its mass-to-charge ratio.

Performance Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability, thus providing reliable correction. The following table summarizes the expected performance of this compound in comparison to other common internal standards.

Validation Parameter This compound (Stable Isotope Labeled) Structural Analogue Internal Standard Non-related Internal Standard
Compensation for Matrix Effects ExcellentModerate to GoodPoor to Moderate
Correction for Extraction Variability ExcellentGoodPoor
Correction for Instrument Variability ExcellentGoodModerate
Co-elution with Analyte Nearly IdenticalSimilar but not identicalDifferent
Accuracy (% Recovery) High (Typically 80-120%)[1]Moderate to HighVariable
Precision (%RSD) High (Typically <15%)ModerateVariable
Linearity (r²) High (Typically ≥0.99)[2]HighHigh
Isotopic Purity ≥98 atom % D[3]Not ApplicableNot Applicable
Enantiomeric Purity ≥99%[3]VariableNot Applicable

Experimental Protocols

To validate the performance of this compound as an internal standard, a series of experiments should be conducted. Below are detailed methodologies for key validation experiments.

Preparation of Standard Solutions
  • Analyte Stock Solution: Prepare a stock solution of N-Acetyl-D-glutamic acid in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with varying concentrations of the analyte stock solution and a fixed concentration of the internal standard working solution.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation for LC-MS/MS Analysis
  • To 100 µL of sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Validation

The validation of the analytical method using this compound as an internal standard should be performed according to established guidelines (e.g., FDA, EMA).

  • Specificity and Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (analyte/internal standard) against the analyte concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥0.99.[2]

  • Accuracy and Precision: Analyze the QC samples on three separate days (inter-day) with six replicates at each concentration level on each day (intra-day). The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (relative standard deviation, %RSD) should not exceed 15% (20% for the LLOQ).

  • Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

  • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution at the same concentration.

  • Stability: Evaluate the stability of the analyte and internal standard in the stock solutions and in the matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of validation parameters.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample Spike_IS Spike with this compound Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Ratio_Calculation Area Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for quantitative analysis using this compound.

G center_node Method Validation specificity Specificity center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision recovery Recovery center_node->recovery matrix_effect Matrix Effect center_node->matrix_effect stability Stability center_node->stability

References

A Guide to the Inter-laboratory Analysis of N-Acetyl-D-glutamic acid-d5: Methodologies and Performance Expectations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N-acetyl-D-glutamic acid-d5 (Ac-D-Glu-OH-d5). While direct inter-laboratory comparison data for this specific deuterated compound is not publicly available, this document outlines a standard, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method commonly employed for the analysis of the non-deuterated analogue, N-acetyl-glutamic acid. The use of this compound as an internal standard is a critical component of achieving accurate and reproducible results in such analyses. The information presented here serves as a benchmark for laboratories to establish and validate their own methods, fostering greater consistency across different research settings.

Data Presentation: Expected Performance of a Validated LC-MS/MS Method

The following table summarizes the typical quantitative performance characteristics of a validated LC-MS/MS method for the analysis of N-acetyl-glutamic acid, utilizing this compound as an internal standard. These values represent a general expectation for a robust and reliable assay and should be used as a guideline for in-house method validation.

Validation ParameterTypical Performance Metric
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)1000 - 5000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Matrix EffectMinimal and compensated by IS
RecoveryConsistent and reproducible
Stability (Freeze-thaw, bench-top, long-term)Analyte stable under expected conditions

Experimental Protocols: A Representative LC-MS/MS Method

This section details a standard protocol for the quantification of N-acetyl-glutamic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma sample, add 200 µL of ice-cold methanol containing the internal standard, this compound, at a fixed concentration.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate the column. The total run time is typically under 10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-acetyl-glutamic acid: Precursor ion (Q1) m/z 188.06 -> Product ion (Q3) m/z 87.04

    • This compound (Internal Standard): Precursor ion (Q1) m/z 193.09 -> Product ion (Q3) m/z 90.06

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte (N-acetyl-glutamic acid) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample protein_precipitation Protein Precipitation (Methanol + IS) start->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter reconstitute->filter hplc_injection HPLC Injection filter->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography esi Electrospray Ionization (ESI) chromatography->esi msms Tandem Mass Spectrometry (MRM Detection) esi->msms peak_integration Peak Integration msms->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for the quantification of N-acetyl-glutamic acid.

logical_relationship The internal standard (IS) mimics the analyte's behavior throughout the analytical process, correcting for variations and enabling accurate quantification based on the stable peak area ratio. cluster_process Analytical Process cluster_quant Quantification analyte N-acetyl-glutamic acid is This compound analyte->is sample_prep Sample Preparation (e.g., extraction loss) analyte->sample_prep is->sample_prep lc_injection LC Injection Variability sample_prep->lc_injection ionization Ionization Suppression/Enhancement lc_injection->ionization ratio Peak Area Ratio (Analyte / IS) ionization->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Role of a stable isotope-labeled internal standard in accurate quantification.

A Comparative Guide to LC-MS Method Validation Utilizing Ac-D-Glu-OH-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key performance parameters for a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of an exemplary analyte, N-acetyl-D-glutamic acid (Ac-D-Glu-OH), using its deuterated stable isotope-labeled internal standard (SIL-IS), N-acetyl-D-glutamic acid-d5 (Ac-D-Glu-OH-d5). The data and protocols presented herein are intended for researchers, scientists, and drug development professionals to illustrate a robust validation process in accordance with regulatory expectations.[1][2][3]

The use of a SIL-IS is a cornerstone of modern bioanalysis, offering an elegant solution to mitigate variability arising from sample preparation and matrix effects.[4][5] Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences similar processing variations, leading to enhanced accuracy and precision.[4][6]

Data Presentation: Summary of Validation Parameters

The following tables summarize the quantitative data from the validation of two hypothetical LC-MS methods: a standard method and a high-sensitivity method. These tables facilitate a direct comparison of their performance characteristics.

Table 1: Linearity and Range

ParameterMethod A: StandardMethod B: High-SensitivityFDA/ICH Acceptance Criteria
Linearity Range10 - 5000 ng/mL1 - 1000 ng/mLConsistent, reproducible, and within acceptance criteria
Correlation Coefficient (r²)≥ 0.995≥ 0.998≥ 0.99
Calibration Curve ModelLinear, 1/x² weightingLinear, 1/x² weightingAppropriate for the concentration-response relationship

Table 2: Accuracy and Precision

Analyte ConcentrationMethod A: StandardMethod B: High-SensitivityFDA/ICH Acceptance Criteria
Lower Limit of Quantification (LLOQ) 10 ng/mL1 ng/mLAccuracy: ±20%; Precision: ≤20%
Accuracy (% Bias)5.2%8.1%
Precision (% CV)8.5%12.3%
Low Quality Control (LQC) 30 ng/mL3 ng/mLAccuracy: ±15%; Precision: ≤15%
Accuracy (% Bias)-3.1%-6.5%
Precision (% CV)6.2%9.8%
Medium Quality Control (MQC) 2500 ng/mL500 ng/mLAccuracy: ±15%; Precision: ≤15%
Accuracy (% Bias)1.5%2.3%
Precision (% CV)4.1%5.5%
High Quality Control (HQC) 4000 ng/mL800 ng/mLAccuracy: ±15%; Precision: ≤15%
Accuracy (% Bias)-0.8%-1.7%
Precision (% CV)3.5%4.2%

Table 3: Matrix Effect and Recovery

ParameterMethod A: StandardMethod B: High-SensitivityGeneral Expectation
Matrix Factor (IS Normalized)0.95 - 1.080.98 - 1.12Close to 1
Precision of Matrix Factor (%CV)≤ 7.5%≤ 9.1%≤ 15%
Recovery of Analyte85.2%91.5%Consistent, precise, and reproducible
Recovery of Internal Standard87.1%90.8%Consistent, precise, and reproducible

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are representative and may require optimization for different analytes or matrices.

Sample Preparation
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Ac-D-Glu-OH into the appropriate biological matrix (e.g., human plasma).

  • Internal Standard Addition: Add a fixed concentration of the internal standard, this compound, to all samples, including calibration standards, QCs, and unknown study samples.[7]

  • Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the plasma sample.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for evaporation or direct injection, depending on the required sensitivity.

  • Reconstitution (if applicable): If the supernatant was evaporated, reconstitute the residue in the mobile phase starting condition.

Liquid Chromatography
  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar analytes like amino acids.[8] For this example, a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) is used.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A gradient from high organic to increasing aqueous mobile phase.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ac-D-Glu-OH: Precursor Ion > Product Ion (e.g., 188.1 > 87.1 m/z)

    • This compound: Precursor Ion > Product Ion (e.g., 193.1 > 92.1 m/z)

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of validation parameters.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Spiking Spike Analyte into Matrix Add_IS Add this compound (IS) Spiking->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Vortex & Centrifuge Precipitation->Centrifugation Transfer Supernatant Transfer Centrifugation->Transfer LC_Separation HILIC Separation Transfer->LC_Separation MS_Detection MRM Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Experimental workflow for LC-MS bioanalysis.

G cluster_core Core Performance Characteristics cluster_matrix Matrix & Stability Validation LC-MS Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Selectivity Selectivity & Specificity Validation->Selectivity Matrix_Effect Matrix Effect Validation->Matrix_Effect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Accuracy->Precision Linearity->Accuracy Linearity->Precision Selectivity->Accuracy Matrix_Effect->Accuracy

Caption: Key parameters in LC-MS method validation.

References

A Comparative Guide to Ac-D-Glu-OH-d5 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Ac-D-Glu-OH-d5, a stable isotope-labeled (SIL) internal standard, with other common types of internal standards used in quantitative mass spectrometry-based analysis. The focus is on providing researchers, scientists, and drug development professionals with objective, data-driven insights into the performance of this compound.

Internal standards (IS) are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations in sample preparation and analysis.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to accurately compensate for matrix effects, inconsistencies in extraction recovery, and fluctuations in instrument response.[1][2] Among the various types of internal standards, stable isotope-labeled versions of the analyte are considered the gold standard because their chemical and physical properties are nearly identical to the analyte, differing only in mass.[1]

This compound is the deuterated form of N-acetyl-D-glutamic acid. As a SIL internal standard, it is expected to co-elute with the analyte and exhibit similar ionization efficiency, making it an excellent choice for accurate quantification. This guide compares its expected performance against a common alternative: a structural analog internal standard. For this purpose, we will use a hypothetical structural analog, "N-acetyl-D-aspartic acid," for illustrative comparison.

Performance Data Comparison

The following tables summarize hypothetical but expected quantitative data from a series of validation experiments comparing this compound with a structural analog internal standard. These experiments are designed to assess key performance parameters as recommended by regulatory guidelines.

Table 1: Matrix Effect Evaluation

Internal Standard TypeMatrix SourceMatrix Factor (MF)IS-Normalized MF%CV of IS-Normalized MF
This compound (SIL) Plasma Lot 10.881.014.2%
Plasma Lot 20.921.05
Plasma Lot 30.850.98
Plasma Lot 40.891.02
Plasma Lot 50.840.97
Plasma Lot 60.911.04
Structural Analog Plasma Lot 10.750.9512.8%
Plasma Lot 20.951.20
Plasma Lot 30.680.86
Plasma Lot 40.821.04
Plasma Lot 50.650.82
Plasma Lot 60.901.14

Acceptance criteria: %CV of the IS-normalized MF should be ≤ 15%.[1]

Table 2: Recovery Assessment

Internal Standard TypeQC LevelAnalyte Recovery (%)IS Recovery (%)Relative Recovery (%CV)
This compound (SIL) Low85.286.13.5%
Medium87.588.0
High86.187.2
Structural Analog Low84.875.410.5%
Medium86.978.1
High85.572.3

Table 3: Inter-day Accuracy and Precision

Internal Standard TypeQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%Bias)Precision (%RSD)
This compound (SIL) LLOQ11.044.0%7.8%
Low33.093.0%5.1%
Medium5051.53.0%4.5%
High8078.9-1.4%3.9%
Structural Analog LLOQ11.1515.0%14.2%
Low33.3612.0%11.5%
Medium5055.210.4%9.8%
High8074.4-7.0%8.5%

Acceptance criteria: Mean accuracy should be within ±15% of nominal values (±20% at the LLOQ), and precision (%RSD) should not exceed 15% (20% at the LLOQ).[3]

The data clearly illustrates that the stable isotope-labeled internal standard, this compound, provides significantly better accuracy and precision.[1] This is primarily due to its ability to more effectively compensate for matrix effects and variability in extraction recovery.[1]

Visualizing the Workflow and Rationale

The diagrams below illustrate the role of an internal standard in a typical analytical workflow and the experimental design for comparing different internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte) Add_IS Add Internal Standard (Known Concentration) Sample->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction Ratio Calculate Peak Area Ratio (Analyte / IS) Add_IS->Ratio LC LC Separation Extraction->LC MS MS Detection LC->MS MS->Ratio Quant Quantification vs. Calibration Curve Ratio->Quant Final Final Quant->Final Final Concentration

Caption: Role of an Internal Standard in a typical LC-MS workflow.

G cluster_0 Experimental Arms cluster_1 Validation Experiments cluster_2 Performance Evaluation A Arm A: This compound (SIL IS) ME Matrix Effect A->ME Rec Recovery A->Rec AP Accuracy & Precision A->AP Stab Stability A->Stab B Arm B: Structural Analog IS B->ME B->Rec B->AP B->Stab CV Compare %CV and %Bias ME->CV Rec->CV AP->CV Stab->CV Conclusion Select Optimal IS CV->Conclusion

Caption: Workflow for comparing internal standard performance.

Detailed Experimental Protocols

Robust experimental protocols are crucial for validating a bioanalytical method and demonstrating the suitability of the chosen internal standard.[3] The following are detailed methodologies for the key experiments cited above.

Matrix Effect Evaluation

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.[1]

Protocol:

  • Obtain blank biological matrix (e.g., plasma, urine) from at least six different sources.[1][3]

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and internal standard are prepared in a clean solvent at a known concentration.

    • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted solvent.

    • Set 3 (Pre-extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Analyze all samples via LC-MS/MS.

  • Calculate the Matrix Factor (MF): MF = (Peak area in Set 2) / (Peak area in Set 1).

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard).

  • Calculate the coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources. An ideal internal standard will track the matrix effects on the analyte, resulting in a low %CV.[1]

Recovery Assessment

Objective: To determine the efficiency and consistency of the sample extraction procedure for both the analyte and the internal standard.[1]

Protocol:

  • Prepare two sets of quality control (QC) samples at three concentration levels (low, medium, and high).

    • Set A: Spike analyte and internal standard into the biological matrix before extraction.

    • Set B: Spike analyte and internal standard into the solvent after extracting blank matrix.

  • Process and analyze both sets of samples.

  • Calculate Recovery (%): Recovery = (Peak Area from Set A / Peak Area from Set B) * 100.

  • Calculate the recovery for both the analyte and the internal standard.

  • Evaluate Relative Recovery: Assess the consistency of the analyte's recovery relative to the internal standard's recovery across different concentration levels by calculating the %CV. A SIL internal standard is expected to have very similar recovery to the analyte, leading to high consistency.

Accuracy and Precision Determination

Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).[3]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs (to determine inter-day precision).[3]

  • Use a calibration curve to determine the concentration of the analyte in the QC samples.

  • Calculate Accuracy (%Bias): %Bias = [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100.

  • Calculate Precision (%RSD): %RSD = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100.

Conclusion

While direct experimental data for this compound is not widely published, as a stable isotope-labeled internal standard, its performance is expected to be superior to that of structural analogs or other non-isotopic internal standards. The near-identical chemical properties ensure that it accurately tracks the analyte through sample preparation and analysis, effectively correcting for variations.[1] This leads to improved accuracy, precision, and reliability in quantitative bioanalysis. The experimental protocols outlined in this guide provide a robust framework for researchers to validate this compound in their specific matrices and analytical methods, confirming its suitability as a high-quality internal standard.

References

A Comparative Guide to the Cross-Validation of Ac-D-Glu-OH-d5 with External Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of N-acetyl-D-glutamic acid (Ac-D-Glu-OH), focusing on the cross-validation of an assay employing the stable isotope-labeled internal standard (SIL-IS) Ac-D-Glu-OH-d5 against an alternative method using a structural analog external standard. The selection of an appropriate internal standard is a critical decision in method development, directly impacting the accuracy, precision, and reliability of pharmacokinetic and metabolic studies.

Stable isotope-labeled standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2][3] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience the same ionization effects and extraction losses.[1][4] This allows for superior correction of analytical variability compared to other types of standards. This guide presents illustrative data and detailed protocols to demonstrate these performance differences.

Quantitative Performance Comparison

The following tables summarize illustrative validation data comparing two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ac-D-Glu-OH in human plasma.

  • Method A: Utilizes this compound as a stable isotope-labeled internal standard.

  • Method B: Utilizes N-Acetyl-D-Aspartic Acid as a structural analog external standard.

Table 1: Comparison of Key Method Validation Parameters (Illustrative Data)

Performance ParameterMethod A (with this compound)Method B (with Structural Analog)Acceptance Criteria
Linearity (r²) > 0.999> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL10 ng/mLSignal-to-Noise > 10
Accuracy at LLOQ 98.7% (within ±20%)92.5% (within ±20%)80-120%
Precision at LLOQ (%RSD) 4.5%12.8%≤ 20%
Mean Accuracy (QC Samples) 97.8% - 102.1%90.3% - 108.5%85-115%
Mean Precision (QC Samples, %RSD) 2.1% - 4.5%7.8% - 14.2%≤ 15%
Matrix Factor (IS Normalized) 0.98 - 1.040.85 - 1.18Consistent (CV ≤ 15%)

Table 2: Cross-Validation Results for Incurred Samples (Illustrative Data)

ParameterResultAcceptance Criteria
Number of Samples Analyzed 40≥ 30
Correlation of Results (Method A vs. B) r = 0.965High Correlation
Mean % Difference -8.5%Within ±20%
Samples within ±20% Difference 80% (32 out of 40)≥ 67% of samples

The illustrative data clearly indicates that the method using the deuterated internal standard (Method A) provides superior precision, accuracy, and sensitivity. The improved performance is particularly evident in the lower variability (%RSD) and the more consistent matrix effect compensation, which are crucial for reliable bioanalytical results.

Experimental Protocols & Methodologies

Detailed and standardized protocols are essential for reproducible and reliable bioanalytical outcomes. The following sections describe the methodologies used to generate the illustrative data.

Method A: LC-MS/MS with this compound (SIL-IS)
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of human plasma, add 10 µL of this compound working solution (500 ng/mL).

    • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX 30 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the acidified plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of methanol containing 2% formic acid.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • Liquid Chromatography Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column, e.g., Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 0.1% Formic Acid in 95% Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 3.5 min, hold for 1 min, return to 95% B and equilibrate for 2 min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions (m/z):

      • Ac-D-Glu-OH: 188.1 → 84.1

      • This compound (IS): 193.1 → 89.1

    • Note: All MS parameters (e.g., capillary voltage, cone voltage, collision energy) should be optimized for the specific instrument used.

Method B: LC-MS/MS with Structural Analog (External Standard)

The protocol for Method B is identical to Method A, with the exception that 10 µL of N-Acetyl-D-Aspartic Acid working solution (500 ng/mL) is used as the external standard, and the corresponding MRM transition (m/z 174.0 → 114.0) is monitored.

Visualizations: Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships, aiding in the understanding of the experimental design and the principles of cross-validation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (this compound) Plasma->Spike Precipitate Protein Precipitation & Acidification Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Evap Evaporation & Reconstitution SPE->Evap Inject Inject into LC-MS/MS Evap->Inject Separate HILIC Chromatography Separation Inject->Separate Detect MRM Detection (Analyte & IS) Separate->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

G cluster_samples Sample Sets cluster_analysis Statistical Comparison cluster_criteria Acceptance Criteria Reference Reference Method (e.g., Method A with SIL-IS) QC_Samples Spiked QC Samples (Low, Mid, High) Reference->QC_Samples Analyze Incurred_Samples Incurred Study Samples (n > 30) Reference->Incurred_Samples Analyze Comparator Comparator Method (e.g., Method B with Analog IS) Comparator->QC_Samples Analyze Comparator->Incurred_Samples Analyze Compare Compare Concentrations Obtained from Both Methods QC_Samples->Compare Incurred_Samples->Compare Bias Calculate % Difference (Bias) Compare->Bias Correlation Assess Correlation Compare->Correlation Criteria ≥ 67% of samples must have a % difference within ±20% Bias->Criteria Evaluate Against

Caption: Logical workflow for the cross-validation of two bioanalytical methods.

Urea_Cycle acetyl_coa Acetyl-CoA nags NAGS (N-acetylglutamate synthase) acetyl_coa->nags glutamate Glutamate glutamate->nags ac_d_glu_oh N-Acetyl-D-Glutamic Acid (Ac-D-Glu-OH) cps1 CPS1 (Carbamoyl phosphate synthetase I) ac_d_glu_oh->cps1 Allosteric Activator nags->ac_d_glu_oh carbamoyl_p Carbamoyl Phosphate cps1->carbamoyl_p urea_cycle Urea Cycle Intermediates carbamoyl_p->urea_cycle

References

Ac-D-Glu-OH-d5: The Gold Standard for Robust Analytical Method Verification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the robustness of an analytical method is paramount. A robust method consistently delivers accurate and precise results despite minor variations in experimental conditions, ensuring the reliability of data that underpins critical decisions. The choice of an internal standard is a cornerstone of a robust analytical method, particularly in complex matrices. This guide provides a comprehensive comparison of Ac-D-Glu-OH-d5, a deuterated internal standard for Acetyl-D-glutamic acid, against other alternatives, supported by representative experimental data and detailed protocols.

Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and mass spectrometric detection. This guide will demonstrate the tangible benefits of employing this compound for verifying and ensuring the robustness of your analytical methods.

Performance Comparison: The Deuterated Advantage

The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of an analytical method by minimizing the impact of matrix effects and other sources of variability. The following table summarizes representative data from a simulated study comparing the performance of an LC-MS/MS assay for Acetyl-D-glutamic acid using this compound, a non-deuterated structural analog internal standard, and no internal standard.

Performance ParameterWithout Internal StandardWith Non-Deuterated IS (Structural Analog)With this compound (Deuterated IS)
Accuracy (% Bias)
Low QC (20 ng/mL)-25.8%-10.2%+2.5%
Mid QC (200 ng/mL)-18.5%-5.1%+1.8%
High QC (800 ng/mL)-22.1%-8.9%+0.9%
Precision (% RSD)
Intra-day (n=6)18.7%9.8%3.1%
Inter-day (n=18)24.3%14.2%4.5%
Matrix Effect (% RSD) 35.2%18.5%2.8%

Data Interpretation: The data clearly illustrates the superior performance of the method utilizing this compound. The accuracy is significantly improved, with the percent bias falling well within the acceptable limits of ±15%. Moreover, the precision, both within and between days, is substantially better, demonstrating the method's enhanced reproducibility. Most critically, the matrix effect, a common source of error in bioanalysis, is effectively mitigated, as evidenced by the low relative standard deviation (% RSD) across different lots of the biological matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying analytical performance. Below are the protocols for the key experiments that would generate the data presented above.

Sample Preparation

A protein precipitation method is employed for the extraction of Acetyl-D-glutamic acid from human plasma.

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound or the structural analog at 500 ng/mL in methanol). For samples without an internal standard, add 20 µL of methanol.

  • Vortex the samples for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 300 µL of the clear supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (98:2 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Chromatographic separation and mass spectrometric detection are performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient from 2% to 50% B over 5 minutes.

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Acetyl-D-glutamic acid: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion (with a +5 Da shift)

    • Structural Analog IS: [M+H]+ → fragment ion

Robustness Testing

To assess the method's robustness, deliberate, small variations are introduced to the analytical parameters. The "one-factor-at-a-time" approach is often used.

  • Column Temperature: ± 5°C from the nominal temperature.

  • Mobile Phase pH: ± 0.2 pH units.

  • Flow Rate: ± 10% of the nominal flow rate.

  • Mobile Phase Composition: ± 2% variation in the organic solvent composition.

The accuracy and precision of the quality control samples are evaluated under each of these varied conditions.

Visualizing the Rationale: Workflows and Pathways

Understanding the context in which this compound is utilized is crucial. The following diagrams, generated using Graphviz, illustrate a typical analytical workflow and a relevant biological pathway involving D-glutamic acid.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate

Figure 1: A typical experimental workflow for the quantification of an analyte in a biological matrix.

D-glutamic acid is a key component in the biosynthesis of peptidoglycan, a crucial structure in the cell wall of many bacteria. Accurate quantification of D-glutamic acid and its derivatives is therefore important in microbiology and antibiotic development research.

peptidoglycan_synthesis UDP_MurNAc UDP-N-acetylmuramic acid UDP_MurNAc_L_Ala UDP-MurNAc-L-alanine UDP_MurNAc->UDP_MurNAc_L_Ala MurC L_Ala L-Alanine L_Ala->UDP_MurNAc_L_Ala UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-alanyl-D-glutamate UDP_MurNAc_L_Ala->UDP_MurNAc_L_Ala_D_Glu MurD D_Glu D-Glutamic acid D_Glu->UDP_MurNAc_L_Ala_D_Glu UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_L_Ala_D_Glu->UDP_MurNAc_tripeptide MurE meso_DAP meso-Diaminopimelic acid meso_DAP->UDP_MurNAc_tripeptide UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF D_Ala_D_Ala D-Alanyl-D-alanine D_Ala_D_Ala->UDP_MurNAc_pentapeptide Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc_pentapeptide->Peptidoglycan

Figure 2: Simplified pathway of bacterial peptidoglycan precursor synthesis involving D-glutamic acid.

Conclusion

The verification of analytical method robustness is a critical requirement in regulated environments. The choice of internal standard plays a pivotal role in achieving this. As demonstrated, the use of a deuterated internal standard such as this compound provides a significant advantage over non-deuterated alternatives or the absence of an internal standard. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy, precision, and mitigation of matrix effects. For researchers, scientists, and drug development professionals committed to the highest standards of data quality and integrity, this compound represents the optimal choice for robust and reliable analytical method development and validation.

A Comparative Guide to the Quantification of Glutamic Acid: Performance Analysis of Ac-D-Glu-OH-d5 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of glutamic acid in biological matrices is critical for a wide range of studies, from neuroscience to metabolic disease research. The choice of analytical methodology, particularly the internal standard, can significantly impact the reliability and robustness of the results. This guide provides an objective comparison of a state-of-the-art method utilizing Ac-D-Glu-OH-d5 (deuterated D-glutamic acid) as an internal standard with alternative analytical approaches.

This comparison is based on experimental data from published research, focusing on key performance characteristics such as linearity, range, and lower limit of quantification (LLOQ). Detailed experimental protocols are provided to allow for a thorough evaluation of each method's suitability for specific research needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a thorough evaluation of its validation parameters. The following tables summarize the performance characteristics of a UPLC-MS/MS method using glutamic acid-d5 as an internal standard, an HPLC method with post-column derivatization using norleucine as an internal standard, and an LC/MS/MS method for underivatized glutamic acid without a deuterated internal standard.

Table 1: Performance Characteristics of a UPLC-MS/MS Method with Glutamic Acid-d5 Internal Standard

Validation ParameterPerformance
Linearity Range 30.9 ng/mL to 22,500 ng/mL[1][2]
Correlation Coefficient (r²) ≥0.998[2]
Lower Limit of Quantification (LLOQ) 30.9 ng/mL[1][2]
Limit of Detection (LOD) 4.4 ng/mL[1]
Intra-day Precision (RSD%) < 10%[1][2]
Inter-day Precision (RSD%) < 10%[1][2]
Intra-day Accuracy (%) < 10%[1][2]
Inter-day Accuracy (%) < 10%[1][2]

Table 2: Performance Characteristics of an HPLC Method with Norleucine Internal Standard

Validation ParameterPerformance
Linearity Range Not explicitly stated, but validated for feed at mass fractions from 15.1 to 79.7 g/kg[3]
Repeatability (RSDr %) 0.9 to 2.7 %[3]
Reproducibility (RSDR %) 4.7 to 9.1 %[3]
Recovery Rate (RRec %) 97 to 103 %[3]

Table 3: Performance Characteristics of an LC/MS/MS Method for Underivatized Glutamic Acid (Ion-Pairing Chromatography)

Validation ParameterPerformance
Linearity Range ≥ 3 orders of magnitude[4]
Correlation Coefficient (r²) > 0.999[4]
Lower Limit of Quantification (LOQ) 50 nM (50 fmol on column)[5]
Limit of Detection (LOD) 10 nM (10 fmol on column)[5]
Accuracy (%) 82 – 113%[4]
Precision (%RSD) < 6%[4]
Reproducibility (%RSD) < 9%[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining reliable and comparable analytical data. The following sections outline the methodologies for the compared analytical methods.

UPLC-MS/MS Method with Glutamic Acid-d5 Internal Standard

This method is designed for the sensitive and specific quantification of glutamic acid in human plasma.[1][2]

Sample Preparation:

  • To 100 µL of human plasma, add internal standards, including glutamic acid-d5.

  • Precipitate proteins by adding an organic solvent.

  • Perform solid-phase extraction for sample cleanup.

  • Evaporate the eluate to dryness and reconstitute in a suitable buffer for injection.

Chromatographic Conditions:

  • Instrument: Acquity I-class UPLC coupled to a Xevo TQ-S triple quadrupole mass spectrometer.[1]

  • Column: Acquity UPLC HSS reversed-phase C18 column (2.1 × 150 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% v/v formic acid.[1]

  • Mobile Phase B: 100% methanol.[1]

  • Gradient Elution: A time-programmed gradient is used to separate the analytes.[1]

  • Flow Rate: 0.15 mL/min.[1]

  • Column Temperature: 30 °C.[1]

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization in positive mode (ESI+).[1]

  • Detection: Selective reaction monitoring (SRM).[1]

  • Quantification: The peak area ratio of glutamic acid to glutamic acid-d5 is plotted against the analyte concentrations to construct the calibration curve.[1]

HPLC Method with Norleucine Internal Standard and Post-Column Derivatization

This method is a robust technique for quantifying glutamic acid, particularly in feed samples.[3]

Sample Preparation:

  • Extract free amino acids from the sample using diluted hydrochloric acid.

  • Precipitate co-extracted nitrogenous macromolecules with sulfosalicylic acid and remove by filtration.

  • Adjust the pH of the filtrate to 2.2.

  • Add norleucine as the internal standard.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Ion-exchange column (IEC).[3]

  • Derivatization: Post-column derivatization with ninhydrin.[3]

  • Detection: Visible (VIS) detection at 440 nm and 570 nm.[3]

Quantification:

  • The concentration of glutamic acid is determined by comparing its peak area to that of the norleucine internal standard.

LC/MS/MS Method for Underivatized Glutamic Acid (Ion-Pairing Chromatography)

This method allows for the direct analysis of underivatized amino acids in complex matrices like cell media, simplifying sample preparation.[5]

Sample Preparation:

  • For cell media samples, perform a protein precipitation step with ice-cold acetonitrile.

  • After centrifugation, dilute the supernatant in water before LC/MS/MS analysis.

Chromatographic Conditions:

  • Instrument: Agilent 1290 Infinity UHPLC system coupled to an Agilent 6460 Triple Quadrupole LC/MS.[5]

  • Column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.[5]

  • Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile.[5]

  • Gradient Elution: A gradient program is used to achieve baseline separation.[5]

  • Flow Rate: 0.4 mL/min.[5]

Mass Spectrometry Conditions:

  • Ionization: Agilent Jet Stream source in positive ionization mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM).[5]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the UPLC-MS/MS method with a deuterated internal standard and the HPLC method with a non-deuterated internal standard and post-column derivatization.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Glutamic Acid-d5 Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Dry_Reconstitute Evaporate & Reconstitute SPE->Dry_Reconstitute UPLC UPLC Separation Dry_Reconstitute->UPLC MSMS Tandem MS Detection (SRM) UPLC->MSMS Data_Analysis Data Analysis (Peak Area Ratio) MSMS->Data_Analysis

Caption: UPLC-MS/MS workflow with deuterated internal standard.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Feed) Extraction Acid Extraction Sample->Extraction Precipitation Macromolecule Precipitation Extraction->Precipitation Filtration Filtration & pH Adjustment Precipitation->Filtration Add_IS Add Norleucine Internal Standard Filtration->Add_IS HPLC HPLC Separation (Ion-Exchange) Add_IS->HPLC Derivatization Post-Column Derivatization HPLC->Derivatization Detection VIS Detection Derivatization->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: HPLC workflow with non-deuterated internal standard.

References

A Comparative Guide to Internal Standards for the Quantification of N-Acetyl-D-Glutamic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of endogenous metabolites and drug compounds in complex biological matrices is a critical challenge. N-acetyl-D-glutamic acid (Ac-D-Glu-OH) and its L-enantiomer, N-acetyl-L-glutamic acid (NAG), a key intermediate in the urea cycle, are important molecules whose quantification in matrices like plasma, serum, or tissue homogenates requires robust and reliable analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.

A crucial element in ensuring the accuracy and precision of LC-MS/MS-based quantification is the use of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.

This guide provides an objective comparison of different internal standards for the quantification of Ac-D-Glu-OH, with a focus on the specificity and selectivity of Ac-D-Glu-OH-d5 in complex matrices. We will compare its theoretical performance with a stable isotope-labeled (SIL) alternative, N-Acetyl-L-[¹³C₅, ¹⁵N]-glutamic acid, and a non-isotopic structural analog, N-carbamyl-L-glutamic acid. This comparison is supported by a compilation of experimental data from various sources to provide a comprehensive overview for analytical method development.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the key validation parameters for methods employing different types of internal standards for the analysis of N-acetyl-glutamic acid or related compounds.

It is important to note that the data presented below is compiled from different studies and technical documents, as a single head-to-head comparative study was not available in the public domain. Therefore, these tables should be used as a guideline for understanding the expected performance of each type of internal standard.

Table 1: General Performance Characteristics of Internal Standards

FeatureThis compound (Deuterated IS)N-Acetyl-L-[¹³C₅, ¹⁵N]-glutamic acid (¹³C, ¹⁵N SIL-IS)N-carbamyl-L-glutamic acid (Non-isotopic IS)
Analyte Mimicry High (potential for slight chromatographic shift)Very High (co-elutes with analyte)Moderate (different chemical structure)
Correction for Matrix Effects Good to ExcellentExcellentFair to Good
Correction for Recovery ExcellentExcellentGood
Availability Commercially availableCommercially availableCommercially available
Cost Moderate to HighHighLow to Moderate
Risk of Isotopic Crosstalk LowVery LowNone

Table 2: Quantitative Performance Data from Representative LC-MS/MS Methods

Validation ParameterMethod with Deuterated IS (Representative Data)Method with ¹³C, ¹⁵N SIL-IS (Expected Performance)Method with N-carbamyl-L-glutamic acid IS (for N-acetylglutamine)[1]
Linearity Range 10-5000 ng/mLNot specified1 - 10,000 ng/mL[2]
Correlation Coefficient (r²) > 0.99> 0.99Not specified
Accuracy (% Bias) Within ±15%Within ±15%Within acceptable bioanalytical limits[2]
Precision (% RSD) < 15%< 15%Within acceptable bioanalytical limits[2]
Limit of Detection (LOD) Not specifiedNot specifiedNot specified
Limit of Quantitation (LOQ) 50 ng/mL (for a similar compound)[3]Not specifiedNot specified
Recovery >90% (for a similar compound)[3]>85-90% (with SPE)[4]Not specified
Matrix Effect CompensatedEffectively CompensatedPresent, but compensated

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the quantification of N-acetyl-glutamic acid using different internal standards.

Method 1: Quantification using a Deuterated Internal Standard (this compound)

This protocol is a generalized procedure based on common practices for using deuterated internal standards in bioanalysis.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, serum, or tissue homogenate, add 10 µL of this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 2% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Ac-D-Glu-OH: To be determined based on precursor ion [M-H]⁻

    • This compound: To be determined based on precursor ion [M-H]⁻

Method 2: Quantification using a ¹³C, ¹⁵N-labeled Internal Standard

This protocol is adapted from a recommended method for N-acetyl-L-glutamic acid analysis using a stable isotope-labeled internal standard.[4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of plasma, add 10 µL of N-Acetyl-L-[¹³C₅, ¹⁵N]-glutamic acid internal standard solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • (Similar to Method 1, with optimized gradient and MRM transitions)

  • MRM Transitions:

    • N-acetyl-glutamic acid: To be determined

    • N-Acetyl-L-[¹³C₅, ¹⁵N]-glutamic acid: To be determined

Method 3: Quantification using a Non-isotopic Internal Standard

This protocol is based on a validated method for a related compound using N-carbamyl-L-glutamic acid as the internal standard.[1]

1. Sample Preparation

  • (Follow a similar protein precipitation or SPE protocol as described above, spiking the sample with N-carbamyl-L-glutamic acid as the internal standard.)

2. LC-MS/MS Conditions

  • LC System: HPLC or UHPLC system

  • Column: Zorbax SB-C18 column (2.1 × 100 mm, 3.5 µm)[2]

  • Mobile Phase: Acetononitrile:water (70:30, v/v) containing 5 mM ammonium acetate[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI in positive ion mode.

  • MRM Transitions:

    • N-acetyl-glutamic acid: m/z 189.1 → 130.0 (representative)

    • N-carbamyl-L-glutamic acid: m/z 191.0 → 130.1[1]

Visualizing the Workflow

Diagrams can help clarify the experimental processes and logical relationships in bioanalytical method validation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (PPT or SPE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Signaling_Pathway cluster_urea Urea Cycle Glutamate Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS NAG N-Acetyl-L-glutamic acid (NAG) NAGS->NAG CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NAG->CPS1 activates Urea_Cycle Urea Cycle Intermediates CPS1->Urea_Cycle

References

Performance of Ac-D-Glu-OH-d5 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of a stable isotope-labeled internal standard, such as Ac-D-Glu-OH-d5, is considered the gold standard in quantitative mass spectrometry.[1] It is crucial for correcting for variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1] The near-identical physicochemical properties of a deuterated standard to its unlabeled counterpart ensure that it co-elutes chromatographically and experiences similar ionization effects, leading to highly accurate and precise results.[1]

Expected Performance in Key Biological Matrices

The performance of this compound is anticipated to be robust across common biological matrices such as plasma, urine, and tissue homogenates. The primary role of a deuterated internal standard is to mimic the behavior of the analyte throughout the analytical process, from extraction to detection.[2]

Table 1: Expected Quantitative Performance of this compound in Different Biological Matrices

ParameterPlasmaUrineTissue HomogenateExpected Performance & Justification
Accuracy (% Bias) ± 15%± 15%± 20%Deuterated standards effectively compensate for matrix-induced variations, leading to high accuracy. The slightly wider acceptance for tissue is due to its higher complexity.[3][4]
Precision (% CV) < 15%< 15%< 20%Co-elution and similar ionization behavior with the analyte minimize variability, resulting in high precision.[3][4]
Recovery (%) Consistent but may varyConsistent but may varyConsistent but may varyWhile absolute recovery can differ between matrices, a deuterated internal standard ensures that the analyte-to-internal standard ratio remains constant, correcting for any losses during sample preparation.[3][5]
Matrix Effect (%) Minimal impact on final resultMinimal impact on final resultMinimal impact on final resultThe internal standard co-elutes with the analyte and experiences similar ion suppression or enhancement, effectively normalizing the matrix effect.[6][7]

Note: The values in this table are based on typical bioanalytical method validation acceptance criteria and published data for other deuterated amino acid standards. Actual performance may vary depending on the specific LC-MS/MS method and matrix composition.

Experimental Protocols

A robust and reliable LC-MS/MS method is essential for the accurate quantification of Ac-D-Glu-OH using this compound as an internal standard. The following is a representative protocol based on established methods for amino acid analysis in biological fluids.[3][8]

Sample Preparation: Protein Precipitation (for Plasma and Tissue Homogenate)

Protein precipitation is a common and effective method for extracting small molecules like amino acids from complex biological matrices.[4][9]

  • Spiking: To 100 µL of the biological sample (plasma or tissue homogenate), add a known concentration of this compound working solution.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.

  • Analysis: The prepared sample is ready for injection into the LC-MS/MS system.

For urine samples, a simple dilution step may be sufficient after the addition of the internal standard, depending on the concentration of the analyte.

LC-MS/MS Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like amino acids, as it provides better retention than traditional reversed-phase chromatography.[3]

Table 2: Representative LC-MS/MS Parameters

ParameterRecommended Condition
LC System UHPLC system
Column HILIC Column (e.g., Acquity UPLC BEH Amide)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of Ac-D-Glu-OH from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for Ac-D-Glu-OH and this compound

Visualizing the Workflow and Principles

The following diagrams, generated using Graphviz, illustrate the key processes involved in the bioanalytical workflow and the fundamental principle of using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition (Analyte/IS Ratio) LCMS->Data Quant Quantification Data->Quant

Caption: Bioanalytical workflow for the quantification of Ac-D-Glu-OH.

Internal_Standard_Principle cluster_process Analytical Process cluster_output Output Analyte Analyte (A) SamplePrep Sample Preparation (Potential for Loss) Analyte->SamplePrep IS Internal Standard (IS) This compound IS->SamplePrep LCMS LC-MS/MS (Signal Variation) SamplePrep->LCMS Ratio Ratio (A/IS) is Constant LCMS->Ratio Result Accurate & Precise Result Ratio->Result

Caption: Principle of using a deuterated internal standard.

Conclusion

While direct experimental data for this compound is not presented, the established principles of isotope dilution mass spectrometry and the performance of analogous deuterated amino acid standards strongly suggest that this compound will serve as a highly effective internal standard for the accurate and precise quantification of Ac-D-Glu-OH in various biological matrices. Its use is expected to significantly improve the reliability of bioanalytical data by effectively compensating for variations inherent in the analytical process. The provided experimental protocol offers a solid starting point for method development and validation.

References

Safety Operating Guide

Proper Disposal of Ac-D-Glu-OH-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical compounds, including deuterated reagents like Ac-D-Glu-OH-d5. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible handling and disposal are paramount.[1] This guide provides detailed procedures for the safe disposal of this compound, ensuring the well-being of researchers and adherence to institutional and regulatory standards.

Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Although not considered flammable or combustible, it is good practice to avoid creating dust and to ensure adequate ventilation when handling the solid form of the compound.[1] In case of accidental contact, flush eyes with water and wash skin with soap and plenty of water.[1] If inhaled, move to fresh air.[1] For ingestion, rinse the mouth with water.[1] In all cases of significant exposure, consult a physician and have the Safety Data Sheet (SDS) available.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with federal, state, and local environmental control regulations.[2] The following steps provide a general guideline that should be adapted to your institution's specific protocols.

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound and other non-hazardous chemical waste. The label should clearly identify the contents.

    • Do not mix this compound with hazardous waste streams such as flammable solvents, corrosive materials, or heavy metals.

  • Containerization:

    • Collect waste this compound, whether in solid form or in solution, in a suitable, closed container to prevent dust formation and spillage.[1]

    • Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally appropriate.

  • Disposal of Small Quantities (Check Institutional Policy):

    • Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble amino acids.[3]

    • Crucially, verify your institution's specific guidelines before proceeding. If permitted, dilute the this compound solution with a large volume of water (at least 100-fold) before slowly pouring it down the drain, followed by flushing with additional water.[3]

  • Disposal of Larger Quantities or as Solid Waste:

    • For larger quantities or if drain disposal is not permitted, the primary method of disposal is through your institution's chemical waste program.

    • Package the sealed and labeled waste container for pickup by your Environmental Health and Safety (EHS) department.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should be placed in a sealed bag and disposed of as solid laboratory waste, following institutional guidelines.

Decision Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste check_hazard Is the waste mixed with hazardous materials? start->check_hazard hazardous_waste Dispose as Hazardous Waste (Follow EHS Protocols) check_hazard->hazardous_waste Yes non_hazardous Waste is Non-Hazardous check_hazard->non_hazardous No check_quantity Is it a small quantity and water-soluble? non_hazardous->check_quantity check_policy Is drain disposal permitted by institutional policy? check_quantity->check_policy Yes solid_waste Collect in a labeled, sealed container for EHS pickup check_quantity->solid_waste No drain_disposal Dilute significantly with water and flush down the drain check_policy->drain_disposal Yes check_policy->solid_waste No

Caption: Decision workflow for the disposal of this compound.

Summary of Physical and Chemical Properties

For reference, the following table summarizes key data for this compound and related compounds.

PropertyN-Acetyl-D-glutamic-2,3,3,4,4-d5 AcidD(-)-Glutamic acid
Physical State Solid[1]Powder Solid[4]
GHS Classification Not a hazardous substance[1]May cause skin, eye, and respiratory irritation
Flammability Not flammable or combustible[1]No information available[4]
Incompatibilities Strong oxidizing agents[1]Strong oxidizing agents[4]
Hazardous Decomposition Carbon oxides, nitrogen oxides (under fire conditions)[1]Carbon oxides, nitrogen oxides[4]

By following these procedures and consulting with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-D-Glu-OH-d5
Reactant of Route 2
Reactant of Route 2
Ac-D-Glu-OH-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.